molecular formula C9H11NO2 B1461938 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one CAS No. 923679-78-1

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Cat. No.: B1461938
CAS No.: 923679-78-1
M. Wt: 165.19 g/mol
InChI Key: ZVFNZWIIQXHQTJ-UHFFFAOYSA-N
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Description

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is a tetrahydroquinoline derivative of interest in medicinal chemistry research. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in compounds with a broad spectrum of biological activities . Specifically, substituted tetrahydroquinolines have been investigated as potential antiproliferative agents. Research indicates that certain derivatives can induce mitochondrial membrane depolarization and increase cellular reactive oxygen species (ROS) production, suggesting a mechanism of action that may be leveraged in oncology research . Furthermore, the chiral nature of substituted tetrahydroquinolines is a critical area of study, as different enantiomers can interact uniquely with biological targets, leading to significant differences in pharmacological activity . This compound serves as a key synthetic intermediate for further chemical exploration and biological evaluation. Researchers can utilize this chemical to develop novel analogs for probing biological mechanisms or as a building block in synthesizing more complex molecules. This product is intended for research and development purposes only in a laboratory setting, strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5,8,11H,1-3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFNZWIIQXHQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one , a bicyclic heterocyclic building block used in the synthesis of bioactive quinolinone derivatives.

Technical Guide for Drug Development & Synthesis

Executive Summary

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (also referred to as 5-hydroxy-5,6,7,8-tetrahydrocarbostyril ) is a critical intermediate in the development of pharmaceutical agents targeting the central nervous system (CNS) and cardiovascular pathways. Structurally, it consists of a 2-quinolone (carbostyril) core where the benzenoid ring is saturated (tetrahydro-) and functionalized with a hydroxyl group at the C5 position.

This scaffold combines the hydrogen-bonding capability of the lactam functionality with the stereochemical versatility of a secondary alcohol on a semi-rigid cyclohexane ring, making it a privileged structure for fragment-based drug discovery (FBDD).

PropertySpecification
IUPAC Name 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Core Scaffold 5,6,7,8-Tetrahydroquinolin-2(1H)-one
Key Functionalities Secondary Alcohol (C5), Lactam (N1-C2)
Chirality 1 Stereocenter (C5); exists as (R) and (S) enantiomers

Structural Analysis & Stereochemistry

The molecule exhibits distinct structural features that dictate its reactivity and pharmacological binding profiles.

Tautomerism

Like its fully aromatic parent (2-hydroxyquinoline), the tetrahydro- derivative exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In the solid state and polar solvents, the lactam form predominates due to the stability of the amide bond and dimerization via dual hydrogen bonds (N-H···O=C).

  • Lactam Form (Dominant): N1 is protonated; C2 is a carbonyl.

  • Lactim Form (Minor): N1 is basic (pyridine-like); C2 has a hydroxyl group.

Conformational Dynamics

The 5,6,7,8-tetrahydro ring adopts a half-chair conformation , constrained by the planar fusion to the lactam ring.

  • C5 Position: The hydroxyl group at C5 is pseudo-benzylic (relative to the conjugated lactam system).

  • Stereochemistry: The C5 carbon is chiral. Enantioselective synthesis or resolution is often required for pharmaceutical applications, as biological targets (e.g., dopamine receptors) typically discriminate between the (R) and (S) enantiomers.

Synthetic Pathways

The most robust route to 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one involves the selective reduction of the corresponding 2,5-dione .

Primary Route: Regioselective Reduction

This protocol utilizes 7,8-dihydro-1H-quinoline-2,5-dione (CAS 15450-69-8) as the starting material. Sodium borohydride (NaBH₄) is used to selectively reduce the ketone at C5 without affecting the less reactive lactam carbonyl at C2.

Step-by-Step Protocol
  • Preparation of Starting Material: Dissolve 7,8-dihydro-1H-quinoline-2,5-dione (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath to ensure regioselectivity.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq) portion-wise over 30 minutes.

    • Note: Monitor gas evolution (H₂). The lactam carbonyl is inert to NaBH₄ under these conditions.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Quenching: Quench the reaction with Acetone (to destroy excess hydride) or dilute HCl (to pH 6-7).

  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate or Dichloromethane (DCM) .

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Yield: Typically 85–95%.

Alternative Route: Hydrogenation

Catalytic hydrogenation of 5-hydroxy-2(1H)-quinolinone (CAS 31570-97-5) using Rh/Al₂O₃ or PtO₂ under high pressure.

  • Limitation: This route often leads to over-reduction (yielding the decahydroquinoline) or hydrogenolysis of the C5-hydroxyl group. The dione reduction (3.1) is preferred for high fidelity.

Chemical Reactivity & Transformations

The molecule possesses three distinct reactive sites: the N1-amide nitrogen , the C5-hydroxyl group , and the C3-C4 alkene (part of the α,β-unsaturated lactam).

Reactivity Map

The following Graphviz diagram illustrates the core reactivity pathways.

ReactivityMap Core 5-Hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one Dione 7,8-Dihydro-1H- quinoline-2,5-dione Core->Dione Oxidation (MnO2 / DDQ) O_Alkyl 5-Alkoxy Derivatives (Ether formation) Core->O_Alkyl Alkylation (NaH, R-X) N_Alkyl N-Substituted Lactams Core->N_Alkyl N-Alkylation (K2CO3, R-X) Elimination 7,8-Dihydro-1H- quinolin-2-one Core->Elimination Dehydration (H+, Heat) Dione->Core Reduction (NaBH4)

Caption: Synthetic interconversions of the 5-hydroxy-tetrahydroquinolinone scaffold.

Key Transformations
Reaction TypeReagentsProduct OutcomeMechanistic Insight
Oxidation MnO₂ or Dess-Martin Periodinane2,5-Dione Reverts the C5 alcohol to a ketone. Useful for accessing the 5-amino derivative via reductive amination.
Dehydration p-TsOH, Toluene, Reflux7,8-Dihydro-2-quinolone Elimination of water creates a conjugated diene system (C3=C4 and C5=C6).
N-Alkylation R-X, K₂CO₃, DMFN-Substituted Lactam The amide proton (pKa ~17) is removed by weak bases, allowing selective alkylation at Nitrogen over Oxygen.
Mitsunobu PPh₃, DIAD, NucleophileC5-Substituted (Inverted) Allows substitution of the OH group with Azide (N₃) or other nucleophiles with inversion of configuration (Walden inversion).

Pharmaceutical Applications

This scaffold serves as a bioisostere for dihydrocarbostyrils (found in Cilostazol) and tetrahydroisoquinolines .

  • Dopamine Agonists: The 5-hydroxy-tetrahydroquinoline core mimics the structure of dopamine and 5-OH-DPAT, making it a viable scaffold for D2/D3 receptor agonists.

  • Cilostazol Metabolites: While Cilostazol is a 3,4-dihydroquinolinone, metabolic hydroxylation often occurs on the alicyclic rings. The 5-hydroxy-tetrahydro analog represents a more saturated, sp³-rich chemical space for "escape from flatland" in lead optimization.

  • Povarov Reaction: The precursor (enamines derived from the ketone) is used in multicomponent Povarov reactions to synthesize complex fused quinolines.

Analytical Characterization

To validate the identity of synthesized 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.5 – 10.5 ppm (s, 1H): Amide N-H (Broad).

    • δ 7.3 – 7.8 ppm (d, 1H): C4-H (Vinylic, part of lactam).

    • δ 6.2 – 6.5 ppm (d, 1H): C3-H (Vinylic).

    • δ 4.5 – 5.0 ppm (m, 1H): C5-H (Methine proton attached to OH).

    • δ 1.5 – 2.8 ppm (m, 6H): C6, C7, C8 methylene protons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 166.2 m/z.

    • Fragment 148 m/z: Loss of H₂O (Dehydration).

References

  • Synthesis of 7,8-dihydro-2,5-quinoline-dione: PrepChem. "Synthesis of 7,8-dihydro-2,5-quinoline-dione." Available at: [Link]

  • Reduction of Quinolinones: Curran, A. C. W. "5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones." Journal of the Chemical Society, Perkin Transactions 1, 1976. Available at: [Link][1]

  • General Quinolinone Chemistry: "5,6,7,8-Tetrahydro-2(1H)-quinolinone Properties." EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Related Scaffold Synthesis: "An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones." ResearchGate.[2] Available at: [Link]

Sources

CAS Lookup & Technical Profile: 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the identification, structural characterization, and chemical profile of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one . Due to the complex nomenclature of bicyclic heterocycles, this specific scaffold is frequently confused with its dihydro- and fully aromatic analogs. This document provides the definitive CAS registry number, distinguishes it from structural isomers, and outlines its potential utility as a chiral building block in pharmaceutical synthesis.

Part 1: Chemical Identity & CAS Registry[1][2]

The precise identifier for the target molecule—characterized by a saturated carbocyclic ring, an aromatic lactam ring, and a hydroxyl group at the 5-position—is listed below.

Parameter Data
Chemical Name 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
CAS Registry Number 923679-78-1
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Stereochemistry Contains one chiral center at C5. CAS 923679-78-1 typically refers to the racemate unless a specific enantiomer is denoted (e.g., R or S).
Synonyms 5-Hydroxy-5,6,7,8-tetrahydro-2-quinolone; 5-hydroxy-5,6,7,8-tetrahydrocarbostyril.
Structural Validation (SMILES/InChI)
  • SMILES: OC1CCCC2=C1C=CC(=O)N2

  • InChI Key: (Predicted) XOXGLLQTNQBDKL-UHFFFAOYSA-N (Note: InChI keys vary by tautomer; this corresponds to the lactam form).

Part 2: Critical Disambiguation (The "Iso-Scaffold" Trap)

In medicinal chemistry, the quinolinone scaffold exists in three primary oxidation states. Confusing these leads to significant experimental failure. The target molecule (Tetrahydro) is the least common of the three, often mistaken for the Dihydro form used in beta-blocker synthesis.

Comparative Analysis of Quinolinone Analogs
FeatureTarget Molecule (Tetrahydro)Common Analog 1 (Dihydro)Common Analog 2 (Aromatic)
Name 5-Hydroxy-5,6,7,8-tetrahydro -1H-quinolin-2-one5-Hydroxy-3,4-dihydro -2(1H)-quinolinone5-Hydroxy-quinolin-2(1H)-one
CAS 923679-78-1 30389-33-4 31570-97-5
Ring A (C5-C8) Saturated (Cyclohexane)Aromatic (Benzene)Aromatic (Benzene)
Ring B (N1-C4) Aromatic (Lactam)Saturated (Lactam)Aromatic (Lactam)
C5 Hybridization sp³ (Chiral) sp² (Phenolic)sp² (Phenolic)
Acidity (pKa) Alcohol-like (~16)Phenol-like (~10)Phenol-like (~9-10)
Primary Use Chiral IntermediateCarteolol/Procaterol PrecursorBrexpiprazole Impurity/Metabolite
Visualizing the Structural Relationships

The following diagram illustrates the structural divergence of these analogs to prevent procurement errors.

Quinolinone_Analogs Target TARGET MOLECULE 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one CAS: 923679-78-1 (Saturated Carbocycle, Chiral C5) Dihydro COMMON ANALOG (Dihydro) 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS: 30389-33-4 (Aromatic Carbocycle, Phenolic OH) Aromatic FULLY AROMATIC 5-Hydroxy-quinolin-2(1H)-one CAS: 31570-97-5 (Fully Aromatic, Phenolic OH) Core Quinolin-2-one Core Core->Target Reduction of Benzene Ring (Rare) Core->Dihydro Reduction of Lactam Ring (Common) Core->Aromatic Oxidation/Dehydrogenation

Figure 1: Structural differentiation of 5-hydroxy-quinolinone derivatives. Note that the target molecule is unique in possessing an sp³ hybridized C5 carbon.

Part 3: Synthesis & Retrosynthetic Analysis

While the 3,4-dihydro analogs are synthesized via Friedel-Crafts cyclization, the 5,6,7,8-tetrahydro core requires a different approach, typically involving the construction of the pyridine ring onto a cyclohexane scaffold or partial hydrogenation.

Method A: Benzylic Oxidation of Tetrahydroquinoline

The most direct synthetic route involves the oxidation of the parent tetrahydroquinoline.

  • Starting Material: 5,6,7,8-Tetrahydroquinolin-2(1H)-one (CAS 54802-19-6).[1][2]

  • Reaction: Benzylic oxidation at C5.

  • Reagents:

    
     (Selenium dioxide) or radical bromination (NBS) followed by hydrolysis.
    
    • Mechanism:[3] The C5 position is allylic to the aromatic pyridine ring, making it susceptible to radical abstraction or oxidative insertion.

Method B: Cyclization (Guareschi-Thorpe Condensation)

For enantioselective synthesis, building the ring system is preferred.

  • Precursors: 1,3-Cyclohexanedione derivative + Cyanoacetamide.

  • Process: Condensation yields the bicyclic core, often with a ketone at C5 (5-oxo), which is then stereoselectively reduced to the 5-hydroxy target using a chiral borohydride or enzyme (ketoreductase).

Part 4: Pharmaceutical Applications & Handling

Drug Development Utility
  • Chiral Building Block: The C5-hydroxyl group serves as a handle for further functionalization (e.g., converting to an amine or ether) to create receptor ligands.

  • Metabolite Standards: This molecule may appear as a metabolite of drugs containing the quinolinone core (e.g., cilostazol, aripiprazole) where the carbocyclic ring undergoes oxidative metabolism by CYP450 enzymes.

Solubility & Stability
  • Solubility: Moderate in polar organic solvents (DMSO, Methanol). Poor in water due to the lipophilic cyclohexane ring, despite the H-bond donor/acceptor lactam.

  • Tautomerism: Exists primarily in the lactam (2-one) form in solid state and neutral solution, rather than the lactim (2-hydroxy) form.

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • PubChem Compound Summary. (2025). 5-hydroxyquinolin-2(1H)-one (CAS 31570-97-5) and related substructures. National Center for Biotechnology Information. Link

  • GuideChem. (2022). CAS 923679-78-1 Entry: 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one.Link

  • ChemicalBook. (2025). 5,6,7,8-Tetrahydro-2(1H)-quinolinone (CAS 54802-19-6) Properties and Synthesis.Link

  • Tokyo Chemical Industry (TCI). (2025). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone (CAS 30389-33-4) Product Specification.Link

Sources

Pharmacological Significance of 5-Hydroxy-Tetrahydroquinolinone Derivatives: A Technical Guide to Scaffold Design, Kinase Inhibition, and Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors and chemotherapeutics[1]. However, the modern drug discovery landscape increasingly favors the "escape-from-flatland" paradigm, which posits that increasing the fraction of sp3-hybridized carbons (saturation) correlates with improved pharmacological properties, including enhanced aqueous solubility, reduced off-target toxicity, and superior conformational adaptability[2],[3].

5-Hydroxy-tetrahydroquinolinone (5-OH-THQ) derivatives represent a highly optimized evolution of the traditional quinoline core. By partially saturating the pyridine or benzene ring and introducing a hydroxyl group at the C5 position, researchers generate a stereocenter that fundamentally alters the molecule's 3D topology. This structural flexibility allows the 5-OH-THQ scaffold to intricately navigate the binding pockets of multi-receptor tyrosine kinases (RTKs) and the PI3K/AKT/mTOR signaling axis, establishing these compounds as highly potent, next-generation anticancer agents[4],[1].

Mechanistic Grounding: Multi-Kinase Inhibition and ROS-Mediated Apoptosis

The pharmacological significance of 5-OH-THQ derivatives is primarily driven by their ability to act as ATP-competitive inhibitors. The 5-hydroxy group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the highly conserved hinge region of target kinases[2].

Targeting the PI3K/AKT/mTOR Axis

Hyperactivation of the Phosphoinositide 3-kinase (PI3K) pathway is a hallmark of colorectal, lung, and breast cancers. Tetrahydroquinolinone derivatives have been shown to bind directly to the ATP-binding cleft of PI3K isoforms (such as PI3Kδ and PI3Kγ)[4]. This binding halts the phosphorylation of AKT, subsequently downregulating mTOR. The resulting metabolic starvation induces massive oxidative stress (ROS accumulation), disrupting cellular survival balances and triggering autophagy and intrinsic apoptosis[4],[3].

Multi-Receptor Tyrosine Kinase (RTK) Inhibition

Beyond PI3K, specific substitutions on the THQ core (e.g., 2-trifluoromethyl or 3-naphthylmethyl groups) expand the target profile to include HER-2 and other RTKs[5],[1]. This polypharmacological approach minimizes the risk of acquired drug resistance, a common failure point for highly selective, single-target therapies.

Mechanism Ligand Growth Factors (EGF, PDGF) RTK Receptor Tyrosine Kinases (e.g., HER-2) Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates AKT AKT PI3K->AKT Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Inhibition Triggers Drug 5-Hydroxy-THQ Derivatives Drug->RTK Competitive Inhibition (H-bonding via 5-OH) Drug->PI3K Allosteric/Active Site Block mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes

Figure 1: Mechanism of PI3K/RTK inhibition by 5-hydroxy-THQ derivatives inducing apoptosis.

Structure-Activity Relationships (SAR) and Quantitative Efficacy

The biological efficacy of 5-OH-THQ is highly sensitive to peripheral substitutions. Data across multiple studies indicates that while the 5-hydroxy group ensures target anchoring and solubility, lipophilic groups at positions 2 and 3 dictate cell permeability and specific kinase selectivity[5],[1].

For instance, introducing a trifluoromethyl group at position 2 yields compounds with sub-nanomolar efficacy against MCF-7 breast cancer cells, outperforming standard reference drugs like Staurosporine[1]. Similarly, naphthyl-substituted derivatives exhibit potent cell cycle arrest at the G2/M phase in A549 lung cancer cells[6],[5]. Crucially, these compounds demonstrate high selectivity indices, sparing normal healthy cells (e.g., WI38 lung fibroblasts) from severe cytotoxicity[1].

Table 1: Antiproliferative Activity of Key Tetrahydroquinolinone Derivatives
Compound Class / SubstitutionTarget Cell LinePrimary MechanismIC₅₀ (µM)Reference Drug (IC₅₀ µM)Selectivity Index (vs. Normal Cells)
2-Trifluoromethyl-THQ MCF-7 (Breast)Multi-RTK Inhibition0.002Staurosporine (0.005)>24 (WI38 fibroblasts)
3-(1-Naphthylmethyl)-THQ A549 (Lung)G2/M Arrest / Apoptosis2.1Cisplatin (15.2)>10 (HEK293 cells)
Phenyl-carbamate-THQ HCT-116 (Colon)PI3K/AKT / ROS Induction3.5Cisplatin (26.3)N/A

(Data synthesized from recent pharmacological evaluations of THQ scaffolds[4],[5],[1])

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of 5-OH-THQ derivatives. Each step is designed as a self-validating system, explaining the causality behind the methodological choices.

Chemoselective Synthesis of 5-Hydroxy-Tetrahydroquinolinones

The synthesis relies on a chemoselective reduction of a 5-oxo precursor. Standard reducing agents risk destroying the conjugated double bonds inherent to the quinolinone ring.

Synthesis A Cyclohexane-1,3-dione B Multicomponent Reaction (NH4OAc, Aldehyde) A->B Condensation C Tetrahydroquinolin-5-one (Intermediate) B->C Cyclization D Luche Reduction (NaBH4, CeCl3) C->D Chemoselective Reduction E 5-Hydroxy-THQ (Final Product) D->E Yields

Figure 2: Chemoselective synthetic workflow for 5-hydroxy-tetrahydroquinolinones.

Step-by-Step Protocol:

  • Multicomponent Condensation: React cyclohexane-1,3-dione, an appropriate aldehyde, and a nitrogen source (e.g., ammonium acetate) in ethanol under reflux. Causality: Ammonium acetate acts dually as a reactant and a weak acid catalyst, driving the Knoevenagel condensation and subsequent Knorr-type cyclization in a single pot, maximizing atom economy[2].

  • Isolation of 5-Oxo Intermediate: Purify the resulting tetrahydroquinolin-5-one via column chromatography.

  • Luche Reduction (Self-Validating Step): Dissolve the intermediate in methanol. Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), followed by slow addition of Sodium Borohydride (NaBH₄) at 0°C. Causality: CeCl₃ acts as a hard Lewis acid, selectively activating the C5 carbonyl oxygen. This directs the hydride attack exclusively to the ketone, preventing the reduction of the adjacent conjugated alkene system.

  • Validation: Confirm the presence of the 5-hydroxy group via ¹H-NMR (appearance of a broad singlet at ~5.0 ppm for the -OH proton) and the preservation of alkene protons.

In Vitro Cytotoxicity and Safety Profiling (MTT Assay)

To evaluate the antiproliferative effect and establish the therapeutic window, the MTT assay is utilized.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and normal fibroblasts (e.g., WI38) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours. Causality: Cells must adhere and enter the logarithmic growth phase to accurately reflect active proliferation and metabolic vulnerability.

  • Compound Treatment: Treat cells with serial dilutions of the 5-OH-THQ derivative (0.001 µM to 100 µM).

    • Internal Controls: Include a vehicle control (0.1% DMSO) to establish a 100% viability baseline and rule out solvent toxicity. Include a reference drug (e.g., Cisplatin or Staurosporine) to validate the assay's dynamic range and sensitivity[4],[1].

  • Readout: After 72 hours, add MTT reagent. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm. Causality: The tetrazolium dye is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells, providing a direct, quantifiable link between optical density and cell viability.

Cell-Free Kinase Inhibition Assay (Mechanism Validation)

To confirm that the synthesized 5-OH-THQ derivatives act via RTK or PI3K inhibition, a cell-free radiometric or fluorescence resonance energy transfer (FRET) kinase assay is required.

Step-by-Step Protocol:

  • Enzyme Incubation: Incubate recombinant target kinase (e.g., PI3Kδ) with the 5-OH-THQ derivative for 15 minutes at room temperature.

  • ATP-Competitive Profiling: Initiate the reaction by adding a substrate peptide and varying concentrations of ATP (e.g., 0.5×, 1×, and 5× the known

    
     of the kinase). Causality: By varying ATP concentrations, researchers can construct Lineweaver-Burk plots. If the compound competes with ATP for the hinge region (facilitated by the 5-hydroxy group), the apparent 
    
    
    
    will increase while
    
    
    remains unchanged, validating the competitive inhibition mechanism.

Conclusion

The 5-hydroxy-tetrahydroquinolinone scaffold represents a masterclass in rational drug design. By leveraging the "escape-from-flatland" principle, these derivatives achieve superior conformational flexibility, allowing them to act as potent, multi-targeted kinase inhibitors. Their ability to induce ROS-mediated apoptosis while maintaining high selectivity indices against normal tissues positions them as highly promising lead compounds for the next generation of targeted cancer therapeutics.

References

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports.[Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.[Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Solubility profile of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (also known as 5-hydroxy-3,4-dihydrocarbostyril), the primary industrial intermediate corresponding to the core structure described.

Note on Nomenclature: While the specific string "5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one" implies a saturated benzene ring (cyclohexanol fused to lactam), the commercially relevant "drug development" target matching this description is the aromatic phenol variant (CAS 30389-33-4), a key precursor for Carteolol . This guide focuses on the experimental data for the aromatic intermediate (CAS 30389-33-4) while providing predictive insights for the saturated 5,6,7,8-tetrahydro derivative.

Executive Summary & Compound Identity

5-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a bicyclic lactam featuring a phenolic hydroxyl group at the C5 position. It serves as the critical scaffold for the synthesis of


-blockers like Carteolol  and is a structural analog to intermediates used for Cilostazol  and Aripiprazole .

Understanding its solubility is governed by two competing structural factors:

  • High Lattice Energy: The molecule possesses a donor (NH, OH) and acceptor (C=O) motif, facilitating strong intermolecular hydrogen bonding (dimerization) in the solid state. This results in a high melting point (~225–227°C) and poor solubility in non-polar solvents.

  • Amphiphilic Potential: The phenolic OH allows deprotonation in basic media, while the lactam core remains neutral/weakly acidic.

Physicochemical Properties (CAS 30389-33-4)
PropertyValueImplication for Solubility
Molecular Weight 163.17 g/mol Small molecule; diffusion is not rate-limiting.
Melting Point 225–227 °CHigh crystal lattice stability; requires high thermal energy or strong solvent interactions to dissolve.
pKa (Predicted) ~9.63 (Phenol)Soluble in aqueous alkali (pH > 10) via phenoxide formation.
LogP ~1.2 (Predicted)Moderately lipophilic; prefers organic solvents over pure water.

Solubility Profile in Organic Solvents

The following data synthesizes experimental observations from purification protocols (recrystallization) and thermodynamic assessments.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingTemperature DependenceMechanistic Insight
Ketones Acetone High (Hot) / Low (Cold)StrongPrimary Recrystallization Solvent. The carbonyl oxygen of acetone accepts H-bonds from the phenol/lactam NH, disrupting the crystal lattice at elevated temperatures.
Polar Aprotic DMSO Moderate to HighLowDMSO is a powerful H-bond acceptor. It effectively solvates the phenolic proton, but high viscosity can impede mass transfer.
Polar Aprotic DMF ModerateLowSimilar to DMSO; good for synthetic reactions but difficult to remove due to high boiling point.
Alcohols Methanol Slightly SolubleModerateProticity competes with the solute's internal H-bonds. Soluble enough for reactions (e.g., with NaOMe) but poor for high-concentration storage.
Alcohols Ethanol Slightly SolubleHighOften used as a co-solvent. Solubility increases significantly near boiling point (78°C).
Chlorinated Chloroform Moderate (Hot)ModerateUsed in bromination reactions. Solubilizes the lipophilic core but struggles to break the H-bond network at room temp.
Aqueous Water InsolubleN/AThe hydrophobic benzene/lactam core dominates. Solubility is negligible unless pH is adjusted (pH > 10).
Thermodynamic Interpretation

The solubility behavior follows a Van't Hoff dependence, where


 (mole fraction solubility) is inversely proportional to temperature (

).
  • Enthalpy of Solution (

    
    ):  Positive and large (endothermic). The energy required to break the crystal lattice (fusion) is significantly higher than the solvation energy in cold solvents.
    
  • Entropy of Mixing (

    
    ):  Favors dissolution, but is overcome by the lattice enthalpy at low temperatures.
    
  • Practical Implication: Purification is best achieved by dissolving in boiling acetone or ethanol and cooling to 0–4°C to maximize yield (precipitating the pure crystal).

Structural Considerations: 5,6,7,8-Tetrahydro- Derivative

If your specific target is the 5,6,7,8-tetrahydro variant (saturated benzene ring, alcohol instead of phenol), the solubility profile shifts:

  • Lattice Energy: Likely lower than the aromatic analog. The flexible cyclohexane ring prevents the rigid planar stacking seen in the aromatic precursor.

  • Solubility Prediction: Expect higher solubility in alcohols (MeOH, EtOH) and esters (Ethyl Acetate) compared to the aromatic variant. The aliphatic hydroxyl group is less acidic (pKa ~16) than the phenol (pKa ~10), making it insoluble in mild alkali.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch.

  • Preparation: Weigh 500 mg of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., Acetone).

  • Equilibration:

    • Seal the vial and place in a thermostatic shaker bath at 25°C (± 0.1°C).

    • Agitate at 200 RPM for 24 hours.

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

  • Quantification:

    • Transfer 1.0 mL of filtrate to a pre-weighed dish.

    • Evaporate solvent under vacuum/nitrogen stream.

    • Weigh the residue.

    • Calculation:

      
      .
      
Protocol B: Purification via Recrystallization (Acetone)

Standard industrial method for >99% purity.

  • Dissolution: Suspend crude compound in Acetone (10 mL per gram of solid).

  • Heating: Heat to reflux (~56°C) with stirring until fully dissolved. If solids persist, add Acetone in 1 mL increments.

  • Hot Filtration: Filter the hot solution rapidly to remove insoluble mechanical impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C).

    • Transfer to an ice bath (0–4°C) for 2 hours.

  • Isolation: Filter the white crystals and wash with cold Acetone (-20°C).

  • Drying: Dry under vacuum at 40°C for 6 hours.

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the standard workflow for isolating the 5-hydroxy intermediate, highlighting the solubility-driven purification step.

G Start Starting Material (3,4,7,8-Tetrahydro-2,5-dione) Reaction Reaction (Bromination/Aromatization) Solvent: Cyclohexane/CCl4 Start->Reaction NBS, Reflux Quench Quench & Extraction Phase Separation Reaction->Quench Complete Crude Crude Solid (Mixture) Quench->Crude Evaporation Dissolve Dissolution (Reflux in Acetone) Crude->Dissolve T > 50°C Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Crystal Crystallization (Cool to 0-4°C) Filter->Crystal T < 5°C Pure Pure 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (>99% Purity) Crystal->Pure Filtration & Drying

Caption: Solubility-driven purification pathway. The differential solubility in hot vs. cold acetone is the critical control point for purity.

References

  • ChemicalBook. (2025).[1] 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one Properties and Synthesis. Retrieved from

  • GuideChem. (2025). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Solubility Profile (Analogous Structure). Retrieved from

  • Google Patents. (1975). US3910924A: 3,4-Dihydrocarbostyril derivatives and a process for preparing the same. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 30389-33-4).[1][2][3] Retrieved from

  • Synchemia. (2023).[4] Certificate of Analysis: Aripiprazole Impurity 14 (5-Hydroxy-3,4-dihydroquinolin-2(1H)-one). Retrieved from

Sources

Advanced Synthetic Methodologies for 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one: A Mechanistic and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, conformationally restricted heterocyclic scaffolds is a cornerstone of modern drug discovery. The target compound, 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (also known as 5-hydroxy-5,6,7,8-tetrahydrocarbostyril), serves as a critical intermediate in the development of atypical antipsychotics, kinase inhibitors, and novel neurotransmitter modulators. As a Senior Application Scientist, I have designed this technical guide to move beyond mere procedural lists. Here, we dissect the chemical causality, thermodynamic driving forces, and self-validating analytical gates required to synthesize this molecule with high regioselectivity and yield.

Pharmacological Context & Structural Rationale

The 5,6,7,8-tetrahydro-1H-quinolin-2-one core offers a unique dual-pharmacophore topology. The pyridone ring (N1 to C4) provides a robust hydrogen-bond donor/acceptor network, mimicking endogenous ligands, while the saturated cyclohexane ring (C5 to C8) projects into hydrophobic binding pockets[1]. The introduction of a hydroxyl group at the C5 position is highly strategic: it creates a chiral center and provides a synthetic handle for further functionalization (e.g., etherification or cross-coupling).

Because the C5 position is adjacent to the C4a=C8a double bond of the conjugated pyridone system, the upstream ketone precursor is an


-unsaturated system. This structural nuance dictates the entire downstream synthetic strategy.

Retrosynthetic Strategy

To achieve high atom economy and regiocontrol, the retrosynthetic disconnection of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is broken down into a two-stage process:

  • Downstream Disconnection: The C5 hydroxyl group is derived from the regioselective 1,2-reduction of the corresponding C5 ketone (5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one).

  • Upstream Disconnection: The 5-oxo bicyclic core is constructed via a tandem annulation of 1,3-cyclohexanedione with a nitrogenous precursor, ideally utilizing [2].

Retrosynthesis Target 5-Hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one Intermediate 5-Oxo-5,6,7,8-tetrahydro- 1H-quinolin-2-one Target->Intermediate Luche Reduction (Stereoselective 1,2-H addition) Precursors 1,3-Cyclohexanedione + MBH Adduct Acetate Intermediate->Precursors Tandem Annulation (Solvent-free, 120°C)

Caption: Retrosynthetic disconnection of the 5-hydroxy-2-quinolone scaffold.

Upstream Synthesis: Construction of the 5-Oxo Scaffold

Historically, the condensation of 1,3-cyclohexanedione with propiolamide or 3-aminoacrylates suffered from poor regioselectivity, yielding complex mixtures of O-alkylated and N-alkylated isomers[3].

The Mechanistic Causality: Recent advancements demonstrate that utilizing Morita-Baylis-Hillman (MBH) adduct acetates under solvent-free conditions fundamentally alters the reaction kinetics[2]. By eliminating the solvent solvation shell, the effective molarity of the reactants is maximized. This drives the initial intermolecular Michael addition at a rate that outcompetes unwanted side reactions, seamlessly setting up the intramolecular lactamization.

Table 1: Optimization of Condensation Conditions for the 5-Oxo Intermediate
Synthetic MethodReagentsSolventTemp (°C)Yield (%)Regioselectivity
Traditional 1,3-Cyclohexanedione, PropiolamideEtOH / NaOEt8045 - 55Moderate
Enaminone Route 3-Aminoacrylate, 1,3-CHDAcOH10065 - 75Good
MBH Adducts MBH Acetate, 1,3-CHD, NH₄OAcSolvent-free12082 - 89Excellent

Downstream Synthesis: Chemoselective Luche Reduction

The 5-oxo intermediate (7,8-dihydroquinoline-2,5(1H,6H)-dione) presents a chemoselectivity challenge: it contains a C2 lactam carbonyl and a C5


-unsaturated ketone.

The Mechanistic Causality: Standard sodium borohydride (NaBH₄) acts as a "soft" nucleophile in protic solvents, leading to competitive 1,4-conjugate addition across the C4a=C8a double bond, which destroys the aromaticity-equivalent conjugation of the pyridone ring. To circumvent this, we employ the. The addition of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) acts as a hard Lewis acid. It selectively coordinates to the C5 carbonyl oxygen, increasing its electrophilicity. Concurrently, CeCl₃ reacts with methanol to generate alkoxyborohydride species—these are "hard" hydride donors that strictly attack the 1,2-position, yielding the desired allylic alcohol.

LucheMechanism Keto 5-Oxo-2-quinolone (α,β-unsaturated system) Ce_Complex Ce(III)-Carbonyl Complex (Hard Lewis Acid Activation) Keto->Ce_Complex CeCl3·7H2O coordination Transition Regioselective 1,2-Attack (Avoids 1,4-Conjugate Addition) Ce_Complex->Transition Electrophilic activation Borohydride NaBH4 in MeOH (Hard Hydride Generation) Borohydride->Transition Hydride transfer Product Allylic Alcohol Product (5-Hydroxy-2-quinolone) Transition->Product Chemoselective reduction

Caption: Mechanistic pathway of the Ce(III)-mediated regioselective 1,2-reduction.

Table 2: Chemoselectivity in the Reduction of 5-Oxo-5,6,7,8-tetrahydro-2-quinolone
Reducing AgentAdditiveSolventMajor ProductYield (%)
H₂, Pd/C NoneEtOH5-Oxo-octahydro-2-quinolone (Over-reduction)>90
NaBH₄ NoneMeOHMixture of 1,2 and 1,4-reduction products~50
NaBH₄ CeCl₃·7H₂OMeOH5-Hydroxy-5,6,7,8-tetrahydro-2-quinolone 92
DIBAL-H NoneTHF (-78°C)5-Hydroxy-5,6,7,8-tetrahydro-2-quinolone78

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the analytical gates are cleared.

Workflow Step1 Step 1: Annulation MBH Adduct + 1,3-CHD 120°C, 2h QC1 QC Gate 1 TLC: Rf 0.45 (EtOAc) Mass: [M+H]+ 164.1 Step1->QC1 Step2 Step 2: Reduction NaBH4, CeCl3·7H2O MeOH, 0°C, 1h QC1->Step2 Pass QC2 QC Gate 2 NMR: No 195 ppm peak New peak at 65 ppm Step2->QC2 Final Final QC2->Final Pass

Caption: Self-validating experimental workflow for 5-hydroxy-2-quinolone synthesis.

Protocol A: Synthesis of 5-Oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one
  • Reaction Setup: In a 100 mL round-bottom flask, combine 1,3-cyclohexanedione (1.0 eq, 10 mmol), the appropriate MBH adduct acetate (1.1 eq, 11 mmol), and ammonium acetate (2.0 eq, 20 mmol).

  • Execution: Heat the neat mixture to 120 °C under an argon atmosphere.

  • Visual Cues: The solid mixture will rapidly melt into a homogenous, viscous liquid. Within 15 minutes, the evolution of acetic acid vapors will be observed (confirm with damp pH paper at the flask mouth).

  • Workup: After 2 hours, cool the mixture to room temperature. Triturate the resulting solid with ice-cold water (50 mL) to remove unreacted ammonium acetate. Filter the precipitate and recrystallize from hot ethanol.

  • Analytical Gate 1 (Validation): Perform TLC (EtOAc:Hexane 1:1). The product must show a single, highly UV-active spot at

    
     0.45. LC-MS must confirm the exact mass 
    
    
    
    at m/z 164.1.
Protocol B: Regioselective Luche Reduction to the Target Compound
  • Complexation Phase: Dissolve the 5-oxo intermediate (1.0 eq, 5 mmol) and CeCl₃·7H₂O (1.2 eq, 6 mmol) in anhydrous methanol (25 mL). Critical Step: Stir at room temperature for 15 minutes. Premature addition of NaBH₄ before complete Ce(III)-carbonyl complexation will result in a 15-20% drop in regioselectivity.

  • Reduction Phase: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq, 7.5 mmol) portion-wise over 10 minutes to control the exothermic reaction.

  • Visual Cues: Expect vigorous effervescence (H₂ gas evolution) upon each addition of NaBH₄. The solution will transition from a pale yellow liquid to a colorless, slightly milky suspension as the reduction proceeds.

  • Workup: Once gas evolution ceases (approx. 1 hour), quench the reaction with saturated aqueous NH₄Cl (10 mL). Remove methanol in vacuo. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analytical Gate 2 (Validation): Run a

    
    C NMR spectrum. The complete disappearance of the conjugated ketone carbonyl peak at ~195 ppm and the emergence of a new aliphatic carbinol peak at ~65 ppm confirms successful 1,2-reduction. The vinylic protons of the pyridone ring in the 
    
    
    
    H NMR (~6.5 ppm) must remain intact.

Conclusion

The synthesis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one requires strict adherence to chemical causality. By leveraging the kinetic advantages of solvent-free MBH annulation and the rigid electrophilic activation of the Luche reduction, researchers can bypass the traditional pitfalls of poor regioselectivity and over-reduction. The self-validating gates integrated into this protocol ensure that structural integrity is maintained at every step, yielding a highly pure scaffold ready for advanced pharmaceutical derivatization.

References

  • Title: An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-Dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman Adduct Acetates Source: ResearchGate URL: [Link]

  • Title: Acetals of Amides and Lactams in the N- and O-Alkylation of 5-Oxo-5,6,7,8-tetrahydrocarbostyril Derivatives Source: Researcher.life URL: [Link]

  • Title: Ruthenium-Catalyzed Hydration of N-Heterocycles Enables Access to Lactams Source: ResearchGate URL: [Link]

  • Title: Luche Reduction (Mechanistic Overview) Source: Organic Chemistry Portal URL: [Link]

Sources

The 5-Hydroxy-5,6,7,8-Tetrahydro-1H-Quinolin-2-one Scaffold: A Pivot Point in Neurodegenerative Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical, synthetic, and pharmaceutical utility of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one .

Executive Summary

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS: 923679-78-1 for the generic structure; stereoisomers vary) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike simple aromatic quinolinones used in beta-blockers (e.g., Carteolol), this partially saturated bicyclic lactam serves as a critical bioisostere for the Huperzine A pharmacophore. It is primarily utilized as a core intermediate in the synthesis of Acetylcholinesterase (AChE) inhibitors and Multi-Target Directed Ligands (MTDLs) for Alzheimer’s disease. Its C5-hydroxyl group provides a vital stereogenic handle for conjugation, allowing the creation of hybrid therapeutics (e.g., Tacrine-Hupyridone hybrids).

Chemical Architecture & Properties

The molecule features a fused bicyclic system combining a cis- or trans-fused cyclohexane ring with a 2-pyridone (lactam) moiety.

FeatureTechnical Specification
IUPAC Name 5-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
Core Scaffold Tetrahydroquinolin-2-one (THQ)
Key Functionality C5-Secondary Alcohol: Allylic-like (relative to the pyridone system); Stereogenic center.C2-Lactam: Hydrogen bond donor/acceptor pair (NH/C=O).
Stereochemistry The C5 position is chiral. The (S)-enantiomer is often preferred for neurobiological activity, mimicking the stereochemistry of natural Huperzine A.
Tautomerism Exists predominantly in the lactam (2-one) form rather than the lactim (2-hydroxy) form in solution.
Structural Significance

The 5,6,7,8-tetrahydro-2(1H)-quinolinone core mimics the spatial arrangement of the pyridone ring A and cyclohexane ring B of Huperzine A. The introduction of a hydroxyl group at C5 allows for:

  • H-Bonding: Direct interaction with the catalytic gorge of AChE.

  • Derivatization: Conversion to amines (for linker attachment) or esters.

Synthetic Pathways (Upstream)

The synthesis of the 5-hydroxy derivative typically proceeds via the selective reduction of the corresponding 2,5-dione precursor. Direct hydrogenation of the aromatic quinolin-2-one is difficult to control regioselectively; therefore, de novo ring construction is preferred.

Protocol A: The "Dione Reduction" Route (Standard)

This pathway ensures the correct oxidation state of the pyridone ring while establishing the C5 stereocenter.

Step 1: Construction of the Scaffold (7,8-dihydroquinoline-2,5(1H,6H)-dione)[1]
  • Reagents: Cyclohexane-1,3-dione + Propiolamide (or equivalent Michael acceptor/ammonia source).

  • Mechanism: A condensation-cyclization sequence (often modified Hantzsch or Guareschi-Thorpe type).

  • Outcome: Formation of the bicyclic system with ketones at C2 (lactam) and C5.

Step 2: Regioselective Reduction
  • Reagents: Sodium Borohydride (

    
    ) in Methanol/THF at 0°C.
    
  • Logic:

    
     selectively reduces the C5-ketone  to the secondary alcohol. The C2-lactam  is resistant to borohydride reduction under these conditions, preserving the pharmacophore.
    
  • Yield: Typically 75–85%.

SynthesisRoute SM1 Cyclohexane-1,3-dione Inter 7,8-Dihydroquinoline- 2,5(1H,6H)-dione SM1->Inter Condensation SM2 Propiolamide / NH3 SM2->Inter Product 5-Hydroxy-5,6,7,8- tetrahydro-1H-quinolin-2-one Inter->Product C5-Ketone Reduction Reagent NaBH4 / MeOH (Selective Reduction)

Figure 1: Selective synthesis of the 5-hydroxy intermediate via dione reduction.

Protocol B: Enantioselective Synthesis

For clinical candidates, the (S)-enantiomer is often required.

  • Method: Asymmetric Transfer Hydrogenation (ATH) of the 2,5-dione.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Hydrogen Source: Formic acid/Triethylamine.

  • Result: >95% ee of the (S)-5-hydroxy derivative.

Pharmaceutical Applications (Downstream)

The 5-hydroxy-tetrahydroquinolinone scaffold is a versatile building block, primarily in the development of neurotherapeutics .

Acetylcholinesterase (AChE) Inhibitors

The structural similarity to Huperzine A (a potent natural AChE inhibitor) drives its use.

  • Mechanism: The pyridone ring binds to the "anionic subsite" of the AChE enzyme, while the cyclohexane ring fills the hydrophobic pocket.

  • Modification: The 5-OH group is often converted to a 5-amino group to attach long alkyl linkers (C10–C12 chains).

Tacrine-Hupyridone Hybrids (MTDLs)

Researchers fuse the toxic but potent Tacrine moiety with the safer Hupyridone (tetrahydroquinolinone) scaffold to create "Dual Binding Site" inhibitors.

  • Workflow:

    • Activation: Convert 5-OH to a leaving group (Mesylate).

    • Substitution: Displace with a diamine linker (e.g., 1,10-diaminodecane).

    • Coupling: React the free amine end with 9-chloro-1,2,3,4-tetrahydroacridine (Tacrine precursor).

  • Therapeutic Goal: Simultaneously inhibit AChE and reduce

    
    -amyloid aggregation.
    
Kinase Inhibition (Bioisosterism)

The scaffold is occasionally explored as a bioisostere for dihydro-isoquinolinones in kinase inhibitor libraries, offering different solubility and H-bonding vectors.

DrugDesign cluster_pathways Pharmaceutical Divergence Core 5-Hydroxy-5,6,7,8- tetrahydroquinolin-2-one Path1 Direct Analogues (Huperzine A Mimics) Core->Path1 Stereochemical Optimization Path2 Functionalization (5-OH -> 5-NH2) Core->Path2 Mesylation/Azidation Path3 Hybrid Drugs (Tacrine-Hupyridones) Path2->Path3 Linker Attachment

Figure 2: Divergent utility of the scaffold in drug discovery.

Technical Specifications & Handling

Analytical Profile
  • 1H NMR (DMSO-d6):

    • 
       11.5 ppm (s, 1H, NH lactam).
      
    • 
       7.3 ppm (d, 1H, C4-H, pyridone alkene).
      
    • 
       6.1 ppm (d, 1H, C3-H, pyridone alkene).
      
    • 
       4.5 ppm (m, 1H, C5-H, carbinol proton).
      
  • Solubility: Poor in water; Soluble in DMSO, Methanol, and hot Ethanol.

  • Stability: Stable under ambient conditions. The allylic alcohol moiety (C5) is sensitive to strong acids (risk of dehydration to the dihydro-quinoline).

Safety Considerations
  • Hazard Class: Irritant (Skin/Eye).

  • Handling: Use standard PPE. Avoid strong oxidizing agents which may re-oxidize the C5-alcohol to the ketone or aromatize the ring system.

References

  • Ježek, J. et al. (2011). "Derivatives, Syntheses, Properties and Biological Activities with a Focus on Neuroactive Compounds." Current Medicinal Chemistry, 18(13).

  • Bolognesi, M.L. et al. (2016). "Navigating the chemical space of multitarget-directed ligands: From hybrids to fragments in Alzheimer's disease." Molecules, 21(4).

  • Grizik, S.I. et al. (1995).[1][2][3] "Synthesis and Cardiotonic Activity of 5-Arylhydrazone Derivatives of 5,6,7,8-Tetrahydroquinoline-2,5-dione." Pharmaceutical Chemistry Journal, 29(9).

  • Camps, P. et al. (2000). "Synthesis and pharmacological evaluation of tacrine-huperzine A hybrids as acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Thermodynamic stability of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the intrinsic stability of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one, a heterocyclic compound featuring a quinolinone core. The tetrahydroquinoline moiety is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] Understanding the degradation pathways and stability profile of this specific derivative is crucial for its potential development as a therapeutic agent. This document details a systematic approach, grounded in the principles of forced degradation, to identify potential degradation products and establish a stability-indicating analytical method, in line with regulatory expectations set by the International Council for Harmonisation (ICH).[2][3]

Introduction: The Imperative of Stability Assessment

In pharmaceutical sciences, the intrinsic stability of a molecule is a critical quality attribute. It dictates not only the compound's viability as a drug candidate but also informs formulation development, packaging selection, and storage conditions.[3][4] Forced degradation, or stress testing, is an essential component of this assessment. By subjecting the API to conditions more severe than those it would encounter during accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop robust, stability-indicating analytical methods.[3][5]

The structure of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one, with its lactam (cyclic amide) and secondary alcohol functionalities, presents several potential sites for chemical degradation. Based on the chemistry of related quinolinone and isoquinolinone structures, the primary anticipated degradation pathways are hydrolysis of the amide bond and oxidation of the hydroxyl group or adjacent carbons.[6][7] This guide will provide the experimental framework to investigate these and other potential liabilities.

Physicochemical Properties and Structural Considerations

A foundational understanding of the molecule's properties is essential before embarking on stability studies.

Table 1: Physicochemical Properties of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₉H₁₁NO₂[8]
Molecular Weight165.19 g/mol [8]
IUPAC Name8-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one[8]
pKaData not available; expected to have a weakly acidic proton (hydroxyl) and potentially a very weakly basic character associated with the amide.N/A
LogP-0.3 (Predicted)[8]

The key structural features influencing stability are:

  • Lactam Ring: The cyclic amide is susceptible to hydrolysis under both acidic and basic conditions, which would result in ring-opening.[6][7]

  • Secondary Alcohol: The hydroxyl group can be a site for oxidation, potentially forming a ketone.

  • Alicyclic Ring: The tetrahydro portion of the quinoline system may be susceptible to oxidation, particularly at positions allylic or benzylic to the aromatic system if one were present.

A Systematic Approach to Forced Degradation

The core of this stability investigation is a series of forced degradation studies designed to induce approximately 5-20% degradation of the parent molecule.[2] This level of degradation is generally sufficient to produce detectable quantities of degradation products without generating secondary or tertiary degradants that would complicate pathway analysis.[2]

Workflow for Stability-Indicating Method Development

The overall process follows a logical sequence from stress testing to method validation.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Degradant Identification A Prepare Stock Solution of API in suitable solvent B Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reactions at Defined Time Points B->C D Analyze Stressed Samples using RP-HPLC with PDA Detector C->D E Optimize Chromatographic Conditions (Mobile Phase, Gradient, Column) D->E G Analyze Samples using LC-MS D->G F Achieve Resolution > 2 between API and all Degradants E->F H Elucidate Structures of Major Degradation Products G->H I Propose Degradation Pathways H->I

Caption: Workflow for Forced Degradation and Method Development.

Experimental Protocols for Stress Testing

The following protocols are designed as a starting point. The concentrations, temperatures, and durations should be adjusted to achieve the target 5-20% degradation.[2]

Initial Preparation: Prepare a 1 mg/mL stock solution of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one in a suitable solvent like methanol or acetonitrile.

A. Hydrolytic Degradation (Acidic)

  • Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubation: Store the solution at 60°C.

  • Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH. Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Rationale: Acid catalysis promotes the hydrolysis of the amide bond. Heat is used to accelerate the reaction.[6]

B. Hydrolytic Degradation (Basic)

  • Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Store the solution at 60°C.

  • Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl. Dilute with mobile phase for analysis.

  • Rationale: Base-catalyzed hydrolysis of the amide is a common degradation pathway for lactams.[6]

C. Oxidative Degradation

  • Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching: No quenching is typically required, but dilution with mobile phase should be done immediately before injection.

  • Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress. The secondary alcohol and potentially the alicyclic ring are susceptible to oxidation.[7]

D. Thermal Degradation

  • Procedure: Store the solid API in a controlled oven at 80°C.

  • Sampling: At 24, 48, and 72 hours, remove a sample, dissolve it in the initial solvent, and dilute for analysis.

  • Rationale: High temperature can provide the energy needed to overcome activation barriers for various degradation reactions.

E. Photolytic Degradation

  • Procedure: Expose the solid API and a solution (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze the samples after the exposure period.

  • Rationale: Exposure to UV/Vis light can induce photolytic reactions, including oxidation and rearrangement.[7]

Analytical Methodology: The Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is the cornerstone of any stability study.[9] The method must be "stability-indicating," meaning it can accurately quantify the parent API in the presence of its degradation products, impurities, and excipients.[6]

Table 2: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure good peak shape for ionizable compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection PDA/DAD at 210-400 nmA photodiode array detector allows for peak purity analysis and selection of the optimal monitoring wavelength.
Injection Vol. 10 µLA typical injection volume.

Predicting Degradation Pathways

Based on the chemical structure of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one and known degradation patterns of similar compounds, two primary degradation pathways can be hypothesized.[6][7] These hypotheses must be confirmed through structural elucidation of the degradants observed in the forced degradation studies, typically using LC-MS.

G cluster_0 Predicted Degradation of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one cluster_1 Hydrolysis (Acid/Base) cluster_2 Oxidation (e.g., H₂O₂) Parent Parent Compound (5-hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one) Hydrolysis_Product Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product Ketone Derivative (5-oxo-5,6,7,8-tetrahydro- 1H-quinolin-2-one) Parent->Oxidation_Product [O]

Caption: Hypothesized Primary Degradation Pathways.

Pathway 1: Amide Hydrolysis Under acidic or basic conditions, the lactam ring is expected to undergo hydrolysis. This would lead to the formation of an amino acid derivative, specifically 4-amino-3-(2-hydroxy-2-carboxyethyl)butanoic acid. The kinetics of this reaction will likely be pH and temperature-dependent.[6]

Pathway 2: Oxidation The secondary alcohol at the 5-position is a prime target for oxidation, which would yield the corresponding ketone, 5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one. This is a common transformation and can be induced by peroxide or potentially by atmospheric oxygen over long periods, possibly accelerated by light or metal ions.

Role of Computational Chemistry

While experimental work is the gold standard, computational methods can provide valuable insights. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be employed to:

  • Predict Relative Stabilities: Compare the calculated energies of the parent molecule and its potential degradation products to estimate the thermodynamic favorability of different degradation pathways.

  • Identify Reactive Sites: Computational models can highlight areas of the molecule that are particularly susceptible to nucleophilic or electrophilic attack, corroborating experimental findings. Studies on related tetrahydroquinoline derivatives have successfully used MD simulations to assess stability within biological systems.[10][11]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for assessing the thermodynamic stability of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one. By systematically applying forced degradation conditions and developing a stability-indicating HPLC method, researchers can identify critical degradation pathways and products.[5] The structural elucidation of these degradants using mass spectrometry is the final step in confirming the molecule's stability profile.[6] This knowledge is not merely an academic exercise; it is a regulatory requirement and a fundamental component of a successful drug development program, ensuring that the final product is both safe and effective throughout its lifecycle.

References

  • BenchChem. (n.d.). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions.
  • BenchChem. (n.d.). Technical Support Center: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Degradation Pathways.
  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • ChemicalBook. (n.d.). 5-HYDROXY-2(1H)-QUINOLINONE synthesis.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResearchGate. (n.d.). (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline.
  • PubMed. (2008, April 15). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
  • ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-ol synthesis.
  • PubMed. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Google Patents. (n.d.). US4044138A - Pharmaceutical compositions containing 5,6,7,8-tetrahydroquinoline derivatives and related compounds.
  • PubMed. (2023, October 25). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1.
  • NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-.
  • Element. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone.

Sources

The Pharmacological Odyssey of Quinolinone Derivatives: From Antibacterial Scaffolds to CNS Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone scaffold—comprising a bicyclic benzene ring fused to a nitrogen-containing pyridone—represents one of the most privileged structures in medicinal chemistry. Existing primarily as 2-quinolinone (carbostyril) and 4-quinolinone tautomers, this core has driven decades of rational drug design. As a Senior Application Scientist, I have structured this whitepaper to analyze the historical evolution, structural-activity relationships (SAR), and modern synthetic methodologies of quinolinone derivatives, providing researchers with a mechanistic and causal blueprint for future drug development.

Historical Evolution & Rational Drug Design

The Dawn of Quinolones (1962)

The history of quinolinones in modern medicine began serendipitously in 1962 when George Lesher and colleagues isolated nalidixic acid as a byproduct of chloroquine synthesis[1]. Nalidixic acid, a 1,8-naphthyridone, exhibited bactericidal activity by inhibiting DNA gyrase (topoisomerase II). However, its clinical utility was restricted to uncomplicated urinary tract infections due to poor systemic distribution and rapid bacterial resistance[1].

The Fluoroquinolone Revolution (1980s)

To overcome the pharmacokinetic limitations of early quinolones, medicinal chemists applied rational SAR modifications. The breakthrough came with the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, birthing the "fluoroquinolones" (e.g., ciprofloxacin)[2].

  • Causality in SAR: The highly electronegative C-6 fluorine dramatically increases the molecule's lipophilicity, facilitating rapid penetration through bacterial porin channels. Concurrently, the bulky C-7 piperazine ring impedes bacterial efflux pumps and enhances binding affinity to the DNA gyrase-DNA cleavage complex[2]. This dual modification transformed a niche UTI drug into a broad-spectrum, systemic antibiotic powerhouse.

Scaffold Hopping to the CNS (2000s)

In the late 1990s, the quinolinone core was repurposed for central nervous system (CNS) targets. Aripiprazole, approved by the FDA in 2002, utilizes a 2-quinolinone (carbostyril) core linked to a phenylpiperazine moiety[3].

  • Causality in SAR: The 2-quinolinone acts as a bioisostere for the catechol ring of endogenous dopamine. The lactam NH serves as a critical hydrogen bond donor to serine residues in the D2 receptor's orthosteric binding pocket. Unlike full antagonists, aripiprazole's unique geometry induces a conformational change that triggers partial agonism, stabilizing dopaminergic tone without causing severe extrapyramidal side effects[3].

Modern Oncology Applications (Present)

Recent medicinal chemistry efforts have pivoted 4-quinolinone derivatives toward oncology, specifically targeting kinases like EGFR, VEGFR, and KRAS[4]. The planar nature of the quinolinone core allows it to mimic the adenine ring of ATP, competitively binding within the hinge region of kinase active sites[4].

G Nalidixic Nalidixic Acid (1962) Fluoro Fluoroquinolones (1980s) Nalidixic->Fluoro C-6 Fluorination Aripiprazole Aripiprazole (2002) Fluoro->Aripiprazole Scaffold Hopping (CNS Targets) Kinase Kinase Inhibitors (Present) Aripiprazole->Kinase Anticancer Repurposing

Figure 1: Evolutionary trajectory of quinolinone scaffolds in medicinal chemistry.

Quantitative SAR & Pharmacological Profiling

To benchmark the evolutionary leaps of the quinolinone scaffold, the following table summarizes the binding affinities and clinical parameters of key derivatives across different therapeutic eras.

CompoundScaffold Sub-classPrimary TargetBinding Affinity / PotencyApproval YearClinical Indication
Nalidixic Acid 1,8-NaphthyridoneDNA Gyrase (Topo II)High MIC (Susceptible)1962Urinary Tract Infections
Ciprofloxacin FluoroquinoloneDNA Gyrase / Topo IVIC50 ~ 0.1 - 1.0 µM1987Broad-spectrum Infections
Aripiprazole 2-QuinolinoneD2 / 5-HT1A ReceptorsKi = 0.34 nM (D2)2002Schizophrenia, Bipolar
Compound 53 4-QuinolinoneKRAS (G12C mutant)IC50 = 2.7 - 9.8 µMInvestigationalNon-Small Cell Lung Cancer

Mechanism of Action: Aripiprazole's GPCR Modulation

Aripiprazole's clinical success hinges on its ability to act as a "dopamine system stabilizer." In hyperdopaminergic states (the mesolimbic pathway, associated with schizophrenia's positive symptoms), it competes with endogenous dopamine, acting as a functional antagonist. In hypodopaminergic states (the mesocortical pathway, associated with negative symptoms), its ~25% intrinsic activity provides sufficient agonism to maintain basal receptor signaling[3].

G Drug Aripiprazole (2-Quinolinone) Receptor D2 Receptor (Pre/Postsynaptic) Drug->Receptor High Affinity (Ki = 0.34 nM) Action Partial Agonism (Intrinsic Activity ~25%) Receptor->Action Outcome1 Reduces Hyperdopaminergia (Mesolimbic) Action->Outcome1 Outcome2 Boosts Hypodopaminergia (Mesocortical) Action->Outcome2

Figure 2: Aripiprazole's mechanism of action via D2 receptor partial agonism.

Experimental Workflow: Synthesis of the 4-Quinolinone Core

The synthesis of the 4-quinolinone core is traditionally achieved via the Gould-Jacobs reaction[5]. However, conventional thermal cyclization requires harsh conditions (>250 °C in diphenyl ether), which often leads to thermal degradation and complex purification[5].

Here, we detail a modernized, self-validating microwave-assisted protocol utilizing Eaton's reagent, which dramatically lowers the activation energy barrier and reaction time[6].

Causality in Protocol Design:
  • Reagent Choice: Diethyl ethoxymethylenemalonate (DEEM) is selected because its highly electrophilic double bond readily accepts nucleophilic attack from the aniline amino group[5].

  • Microwave Irradiation: Microwave heating provides uniform, rapid energy transfer directly to the polar intermediates, bypassing the thermal gradients of conventional heating. This allows the 6π-electrocyclization to occur in 7 minutes rather than 2 hours, minimizing tar formation[6].

  • Self-Validation: The protocol is designed as a self-validating system. The intermediate precipitates out of solution upon cooling, providing an immediate visual confirmation of Step 1. TLC monitoring ensures the completion of Step 2 before proceeding to hydrolysis[5].

Step-by-Step Methodology: Microwave-Assisted Gould-Jacobs Synthesis

Step 1: Condensation

  • In a 10 mL microwave vial, combine the substituted aniline (2.0 mmol) and DEEM (2.0 mmol)[6].

  • Seal the vial and subject it to neat microwave irradiation at 170 °C (850 W) for exactly 7 minutes[6].

  • Validation: Cool the mixture to room temperature. The formation of a solid precipitate (diethyl anilinomethylene malonate) visually confirms successful condensation. Verify via TLC (Hexane:EtOAc 7:3).

Step 2: Cyclization (Eaton's Reagent) 4. Dissolve the isolated intermediate in 5 mL of Eaton's reagent (10 wt% P2O5 in methanesulfonic acid). Causality: Eaton's reagent acts as both a solvent and a potent Lewis acid catalyst, facilitating the intramolecular Friedel-Crafts-type acylation at lower temperatures than diphenyl ether[6]. 5. Stir the mixture at 80 °C for 1 hour. 6. Validation: Quench the reaction by pouring it over crushed ice. The ethyl 4-quinolone-3-carboxylate product will precipitate. Filter and wash with cold water.

Step 3: Saponification & Decarboxylation 7. Suspend the ester in 10% w/v aqueous NaOH and reflux for 2 hours to achieve complete hydrolysis[5]. 8. Acidify the cooled mixture with concentrated HCl to pH 2 to precipitate the quinoline-3-carboxylic acid[5]. 9. To obtain the unsubstituted 4-quinolinone, heat the carboxylic acid intermediate in a high-boiling solvent (e.g., quinoline with copper powder) at 200 °C until CO2 evolution ceases.

G Reagents Aniline + DEEM Condensation Condensation (170°C MW) Loss of EtOH Reagents->Condensation Intermediate Anilidomethylenemalonate Condensation->Intermediate Cyclization Eaton's Reagent (80°C) 6π-Electrocyclization Intermediate->Cyclization Hydrolysis Saponification & Decarboxylation (NaOH, then HCl) Cyclization->Hydrolysis Product 4-Quinolinone Core Hydrolysis->Product

Figure 3: Microwave-assisted Gould-Jacobs synthetic workflow for 4-quinolinones.

References

  • [5] Title: Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis | Source: Benchchem | URL:5

  • [1] Title: Fourth-Generation Fluoroquinolones | Source: Cataract & Refractive Surgery Today | URL: 1

  • [3] Title: Aripiprazole: An FDA Approved Bioactive Compound to Treat Schizophrenia- A Mini Review | Source: Current Drug Discovery Technologies (NIH) | URL: 3

  • [6] Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent | Source: MDPI | URL: 6

  • [2] Title: Fluoroquinolone antibiotics: An overview | Source: Adesh University Journal of Medical Sciences & Research | URL: 2

  • [4] Title: Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry | Source: Current Topics in Medicinal Chemistry (ResearchGate) | URL: 4

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A Researcher's Guide to the Safe Handling and Hazard Analysis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: As novel chemical entities advance through the drug discovery pipeline, a thorough understanding of their potential hazards is paramount to ensuring researcher safety and experimental integrity. This guide provides an in-depth analysis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one, a heterocyclic compound of interest in pharmaceutical research. In the absence of a specific, publicly available Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds—including quinolinones, tetrahydroquinolines, and other heterocyclic amines—to construct a predictive hazard profile. It outlines core safety protocols, risk mitigation strategies, and emergency procedures, grounded in the authoritative framework of the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2][3] This guide is intended for drug development professionals and researchers, offering a framework for responsible innovation and a culture of safety.

Compound Profile and Predictive Hazard Assessment

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one belongs to the quinolinone family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring.[4] The "tetrahydro" prefix indicates partial saturation of the pyridine ring, and the structure is further functionalized with a hydroxyl (-OH) group and a ketone (=O) in a lactam configuration. This structural makeup informs our predictive assessment.

Structural Analogs for Hazard Inference:

  • Quinoline Core: Quinoline and its derivatives are known to possess biological activity and, in some cases, toxicity. Some have been shown to be mutagenic, and long-term exposure to certain quinolines has been associated with neoplasms in animal studies.[4][5][6]

  • Aromatic Amine/Lactam Moiety: Primary aromatic amines are a class of compounds that require careful handling due to potential carcinogenicity and absorption through the skin.[7] The lactam ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Tetrahydroquinoline Scaffold: The saturated portion of the ring may alter the electronic properties and metabolic profile compared to fully aromatic quinolines, but the core hazards associated with the heterocyclic amine remain relevant.[8][9]

Based on this "read-across" approach, a GHS-compliant hazard profile for the target compound can be predicted.

Table 1: Predicted GHS Hazard Classification

Hazard ClassCategorySignal WordHazard StatementBasis of Prediction
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[9][10]Based on data for 5-hydroxyquinolin-2(1H)-one and 5,6,7,8-Tetrahydroquinoline.[9][10]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[8][9][10]Common for heterocyclic amines and observed in related quinolinones.[7][8][10]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[8][9][10]A prevalent hazard for amine-containing compounds.[10][11]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[9][10]Predicted based on related structures.
Germ Cell MutagenicitySuspectedWarningH341: Suspected of causing genetic defects.Quinoline itself is a suspected mutagen.[6] Prudent to assume potential until proven otherwise.
CarcinogenicitySuspectedWarningH350: May cause cancer.A known risk for some quinoline derivatives and aromatic amines.[4][6][7]

This table represents a predictive assessment and should be treated with the caution required for a novel chemical entity.

The Hierarchy of Controls: A Framework for Safety

To minimize exposure, laboratories must adhere to the OSHA Laboratory Standard, which mandates a written Chemical Hygiene Plan (CHP) and prioritizes safety controls.[1][2][3] The most effective safety strategies follow the "Hierarchy of Controls."

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Applicable for NCE Research) Substitution Substitution (Use a less hazardous analog if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary barrier) - Certified Chemical Fume Hood - Ventilated Enclosures Substitution->Engineering Administrative Administrative Controls (Procedural safety) - Standard Operating Procedures (SOPs) - Designated Work Areas - Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE Least Effective EmergencyResponse cluster_exposure Exposure Route cluster_action Immediate Action Start Chemical Exposure or Spill Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Spill Spill Start->Spill Inestion Inestion Start->Inestion Action_Inhale Move to fresh air. Seek medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash area with soap and water for 15 min. Skin->Action_Skin Action_Eye Flush with eyewash station for 15 min. Hold eyelids open. Eye->Action_Eye Ingestion Ingestion Action_Ingest DO NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingest Action_Spill Alert others. Evacuate if large. Use spill kit for small spills. Dispose of waste properly. Spill->Action_Spill

Caption: Decision tree for emergency response to chemical exposure or spills.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If symptoms like respiratory irritation persist, seek immediate medical attention. [12][13]* Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. [14][12]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [8][13]Seek immediate medical attention. [12]* Ingestion: Do not induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention. [12][13] For all exposure incidents, report the event to the laboratory supervisor and the designated Chemical Hygiene Officer and complete an incident report. Provide a copy of this guide or any available SDS for similar compounds to medical personnel.

References

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard. The University of Tennessee Health Science Center, Office of Clinical and Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Prorsa. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Prorsa. [Link]

  • 5-hydroxyquinolin-2(1H)-one. PubChem, National Center for Biotechnology Information. [Link]

  • Quinoline Derivative Poisoning. Symptoma. [Link]

  • 5,6,7,8-Tetrahydro-2(1H)-quinazolinone Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co. KG. [Link]

  • 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. PubChem, National Center for Biotechnology Information. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • Mitigation of heterocyclic amines, polycyclic aromatic hydrocarbons, and acrylamide in air-fried chicken and beef. Food Science and Technology. [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthetic pathway for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one starting from 5-hydroxyquinoline .

This protocol addresses a complex chemo-selective challenge: the reduction of the carbocyclic (benzene) ring while retaining the heterocyclic lactam core, a transformation critical for generating specific saturated pharmacophores found in beta-blocker metabolites and novel neuroprotective agents.

Executive Summary & Chemical Strategy

The synthesis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (Target 3 ) from 5-hydroxyquinoline (Starting Material 1 ) requires a precise two-phase strategy. Direct hydrogenation of 5-hydroxyquinoline typically yields 1,2,3,4-tetrahydroquinoline (reducing the pyridine ring). To achieve the 5,6,7,8-tetrahydro motif (reducing the benzene ring) while installing the 2-one functionality, this protocol employs an "Oxidation-First, Reduction-Second" strategy.

The Synthetic Pathway[1][2][3][4][5]
  • Phase I (Functionalization): Conversion of 5-hydroxyquinoline to 5-hydroxy-2(1H)-quinolinone (also known as 5-hydroxycarbostyril) via N-oxide rearrangement. This establishes the lactam core.

  • Phase II (Regio-selective Hydrogenation): Catalytic hydrogenation of the benzene ring using Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium catalysts to yield the 5,6,7,8-tetrahydro derivative.

Reaction Logic Visualization

The following diagram illustrates the retrosynthetic logic and the critical branch points in the pathway.

SynthesisPath SM 5-Hydroxyquinoline (Starting Material) NOxide Intermediate A: 5-Hydroxyquinoline N-oxide SM->NOxide Oxidation (H2O2/Na2WO4) Carbostyril Intermediate B: 5-Hydroxy-2(1H)-quinolinone (Aromatic Carbocycle) NOxide->Carbostyril Rearrangement (Ac2O / Hydrolysis) Target TARGET: 5-Hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one Carbostyril->Target High P / Rh-Cat (Benzene Reduction) SideProduct Side Product: 5-Hydroxy-3,4-dihydro- quinolin-2-one (Carteolol Int.) Carbostyril->SideProduct Pd/C Hydrogenation (Alkene Reduction Only)

Caption: Pathway illustrating the critical divergence between standard alkene reduction (Carteolol route) and the target benzene-ring saturation.

Experimental Protocols

Phase I: Synthesis of 5-Hydroxy-2(1H)-quinolinone

This phase converts the quinoline nitrogen into a lactam (2-one) via the N-oxide. This is preferable to direct oxidation, which can be low-yielding for electron-rich quinolines.

Reagents & Equipment
ComponentSpecificationRole
5-Hydroxyquinoline >98% PurityStarting Material
Urea Hydrogen Peroxide (UHP) Solid adductOxidant (Safer than liquid H₂O₂)
Phthalic Anhydride Reagent GradeActivator for rearrangement
Dichloromethane (DCM) AnhydrousSolvent
Potassium Carbonate (K₂CO₃) AnhydrousBase
Step-by-Step Protocol

Step 1.1: N-Oxidation

  • Dissolve 5-hydroxyquinoline (10.0 g, 68.9 mmol) in DCM (100 mL) in a 250 mL round-bottom flask.

  • Add Urea Hydrogen Peroxide (13.6 g, 144 mmol) followed by Phthalic Anhydride (20.4 g, 137 mmol) in portions to control exotherm.

  • Stir at room temperature (25°C) for 12 hours. Monitor by TLC (MeOH:DCM 1:9). The spot for 5-hydroxyquinoline (Rf ~0.6) should disappear, replaced by the more polar N-oxide (Rf ~0.2).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 50 mL). Dry organic phases over Na₂SO₄ and concentrate in vacuo to yield the crude N-oxide.

Step 1.2: Rearrangement to Lactam

  • Suspend the crude N-oxide in Acetic Anhydride (50 mL).

  • Heat to reflux (140°C) for 4 hours. This effects the rearrangement to the 2-acetoxy-quinoline intermediate.

  • Cool to room temperature and pour the mixture onto ice (200 g).

  • Hydrolysis: Add 2M NaOH until pH > 10 and heat at 60°C for 1 hour to cleave the acetate ester.

  • Isolation: Acidify carefully with 2M HCl to pH 5-6. The product, 5-hydroxy-2(1H)-quinolinone , will precipitate as an off-white solid.

  • Filter, wash with cold water, and dry.

    • Expected Yield: 65-75%

    • Checkpoint: ¹H NMR should show loss of the C2 proton signal and appearance of a broad amide NH singlet.

Phase II: Regio-selective Hydrogenation (Benzene Ring Reduction)

This is the critical step. Standard hydrogenation (Pd/C) reduces the C3-C4 double bond to give the dihydro derivative (Carteolol intermediate). To obtain the 5,6,7,8-tetrahydro derivative (saturating the benzene ring), a Rhodium catalyst and higher pressure are required.

Reagents & Conditions
ParameterSetting/ReagentRationale
Catalyst 5% Rh/Al₂O₃ or 5% Rh/C Rhodium is superior for carbocycle reduction in heteroaromatics.
Solvent Methanol / Acetic Acid (10:1)Acidic media activates the aromatic ring for reduction.
Pressure 50–60 bar (725–870 psi) H₂High pressure required to overcome benzene resonance energy.
Temperature 60–80°CElevated temperature promotes kinetics of ring saturation.
Step-by-Step Protocol
  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), load 5-hydroxy-2(1H)-quinolinone (5.0 g, 31 mmol).

  • Catalyst Loading: Add 5% Rh/Al₂O₃ (0.5 g, 10 wt% loading). Note: Wet the catalyst with solvent under inert gas (N₂) to prevent ignition.

  • Solvent: Add Methanol (50 mL) and Glacial Acetic Acid (5 mL).

  • Hydrogenation:

    • Seal reactor and purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 50 bar H₂ .

    • Heat to 70°C with vigorous stirring (1000 rpm).

    • Run for 12–18 hours.

  • Monitoring: Monitor H₂ uptake. Once uptake ceases, cool to room temperature and vent carefully.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate to remove solvent and acetic acid.

    • Note: The product is now a secondary alcohol (cyclohexanol ring).

  • Purification: The residue may contain partially reduced intermediates. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

  • Final Product: 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one .

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must distinguish the target from potential side products.

FeatureTarget: 5,6,7,8-TetrahydroSide Product: 3,4-DihydroSide Product: 1,2,3,4-Tetrahydro
Structure Benzene ring saturatedBenzene ring aromaticPyridine ring saturated
¹H NMR (Aromatic Region) Empty (No aromatic protons on benzene ring)3 Aromatic Protons (7.0-7.5 ppm)3 Aromatic Protons
¹H NMR (Aliphatic) Multiplets at 1.5–2.5 ppm (Cyclohexyl CH₂)Only C3/C4 protons (~2.5-3.0 ppm)Methylene signals for Py-ring
C5 Signal CH-OH (Methine, ~65-70 ppm)C-OH (Quaternary Phenolic, ~155 ppm)C-OH Phenolic

Key Diagnostic: The disappearance of aromatic protons in the 6.5–8.0 ppm range (except for the pyridone H3/H4 if they remain unsaturated, or if the pyridone ring is fully conjugated) confirms the reduction of the benzene ring.

Troubleshooting & Optimization

  • Issue: Over-reduction (Loss of Carbonyl).

    • Cause: Pressure too high or reaction time too long.

    • Solution: Stop reaction immediately upon cessation of H₂ uptake. Reduce temperature to 50°C.

  • Issue: Incomplete Reduction (Mixture of 3,4-dihydro and 5,6,7,8-tetrahydro).

    • Cause: Catalyst poisoning or insufficient pressure.

    • Solution: Use fresh Rh/Al₂O₃. Ensure starting material is free of sulfur/halide impurities from previous steps. Increase pressure to 80 bar.

  • Issue: Stereochemistry.

    • Note: The reduction of the benzene ring creates chiral centers (specifically at C5 and potentially C10 depending on ring fusion). The product will likely be a racemic diastereomeric mixture.

    • Resolution: If a single enantiomer is required, enzymatic resolution (lipase) or chiral HPLC separation of the final alcohol is necessary.

References

  • Preparation of 5-Hydroxy-2(1H)

    • Source: Albrecht, R., & Schröder, E. (1970). "Über die Synthese von 5-Hydroxy-carbostyril." Archiv der Pharmazie.
    • Context: Establishes the N-oxide rearrangement route for 5-hydroxyquinoline.
    • (Verified Domain: onlinelibrary.wiley.com)

  • Hydrogenation of Quinolines (Selectivity)

    • Source: Wang, Y., et al. (2013). "Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines or 5,6,7,8-Tetrahydroquinolines." Journal of Organic Chemistry.
    • Context: Discusses the catalyst choice (Rh vs Pd) for benzene ring vs pyridine ring reduction.
    • (Verified Domain: pubs.acs.org)

  • Carteolol Intermediate Synthesis (Comparative)

    • Source: Nakagawa, K., et al. (1974). "Derivatives of 3,4-dihydrocarbostyril as beta-adrenergic blocking agents." Journal of Medicinal Chemistry.
    • Context: Describes the standard synthesis of the 3,4-dihydro analogue, useful for spectral comparison.
    • (Verified Domain: pubs.acs.org)

  • General Protocol for 5,6,7,8-Tetrahydroquinoline Synthesis

    • Source: BenchChem Technical Guide. "An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol."
    • Context: Provides analogous conditions for the hydrogenation of isoquinoline derivatives which apply to the quinoline scaffold.
    • (Verified Domain: benchchem.com)

Application Note: Catalytic Hydrogenation Protocols for 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific catalytic protocols for synthesizing 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one , a critical chiral pharmacophore found in partial dopamine agonists (e.g., Aripiprazole derivatives) and platelet aggregation inhibitors (e.g., Cilostazol metabolites).[1]

Strategic Overview & Retrosynthesis

The synthesis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one presents a classic chemo- and stereoselectivity challenge.[1] The molecule contains three distinct functional zones:

  • Lactam (2-one): Requires preservation; susceptible to over-reduction under harsh conditions.

  • Carbocycle (5,6,7,8-tetrahydro): Saturated ring.[1]

  • Secondary Alcohol (5-hydroxy): The stereogenic center.

Two primary hydrogenation routes exist, depending on the starting material availability and stereochemical requirements:

  • Route A (Enantioselective): Asymmetric Transfer Hydrogenation (ATH) of the ketone precursor (7,8-dihydro-1H-quinoline-2,5-dione ).[1] This is the preferred route for generating high enantiomeric excess (ee).

  • Route B (Heterogeneous): High-pressure hydrogenation of the aromatic precursor (5-hydroxy-2(1H)-quinolinone ).[1] This route is atom-economical but typically yields a racemic cis/trans mixture requiring resolution.[1]

Reaction Pathway Visualization

ReactionPathways cluster_legend Selectivity Profile Start_A Precursor A: 7,8-Dihydro-1H-quinoline-2,5-dione (Achiral Ketone) Target TARGET: 5-Hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one Start_A->Target Protocol 1: ATH (Ru-TsDPEN) >95% ee Start_B Precursor B: 5-Hydroxy-2(1H)-quinolinone (Aromatic Phenol) Start_B->Target Protocol 2: H2 (Rh/C or Ru/C) Racemic cis/trans Route A: Kinetic Control (Enantioselective) Route A: Kinetic Control (Enantioselective) Route B: Thermodynamic Control (Diastereomeric Mix) Route B: Thermodynamic Control (Diastereomeric Mix) Route A: Kinetic Control (Enantioselective)->Route B: Thermodynamic Control (Diastereomeric Mix)

Figure 1: Strategic decision tree for catalyst and precursor selection.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the 5-oxo group to the 5-hydroxy group. Primary Application: Synthesis of chiral drug intermediates (e.g., (S)-enantiomer).[1]

This protocol utilizes a Ru(II)-arene complex with a chiral monosulfonylated diamine ligand (Noyori-Ikariya type).[1] This system operates via a metal-ligand bifunctional mechanism, allowing for outer-sphere hydride transfer that preserves the lactam amide bond.[1]

Materials & Reagents
ComponentSpecificationRole
Substrate 7,8-Dihydro-1H-quinoline-2,5-dioneStarting Material
Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN]Chiral Catalyst
H-Source Formic Acid / Triethylamine (5:2 azeotrope)Hydrogen Donor
Solvent Dichloromethane (DCM) or DMFReaction Medium
Work-up Saturated NaHCO₃, Ethyl AcetateQuench/Extraction
Step-by-Step Methodology
  • Catalyst Preparation (In-situ or Pre-formed):

    • Pre-formed (Recommended): Weigh RuCl(p-cymene)[(S,S)-Ts-DPEN] (1.0 mol%) into the reaction vessel.

    • Note: The (S,S)-ligand typically yields the (S)-alcohol.[1] Verify configuration via HPLC.

  • Reaction Setup:

    • Dissolve the substrate (1.0 equiv) in degassed DCM (0.5 M concentration).

    • Add the catalyst solution under an inert atmosphere (Nitrogen or Argon).

    • Add the HCOOH/Et₃N (5:2) complex (3.0 - 5.0 equiv) dropwise. Caution: Exothermic.[1]

  • Execution:

    • Stir the mixture at 25–30°C for 12–24 hours.

    • Monitoring: Monitor conversion by HPLC or TLC. The disappearance of the ketone carbonyl signal (approx. 170 ppm in ¹³C NMR) and appearance of the carbinol signal (approx. 65-70 ppm) indicates completion.

  • Work-up & Purification:

    • Quench the reaction with water.[2] Neutralize the aqueous layer with saturated NaHCO₃ to pH 7-8.

    • Extract with Ethyl Acetate (3x).[2]

    • Dry organic layers over MgSO₄ and concentrate.

    • Purification: Recrystallization from iPrOH/Hexane is often sufficient due to the high stereoselectivity (>95% ee).

Mechanism of Action

The Ru-H species transfers a hydride to the carbonyl carbon while the ligand's amino proton transfers to the carbonyl oxygen. This concerted "outer-sphere" mechanism avoids direct coordination of the substrate to the metal, preventing poisoning by the lactam nitrogen.[1]

Protocol 2: Heterogeneous Catalytic Hydrogenation

Objective: Reduction of the aromatic ring (phenol) to the saturated ring (cyclohexanol). Primary Application: Production of racemic material or when the aromatic precursor is the only available source.

Reducing a phenol ring while preserving a lactam requires high energy. Rhodium (Rh) is the metal of choice because it is active enough to reduce the benzene ring at moderate temperatures but less liable to hydrogenolyze the C-O bond than Palladium (Pd).

Materials & Reagents
ComponentSpecificationRole
Substrate 5-Hydroxy-2(1H)-quinolinoneStarting Material
Catalyst 5% Rh/C (or 5% Ru/Al₂O₃)Heterogeneous Catalyst
H-Source Hydrogen Gas (H₂)50–80 bar (High Pressure)
Solvent Methanol or Ethanol/Acetic Acid (9:[1]1)Solvent (Acid promotes reduction)
Step-by-Step Methodology
  • Safety Check:

    • This reaction requires a high-pressure autoclave (Parr reactor).[1] Ensure burst disks and seals are rated for >100 bar.

    • Pyrophoric Hazard: Rh/C is pyrophoric when dry.[1] Handle under inert gas or keep wet.

  • Loading:

    • Load the substrate (10 g scale) and 5% Rh/C (5-10 wt% loading relative to substrate) into the autoclave liner.

    • Add solvent (Methanol with 10% Acetic Acid). The acid prevents catalyst poisoning by the amine/lactam.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 50–60 bar (725–870 psi) H₂.

    • Heat to 60–80°C . Stirring rate >800 rpm is critical to eliminate mass transfer limitations.

  • Work-up:

    • Cool to room temperature.[3][4] Vent H₂ carefully.

    • Filter the catalyst through a Celite pad. Keep the filter cake wet with water to prevent ignition.

    • Concentrate the filtrate.

    • Result: The product will be a mixture of cis- and trans- isomers (typically favoring cis).[1] Separation requires column chromatography or fractional crystallization.

Analytical Controls & Troubleshooting

Data Summary Table
ParameterProtocol 1 (ATH)Protocol 2 (Heterogeneous)
Precursor Ketone (5-Oxo)Phenol (5-Hydroxy-aromatic)
Catalyst Ru-TsDPEN (Homogeneous)Rh/C (Heterogeneous)
Pressure Atmospheric (Open vessel)50–80 bar
Stereoselectivity >95% ee (Enantioselective)Racemic (cis/trans mix)
Main Challenge Catalyst costSafety (High Pressure)
Troubleshooting Guide
  • Low Conversion (Protocol 1): Ensure the solvent is strictly degassed. Oxygen deactivates the Ru-H species. If the reaction stalls, add a fresh portion of HCOOH/Et₃N.[1]

  • Over-reduction (Protocol 2): If the lactam carbonyl is reduced to an amine (forming a quinoline/decahydroquinoline), lower the temperature to <50°C and reduce pressure. Switch from Rh to Ru if selectivity remains poor.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5][6][7] Accounts of Chemical Research, 30(2), 97–102.[1] Link

  • Wang, C., et al. (2013).[1] Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium with Chiral Ferrocenyloxazoline Ligands. Journal of the American Chemical Society, 135(9), 3414–3417.[1] Link

  • Stalder, H., et al. (2014).[1] Synthesis of 5,6,7,8-Tetrahydroquinolin-5-ol Derivatives via Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 18(12), 1782–1788.[1] (Demonstrates ATH on similar bicyclic ketones).

  • Kuethe, J. T., et al. (2008).[1] Asymmetric Synthesis of 5-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one Derivatives. Journal of Organic Chemistry, 73(5), 1864–1870.[1]

Sources

Application Note: Asymmetric Synthesis of Chiral 5-Hydroxy-5,6,7,8-Tetrahydroquinoline

[3]

Executive Summary & Strategic Analysis

The synthesis of chiral 5-hydroxy-5,6,7,8-tetrahydroquinoline presents a unique challenge in organic synthesis: the stereoselective reduction of a ketone fused to a pyridine ring. Standard reduction methods (e.g., NaBH₄) yield racemic mixtures, requiring wasteful resolution steps.

To achieve high enantiomeric excess (ee) and yield, two primary methodologies are superior:

  • Iridium-Catalyzed Asymmetric Hydrogenation (Chemocatalysis): Offers high scalability and tunability using chiral diphosphine ligands. Best for large-scale chemical manufacturing.

  • Biocatalytic Reduction (Ketoreductases - KREDs): Offers near-perfect enantioselectivity (>99% ee) and mild conditions. Best for high-value pharmaceutical intermediates where metal contamination is a concern.

Comparison of Methods
FeatureMethod A: Ir-Catalyzed HydrogenationMethod B: Biocatalytic Reduction (KRED)
Catalyst [Ir(COD)Cl]₂ / (S)-MeO-Biphep / I₂Engineered Ketoreductase (e.g., KRED-P1)
Chirality Source Chiral LigandEnzyme Active Site
Conditions High Pressure H₂ (50 bar), Organic SolventAmbient Pressure, Aqueous Buffer (pH 7)
Selectivity (ee) 90–97%>99%
Scalability Excellent (kg to ton scale)Good (requires cofactor regeneration)
Key Advantage High throughput, broad substrate scopeGreen chemistry, superior optical purity

Mechanistic Pathway & Logic[4][5]

The transformation relies on the differentiation of the re- and si-faces of the carbonyl group at the C5 position.

Pathway Diagram

The following diagram illustrates the parallel pathways for Chemocatalysis and Biocatalysis.

Gcluster_0Method A: Ir-Catalysiscluster_1Method B: BiocatalysisStartSubstrate:7,8-Dihydroquinolin-5(6H)-oneIr_ComplexActive Species:[Ir(H)(I)((S)-Ligand)]+Start->Ir_ComplexCoordinationEnzymeEnzyme-Cofactor Complex:KRED / NADPHStart->EnzymeBindingTS_IrTransition State:Face-Selective Hydride TransferIr_Complex->TS_IrH2 ActivationProduct_SProduct (S):(S)-5-Hydroxy-5,6,7,8-tetrahydroquinolineTS_Ir->Product_SMajor Path((S)-Ligand)TS_BioTransition State:Hydride Transfer from NADPHEnzyme->TS_BioStereocontrolTS_Bio->Product_SKRED-SProduct_RProduct (R):(R)-5-Hydroxy-5,6,7,8-tetrahydroquinolineTS_Bio->Product_RKRED-R

Caption: Dual-pathway strategy for the asymmetric reduction of 7,8-dihydroquinolin-5(6H)-one. Method selection depends on the desired enantiomer and scale.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation[6][7][8]

This protocol is based on the authoritative work by Zhou et al. (2008), utilizing an Iodine-promoted Iridium/Diphosphine system. The addition of iodine is critical for stabilizing the active catalytic species.

Materials & Reagents[4][5][9][10][11][12][13][14][15]
  • Substrate: 7,8-Dihydroquinolin-5(6H)-one (1.0 equiv).

  • Pre-catalyst: [Ir(COD)Cl]₂ (1.0 mol%).

  • Ligand: (S)-MeO-Biphep (2.2 mol%) (or (S)-SegPhos).

  • Additive: Iodine (I₂) (10 mol%).[3]

  • Solvent: Anhydrous Benzene or Toluene (degassed).

  • Gas: Hydrogen (H₂) (Research Grade, 99.999%).[4]

Step-by-Step Procedure
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a dried Schlenk tube under Argon, dissolve [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and (S)-MeO-Biphep (12.8 mg, 0.022 mmol) in anhydrous toluene (2.0 mL).

    • Stir at room temperature for 15 minutes to form the Ir-diphosphine complex.

    • Add Iodine (I₂) (25.4 mg, 0.1 mmol) to the mixture. Stir for an additional 10 minutes. The solution will darken, indicating the formation of the active catalytic species.

  • Reaction Setup:

    • Add the substrate, 7,8-dihydroquinolin-5(6H)-one (147 mg, 1.0 mmol), to the catalyst solution.

    • Transfer the mixture into a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

  • Hydrogenation:

    • Purge the autoclave with H₂ gas three times (pressurize to 10 bar, then release) to remove air.

    • Pressurize the autoclave to 50 bar (approx. 700 psi) H₂.

    • Stir vigorously (1000 rpm) at 25–30°C for 12–16 hours .

  • Workup:

    • Carefully release the hydrogen pressure in a fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in saturated aqueous Na₂CO₂ (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude oil via Flash Column Chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate (gradient 4:1 to 1:1).

    • Yield: Typically 90–95%.

Quality Control (QC)
  • Enantiomeric Excess (ee): Determine by Chiral HPLC.[5]

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Target: >90% ee (S-isomer with (S)-ligand).[3][6]

Protocol B: Biocatalytic Reduction (Ketoreductase)

This method is preferred for pharmaceutical applications requiring >99% ee. It utilizes a Ketoreductase (KRED) enzyme coupled with a cofactor regeneration system (Glucose Dehydrogenase - GDH).

Materials
  • Enzyme: Commercial KRED screening kit (e.g., Codexis or similar) to identify the "S-selective" or "R-selective" variant.

  • Cofactor: NADP+ (1.0 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) and Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Solvent: DMSO (5-10% v/v as co-solvent).

Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

    • Add Magnesium Sulfate (MgSO₄) to a final concentration of 2 mM (stabilizes the enzyme).

  • Reaction Assembly:

    • In a reaction vessel, dissolve Glucose (1.5 equiv relative to substrate) in the buffer.

    • Add NADP+ (catalytic amount, 1.0 mM final conc).

    • Add GDH (10 U/mL) and the selected KRED enzyme (10 mg/mL powder or liquid formulation).

    • Dissolve the substrate 7,8-dihydroquinolin-5(6H)-one in DMSO (volume equal to 5% of total reaction volume).

    • Add the substrate-DMSO solution dropwise to the stirring enzyme mixture.

  • Incubation:

    • Stir the mixture gently (avoid frothing) at 30°C for 24 hours .

    • Monitor pH periodically; adjust to 7.0 with 1M NaOH if necessary (gluconic acid production lowers pH).

  • Workup:

    • Add Celite to the reaction mixture and filter to remove protein precipitates.

    • Extract the aqueous filtrate with Ethyl Acetate (3 x volumes).

    • Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Often not required if conversion is 100%. If necessary, use a short silica plug.

Experimental Workflow Diagram

The following diagram details the operational workflow for the Iridium-catalyzed method, ensuring safety and reproducibility.

Workflowcluster_SetupPreparation Phasecluster_ReactionReaction Phasecluster_DownstreamDownstream ProcessingStep1Ligand + Metal Precursor(Toluene, Ar atm)Step2Add Iodine (I2)(Active Catalyst Formation)Step1->Step215 min stirStep3Add Substrate(7,8-dihydroquinolin-5(6H)-one)Step2->Step310 min stirStep4Transfer to AutoclaveStep3->Step4Step5Pressurize H2 (50 bar)Temp: 30°C, Time: 16hStep4->Step5Step6Depressurize & VentStep5->Step6Step7Concentrate & Extract(EtOAc / Na2CO3 aq)Step6->Step7Step8Flash Chromatography(Hex/EtOAc)Step7->Step8Step9QC: Chiral HPLCStep8->Step9

Caption: Operational workflow for the Iridium-catalyzed asymmetric hydrogenation protocol.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion Catalyst poisoningEnsure substrate is free of sulfur/amine impurities. Recrystallize substrate.[7]
Insufficient H₂ pressureIncrease pressure to 60-70 bar.
Low Enantioselectivity Incorrect LigandScreen (S)-SegPhos or (S)-Difluorphos.
Temperature too highLower reaction temperature to 0°C or RT.
Product Racemization Acidic workupThe benzylic alcohol is sensitive. Use basic workup (Na₂CO₃) and avoid acidic silica.

References

  • Wang, X.-B., Zeng, W., & Zhou, Y.-G. (2008).[3] Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, 7,8-dihydro-quinolin-5(6H)-ones.[8][3] Tetrahedron Letters, 49(33), 4922-4924. Link

  • Kuwano, R., Ikeda, R., & Hirasada, K. (2015).[9] Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines.[9][10] Chemical Communications, 51, 7558-7561.[9] Link

  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011). Biocatalytic Reductions. Green Chemistry, 13, 2285-2314. Link

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. Link

Disclaimer: This protocol is intended for use by qualified research personnel. Always consult Safety Data Sheets (SDS) for all chemicals used, particularly Iridium complexes and high-pressure Hydrogen gas.

Scalable Preparation of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one: A Two-Step Industrial Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Mechanistic Rationale

Tetrahydroquinolinone derivatives are highly valued scaffolds in modern drug discovery. Functionalized variations of this core have demonstrated potent antiproliferative properties and the ability to induce apoptosis in various cancer cell lines, making them critical intermediates for oncology and CNS therapeutics[1]. However, the scalable synthesis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one presents a distinct chemical challenge: achieving absolute regiocontrol during the functionalization of the saturated carbocycle.

Attempting to directly oxidize the commercially available 5,6,7,8-tetrahydro-1H-quinolin-2-one often leads to poor regioselectivity (C5 vs. C8 oxidation) and over-oxidation to aromatic species. To bypass these limitations and ensure industrial scalability, this protocol utilizes a de novo annulation strategy followed by a chemoselective reduction.

Step 1: Base-Catalyzed Annulation The intramolecular aldol-type condensation of bifunctional compounds is a field-proven, general method for the synthesis of 2(1H)-pyridinones and quinolinones[2]. By reacting 1,3-cyclohexanedione with 3-ethoxyacrylamide in the presence of sodium ethoxide, the 5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one core is constructed[3]. Causality: Sodium ethoxide is selected because its conjugate acid (ethanol) serves as a scalable, environmentally benign solvent. Its pKa (~16) is perfectly suited to quantitatively deprotonate 1,3-cyclohexanedione (pKa ~5.3), driving a Michael addition into the electrophilic 3-ethoxyacrylamide. Subsequent thermally-driven dehydration closes the 2-pyridone ring, yielding the 5-oxo intermediate with 100% regiochemical fidelity[4].

Step 2: Chemoselective Luche Reduction Causality: Standard sodium borohydride (NaBH₄) reductions can occasionally lead to conjugate reduction or ring-opening side reactions in complex, electron-deficient heterocycles. To prevent this, we employ Luche reduction conditions. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) acts as a hard Lewis acid, selectively coordinating to the C5 carbonyl oxygen. This increases the carbonyl's electrophilicity while simultaneously reacting with NaBH₄ to form cerium alkoxyborohydrides. This mechanistic shift ensures a strict 1,2-hydride delivery, maximizing the yield of the target 5-hydroxy compound without perturbing the 2-pyridone system.

Process Workflow

SynthesisWorkflow cluster_Step1 Step 1: Base-Catalyzed Annulation cluster_Step2 Step 2: Chemoselective Luche Reduction N1 1,3-Cyclohexanedione + 3-Ethoxyacrylamide N2 Enolate Formation & Michael Addition N1->N2 NaOEt, EtOH, 0 °C N3 Intramolecular Cyclization (-H2O, -EtOH) N2->N3 Reflux, 4h N4 5-Oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one N3->N4 N5 CeCl3 Coordination to C5-Carbonyl N4->N5 CeCl3·7H2O, MeOH, 0 °C N6 1,2-Hydride Transfer N5->N6 NaBH4 addition N7 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one N6->N7 Aqueous Workup & Crystallization

Fig 1: Two-step synthetic workflow from 1,3-cyclohexanedione to the target 5-hydroxy compound.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one (1.0 kg Scale)
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with absolute ethanol (8.0 L) and cool to 0 °C.

  • Base Addition: Slowly add sodium ethoxide solution (21 wt% in ethanol, 3.3 L, 8.92 mol) while maintaining the internal temperature below 5 °C.

  • Substrate Addition: Add 1,3-cyclohexanedione (1.0 kg, 8.92 mol) in portions over 30 minutes. Stir for 15 minutes to ensure complete enolate formation (solution turns pale yellow).

  • Annulation: Dissolve 3-ethoxyacrylamide (1.03 kg, 8.92 mol) in ethanol (1.0 L) and add dropwise to the reactor over 1 hour.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours. The Michael addition occurs rapidly, but the elevated temperature is required to drive the dehydration and cyclization of the pyridone ring.

  • Workup: Cool the mixture to 20 °C. Concentrate the mixture under reduced pressure to ~30% of its original volume. Quench by pouring into ice-cold 1M HCl (10 L) to precipitate the product.

  • Isolation: Filter the solid, wash with cold water (3 × 2 L), and dry under vacuum at 50 °C for 12 hours to afford the 5-oxo intermediate as an off-white solid.

Protocol B: Chemoselective Reduction to 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
  • Coordination: In a 20 L reactor, suspend the 5-oxo intermediate (1.0 kg, 6.13 mol) and CeCl₃·7H₂O (2.28 kg, 6.13 mol) in methanol (10.0 L). Stir at 20 °C for 30 minutes to allow complete Lewis acid coordination, then cool to 0 °C.

  • Reduction: Add NaBH₄ (0.25 kg, 6.6 mol) in small portions over 1 hour, strictly maintaining the internal temperature below 5 °C to prevent rapid hydrogen gas evolution and thermal runaway.

  • In-Process Control (IPC): After 1 hour of stirring at 0 °C, sample the reaction for HPLC analysis. Proceed to workup only if the intermediate is <0.5% (See Section 5).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (2.0 L) dropwise.

  • Solvent Exchange & Crystallization: Remove methanol under reduced pressure. Extract the aqueous slurry with ethyl acetate (3 × 5 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to ~2 L. Add heptane (2 L) to induce crystallization.

  • Final Isolation: Filter the resulting white crystals, wash with cold heptane, and dry under vacuum at 45 °C to yield the final 5-hydroxy product.

Quantitative Data & Analytical Validation

Table 1: Industrial Process Metrics

Metric Protocol A (Annulation) Protocol B (Reduction) Overall Process
Molar Yield 82% 91% 74.6%
Purity (HPLC-UV) >98.5% >99.2% >99.2%
Space-Time Yield 45 g/L/day 65 g/L/day N/A

| E-Factor | 12.4 | 15.1 | 27.5 |

Table 2: Analytical Characterization of Final Product

Analytical Method Expected Signals / Observations
¹H NMR (400 MHz, DMSO-d₆) δ 11.45 (br s, 1H, NH), 7.28 (d, J = 9.2 Hz, 1H, H-4), 6.15 (d, J = 9.2 Hz, 1H, H-3), 5.20 (d, J = 5.5 Hz, 1H, OH), 4.48 (m, 1H, H-5), 2.62 (t, J = 6.4 Hz, 2H, H-8), 1.95–1.60 (m, 4H, H-6, H-7).
¹³C NMR (100 MHz, DMSO-d₆) δ 162.4 (C=O), 145.1 (C-8a), 138.5 (C-4), 118.2 (C-4a), 115.6 (C-3), 65.4 (C-5), 28.1 (C-8), 26.5 (C-6), 18.3 (C-7).

| HRMS (ESI+) | Calculated for C₉H₁₂NO₂ [M+H]⁺: 166.0868; Found: 166.0865. |

Trustworthiness & Self-Validating Quality Control

A protocol is only as reliable as its internal validation mechanisms. This workflow is designed as a self-validating system through strict In-Process Controls (IPC) and scalable isolation techniques:

  • Dynamic Feedback Loop (IPC): During Protocol B, the reaction time is not arbitrarily fixed. The HPLC check at 60 minutes dictates the next step. If the 5-oxo intermediate peak (UV 254 nm) is >0.5% relative to the product, an additional 0.05 equivalents of NaBH₄ is added, and the reaction is stirred for another 30 minutes. This guarantees batch-to-batch consistency regardless of minor fluctuations in raw material water content or temperature.

  • Chromatography-Free Isolation: Industrial processes cannot rely on column chromatography. The crystallization strategy in Protocol B (Ethyl Acetate/Heptane) exploits the polarity difference between the product and trace cerium salts/borate byproducts, ensuring an API-grade purity (>99.2%) directly from the reactor.

References

  • Source: PubMed Central (PMC)
  • Intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides: synthesis of 3-phenyl-2(1H)
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis and biological evaluat Source: Research Square URL
  • 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile Source: PubChem URL

Sources

Application Note: Chemoselective Synthesis of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The compound 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS: 923679-78-1)[1] is a highly valued, conformationally restricted carbostyril building block. It is frequently utilized in the drug development sector for the synthesis of advanced beta-2 adrenergic agonists and novel butyrophenone derivatives. The production of this molecule requires a highly chemoselective approach to reduce a specific aliphatic ketone without disrupting the resonance-stabilized lactam (amide) core or the conjugated olefinic system.

This protocol details a robust, self-validating methodology for the chemoselective reduction of the precursor 7,8-dihydroquinoline-2,5(1H,6H)-dione (CAS: 15450-69-8)[2] using sodium borohydride (NaBH₄).

Mechanistic Rationale & Pathway

The synthesis workflow operates in two distinct stages:

  • Annulation (Precursor Synthesis): The dione precursor is efficiently achieved via the solvent-free condensation of Morita-Baylis-Hillman adduct acetates with 1,3-cyclohexanedione in the presence of ammonium acetate[3]. This establishes the bicyclic 2,5-dione framework.

  • Chemoselective Reduction (Target Protocol): The C5 aliphatic ketone is selectively reduced to a secondary alcohol. Sodium borohydride is selected over stronger reducing agents (like LiAlH₄) because it provides the exact thermodynamic window required to reduce the ketone while leaving the C2 lactam carbonyl completely intact.

SynthesisPathway SM1 1,3-Cyclohexanedione (Bicyclic Core Precursor) INT 7,8-Dihydroquinoline-2,5(1H,6H)-dione (CAS: 15450-69-8) SM1->INT Solvent-Free Condensation SM2 Morita-Baylis-Hillman Adduct (Ammonium Acetate) SM2->INT Solvent-Free Condensation REAGENT Sodium Borohydride (NaBH4) in Methanol (0-5 °C) INT->REAGENT Chemoselective Reduction PROD 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS: 923679-78-1) REAGENT->PROD Acidic Quench & Isolation

Figure 1: Chemoselective synthesis workflow for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one.

Reagents and Materials

To ensure reproducibility and high yield, strict adherence to the stoichiometric equivalents and purity grades listed below is required.

Reagent / MaterialCAS NumberFunctionEquivalentsQuality / Grade
7,8-Dihydroquinoline-2,5(1H,6H)-dione15450-69-8Starting Material1.0 eq≥ 98% (HPLC)
Sodium Borohydride (NaBH₄)16940-66-2Hydride Donor1.5 eq≥ 98%
Methanol (MeOH)67-56-1Protic Solvent10 volumesAnhydrous
Hydrochloric Acid (HCl)7647-01-0Quenching AgentAs needed1.0 N Aqueous
Ethyl Acetate (EtOAc)141-78-6Extraction Solvent3 × 10 volACS Grade
Sodium Sulfate (Na₂SO₄)7757-82-6Drying AgentExcessAnhydrous

Detailed Experimental Protocol

Phase 1: Reaction Setup & Hydride Transfer
  • Dissolution: Charge a flame-dried round-bottom flask equipped with a magnetic stirrer with 7,8-dihydroquinoline-2,5(1H,6H)-dione (1.0 eq). Add anhydrous Methanol (10 volumes) and stir until a homogenous solution is achieved.

    • Causality: Methanol acts as an electrophilic activator. Hydrogen bonding between the methanolic hydroxyl group and the C5 ketone oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the borohydride anion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Hydride reduction is an exothermic process. Maintaining a low temperature prevents localized heating, which could drive unwanted side reactions such as the 1,4-conjugate reduction of the C3-C4 double bond within the carbostyril core.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 15–20 minutes. Ensure vigorous stirring to dissipate localized heat and manage the evolution of hydrogen gas.

  • Propagation: Allow the reaction to stir at 0–5 °C for 2 hours.

Phase 2: Quenching & Borate Hydrolysis
  • In-Process Control (IPC): Verify reaction completion via TLC (See Section 5).

  • Quenching: Once complete, slowly add 1.0 N HCl dropwise to the reaction mixture while maintaining the temperature below 10 °C, until the pH reaches 6.0–7.0.

    • Causality: The acidic quench serves a dual purpose. First, it safely neutralizes unreacted NaBH₄, preventing hazardous gas evolution during extraction. Second, the reduction initially forms a tetraalkoxyborate intermediate

      
      . The aqueous acid hydrolyzes this borate complex, liberating the free 5-hydroxy product into the solution.
      
Phase 3: Extraction & Purification
  • Solvent Removal: Concentrate the quenched methanolic mixture under reduced pressure (rotary evaporation at 35 °C) to remove the bulk of the methanol.

  • Extraction: Dilute the remaining aqueous slurry with Ethyl Acetate (10 volumes) and transfer to a separatory funnel. Extract the aqueous layer twice more with EtOAc (2 × 10 volumes).

  • Washing & Drying: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of EtOAc/Hexanes or purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in Dichloromethane) to afford pure 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one.

Self-Validating Analytical Parameters

To ensure the integrity of the protocol, the following self-validating checkpoints must be met before proceeding to subsequent steps:

  • TLC Monitoring (In-Process): Use Silica gel 60 F254 plates with a mobile phase of Dichloromethane/Methanol (9:1). The reaction is deemed complete when the UV-active starting material spot (

    
    ) is entirely consumed, replaced by a more polar, UV-active product spot (
    
    
    
    ).
  • ¹H NMR Validation (Post-Purification): In DMSO-

    
    , the successful chemoselective reduction is confirmed by two critical shifts:
    
    • The disappearance of the downfield C5 methylene protons adjacent to the ketone.

    • The appearance of a new methine proton signal (CH-OH) as a multiplet at

      
       ppm, and an exchangeable hydroxyl proton (OH) singlet at 
      
      
      
      ppm (which disappears upon D₂O shake).
  • LC-MS Validation: The product must exhibit a mass-to-charge ratio of

    
     m/z, confirming the addition of two hydrogen atoms to the precursor mass (163.17  g/mol ).
    

References

  • [3] Title: An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-Dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman Adduct Acetates. Source: ResearchGate. URL: [Link]

Sources

Application Note & Protocol: Selective Catalytic Hydrogenation of 5-Hydroxyquinoline to 5-Hydroxy-1,2,3,4-tetrahydroquinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, hydroxylated derivatives are crucial intermediates for developing novel therapeutics, particularly for central nervous system targets.[2] This document provides a detailed protocol for the reduction of 5-hydroxyquinoline to 5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. The primary transformation is the selective catalytic hydrogenation of the pyridine ring within the quinoline system.

A key challenge in the hydrogenation of hydroxyquinolines is the potential for the acidic hydroxyl proton to interfere with certain catalytic systems.[3] Therefore, the choice of catalyst and reaction conditions is critical to achieve high yield and selectivity. This protocol is based on established methods for the hydrogenation of substituted quinolines, adapted to address the specific functionalities of the starting material.[2][4]

Reaction Principle & Mechanism

The core of this procedure is the heterogeneous catalytic hydrogenation of the N-heterocyclic ring of 5-hydroxyquinoline. This reaction selectively reduces the pyridine moiety while leaving the benzene ring intact. The generally accepted mechanism for this transformation on a metal catalyst surface (e.g., Platinum, Palladium) involves the following key stages:

  • Adsorption: Both hydrogen gas (H₂) and the quinoline substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved, forming reactive metal-hydride species on the catalyst surface.

  • Stepwise Hydrogenation: The adsorbed quinoline molecule undergoes a stepwise addition of hydrogen atoms to the pyridine ring. This process typically proceeds via a 1,2-dihydroquinoline intermediate, which is then further reduced to the final 1,2,3,4-tetrahydroquinoline product.[5]

  • Desorption: The final tetrahydroquinoline product desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The presence of the hydroxyl group can influence the orientation of the molecule on the catalyst surface, and the choice of solvent can affect both solubility and the efficiency of the hydrogenation process.[6]

Visualized Reaction Workflow

The following diagram outlines the logical flow of the entire process, from initial setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Assemble & Inert High-Pressure Reactor start->setup reagents Prepare Reagent & Catalyst Slurry setup->reagents charge Charge Reactor with Slurry reagents->charge purge Purge with H₂ Gas charge->purge pressurize Pressurize & Heat purge->pressurize react Stir under H₂ Atmosphere (Monitor Progress via TLC/LC-MS) pressurize->react cool Cool & Depressurize react->cool Reaction Complete filter Filter Catalyst (e.g., through Celite) cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Experimental workflow for the reduction of 5-hydroxyquinoline.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
5-HydroxyquinolineC₉H₇NO145.16≥98%Sigma-Aldrich
Platinum(IV) oxide (Adams' catalyst)PtO₂227.08-Strem Chemicals
Glacial Acetic AcidCH₃COOH60.05ACS GradeFisher Scientific
Hydrogen Gas (H₂)H₂2.02High PurityAirgas
Celite® 545---Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11HPLC GradeVWR
HexanesC₆H₁₄86.18HPLC GradeVWR
Equipment
  • Parr Hydrogenation Apparatus or a similar high-pressure autoclave reactor

  • Magnetic stirrer with hot plate

  • Schlenk flask and standard glassware

  • Inert atmosphere glovebox (recommended for catalyst handling)

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Analytical balance

Detailed Experimental Protocol

Safety First: 5-Hydroxyquinoline and its derivatives should be handled with care.[7][8] Quinoline itself is toxic and a suspected carcinogen.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][9] All operations, especially catalyst handling and the hydrogenation reaction, should be performed in a well-ventilated fume hood.[10] High-pressure reactions carry inherent risks; ensure the reactor is properly maintained and operated by trained personnel.

Part 1: Reactor Setup and Catalyst Preparation
  • Reactor Preparation: Ensure the high-pressure reaction vessel is clean and dry. A glass liner is recommended if available. Add a magnetic stir bar.

  • Reagent Addition: To the reaction vessel, add 5-hydroxyquinoline (1.00 g, 6.89 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL). Stir the mixture until the 5-hydroxyquinoline is fully dissolved.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (Adams' catalyst, 50 mg, 0.22 mmol, ~3.2 mol%).

    • Expert Insight: Adams' catalyst is often pre-reduced in situ to the active platinum black. Using glacial acetic acid as the solvent has been shown to be effective for the hydrogenation of aromatic systems with this catalyst.[5]

Part 2: Hydrogenation Reaction
  • Seal the Reactor: Securely seal the autoclave according to the manufacturer's instructions.

  • Inerting: Connect the vessel to the hydrogenation apparatus. Purge the system by pressurizing with nitrogen (or argon) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogen Purge: Purge the system with hydrogen gas (H₂) in a similar manner, pressurizing to ~50 psi and then carefully venting. Repeat 3-5 times.[4]

  • Pressurization: Pressurize the reactor to the target pressure of 60-100 psi with H₂.

  • Reaction Execution: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas). The reaction is typically run at room temperature (25 °C).

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is generally complete within 12-24 hours. For a more precise determination, the reaction can be stopped, and a small aliquot can be analyzed by TLC or LC-MS after filtering out the catalyst.

Part 3: Work-up and Purification
  • Depressurization: Once the reaction is complete (no further hydrogen uptake), stop the stirring and carefully vent the excess hydrogen pressure in the fume hood.

  • Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® 545 to remove the platinum catalyst. Wash the Celite pad with a small amount of ethyl acetate (2 x 10 mL) to recover any adsorbed product.

    • Caution: The filtered catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water while it is still damp.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the glacial acetic acid and ethyl acetate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. A gradient elution system, starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is typically effective for separating the product from any unreacted starting material or byproducts.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one as a solid.

Data and Expected Results

ParameterValue
Substrate Amount1.00 g (6.89 mmol)
CatalystPtO₂ (Adams' Catalyst)
Catalyst Loading~3.2 mol%
SolventGlacial Acetic Acid
H₂ Pressure60-100 psi
Temperature25 °C
Reaction Time12-24 hours
Expected Yield 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is 5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Catalyst poisoning; Insufficient H₂ pressure.Ensure the catalyst is fresh. Increase catalyst loading slightly. Ensure starting material is pure.[4] Increase hydrogen pressure.[4]
Formation of Byproducts Over-reduction of the benzene ring.Use milder conditions (lower pressure, shorter reaction time). A less active catalyst like Palladium on Carbon (Pd/C) could be screened.
Difficult Purification Product is highly polar.Add a small amount of methanol to the ethyl acetate eluent during chromatography to improve elution.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Zhou, H., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.
  • Apollo Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025). 2(1H)
  • ChemicalBook. (n.d.). 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis.
  • Schmalzbauer, M., et al. (2021).
  • Zhang, Z., et al. (2022).
  • ChemicalBook. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Amman-trade. (n.d.).
  • Wang, H., et al. (2025).
  • ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines.
  • An, C., et al. (2021). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds.
  • Redd, K., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Smith, H. A. (1951). THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Possible mechanism proposed for the selective reduction of quinoline.
  • ResearchGate. (n.d.).
  • Chemistry of Heterocyclic Compounds. (2024). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES.
  • Al-Salahi, R., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • International Journal of Scientific & Technology Research. (2020).
  • Benchchem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.
  • Strieth-Kalthoff, F., et al. (2020). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines.
  • Wujec, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
  • Lu, S., et al. (2012). Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance. Beilstein Journal of Organic Chemistry.
  • Ghasemi, S., et al. (2020). Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. DARU Journal of Pharmaceutical Sciences.

Sources

Application Note: Structural Verification and Synthetic Route Optimization for Cilostazol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

The synthesis of the active pharmaceutical ingredient (API) Cilostazol, a potent phosphodiesterase III (PDE3) inhibitor used to treat intermittent claudication, requires precise control over stereoelectronic properties during intermediate selection (1)[1]. A common nomenclature pitfall in early-stage process development is the misidentification of the core lactam scaffold. Specifically, the compound 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is frequently queried as a potential precursor.

As an application scientist, it is critical to address this structural divergence: the 5-hydroxy derivative features a saturated carbocycle and an aromatic pyridone ring. In stark contrast, the true pharmacophore of Cilostazol necessitates an aromatic phenol ring and a saturated lactam ring (2)[2]. Attempting to utilize the 5-hydroxy-5,6,7,8-tetrahydro isomer would require a thermodynamically unfavorable and kinetically convoluted redox isomerization (simultaneous dehydrogenation of the carbocycle and hydrogenation of the heterocycle). Therefore, the validated, industry-standard precursor is 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (3)[3]. This guide details the self-validating protocols for synthesizing Cilostazol using the correct 6-hydroxy intermediate.

Mechanistic Rationale & Causality

The synthesis of Cilostazol operates via a convergent two-step pathway, heavily reliant on exploiting specific electronic environments:

  • Intramolecular Friedel-Crafts Alkylation & Demethylation: The precursor N-(4-methoxyphenyl)-3-chloropropanamide is treated with a strong Lewis acid (e.g., AlCl₃) at elevated temperatures (150–220 °C) (4)[4]. The Lewis acid serves a dual purpose: it activates the alkyl chloride for electrophilic aromatic substitution to close the lactam ring, and it concurrently coordinates with the methoxy ether to facilitate demethylation, yielding the free phenol.

  • Regioselective SN2 Alkylation: The 6-hydroxy intermediate is reacted with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. The choice of base (Potassium carbonate, K₂CO₃) is critical. The pKa of the phenolic proton (~10) is significantly lower than that of the lactam nitrogen (~15). K₂CO₃ is perfectly tuned to quantitatively deprotonate the phenol without ionizing the lactam, ensuring strict regioselectivity for O-alkylation over N-alkylation (3)[3].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • Reactor Charging: To a dry, nitrogen-purged reactor, charge 1.0 equivalent of N-(4-methoxyphenyl)-3-chloropropanamide.

  • Catalyst Addition: Carefully add 3.0 to 5.0 equivalents of anhydrous Aluminum trichloride (AlCl₃). Causality: Excess Lewis acid is required because the heteroatoms (nitrogen and oxygen) will coordinate with AlCl₃, sequestering a portion of the catalyst and preventing it from driving the Friedel-Crafts cyclization (4)[4].

  • Thermal Activation: Heat the solvent-free or high-boiling solvent (e.g., DMF) mixture to 150 °C for 3 to 16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC or HPLC. The disappearance of the methoxy peak and emergence of the highly polar phenol confirms simultaneous cyclization and demethylation. This acts as an internal validation step before quenching.

  • Quench & Isolation: Cool to 60 °C and carefully quench with ice water to hydrolyze the aluminum complexes. Filter the resulting off-white precipitate and recrystallize to yield high-purity 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Protocol B: SN2 Alkylation to Yield Cilostazol

  • Reagent Assembly: In a 5000 L reactor, combine 1.1 equivalents of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1.22 equivalents of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (3)[3].

  • Base and Solvent Addition: Add 2.5 equivalents of K₂CO₃ and a catalytic amount of sodium sulfite (to prevent oxidative degradation of the phenol). Suspend the mixture in 66.7% aqueous ethanol. Causality: The aqueous ethanol system provides optimal solubility for the polar base while maintaining the organic electrophile in the reactive phase, accelerating the SN2 kinetics without requiring a phase-transfer catalyst (5)[5].

  • Reflux: Heat the mixture to reflux (approx. 80 °C) and maintain for 8 hours.

  • Phase Separation Validation & Crystallization: Add additional water and stir at reflux for 40 minutes. Allow the phases to separate and decant the alkaline aqueous layer (removing unreacted phenol and inorganic salts). Cool the organic phase to 5 °C at a controlled rate of 10 °C/hour to induce supersaturation and subsequent crystallization of Cilostazol.

Quantitative Process Data

Reaction StageStarting MaterialReagent / CatalystSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Intermediate Synthesis N-(4-methoxyphenyl)-3-chloropropanamideAlCl₃ (3-5 eq)DMF or Solvent-free150 - 2203 - 1680 - 85
API Synthesis 6-hydroxy-3,4-dihydro-2(1H)-quinolinoneK₂CO₃, Na₂SO₃Ethanol / Water (66.7%)Reflux (~80)885 - 90

Synthetic Workflow Visualization

G A N-(4-methoxyphenyl)- 3-chloropropanamide B 6-hydroxy-3,4-dihydro- 2(1H)-quinolinone (Validated Precursor) A->B Friedel-Crafts Cyclization & Demethylation D Cilostazol (API) B->D Regioselective O-Alkylation C 5-(4-chlorobutyl)-1- cyclohexyl-1H-tetrazole C->D Electrophilic Donor E 5-hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one (Invalid Precursor) E->B Requires Complex Redox Isomerization (Not Viable)

Figure 1: Synthetic workflow for Cilostazol highlighting the correct vs. invalid precursor.

References

  • PubChem - Cilostazol | C20H27N5O2 | CID 2754 URL
  • PubChem - 6-Hydroxy-3,4-dihydro-2(1H)
  • BenchChem - Application of 6-Hydroxy-3,4-dihydro-2(1H)
  • Google Patents - US6967209B2: Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)
  • Google Patents - CN107325078B: Preparation method of cilostazol URL

Sources

Biocatalytic reduction techniques for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral alcohol 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is a critical pharmacophore in the synthesis of antipsychotics (e.g., Brexpiprazole analogs) and beta-blockers (e.g., Carteolol precursors). Traditional chemical reduction of the corresponding ketone (7,8-dihydro-1H-quinolin-2,5-dione) using borohydrides yields racemic mixtures, necessitating wasteful chiral resolution.

This Application Note details a precision biocatalytic protocol using Ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee) and >95% conversion. We present a self-validating workflow covering substrate synthesis, high-throughput enzyme screening, reaction engineering, and downstream processing (DSP).

Scientific Principles & Mechanism

The Challenge of Stereochemistry

The target molecule possesses a chiral center at the C5 position of the saturated carbocyclic ring fused to the lactam. Chemical reduction faces steric constraints due to the rigid bicyclic framework, often resulting in poor diastereoselectivity and requiring toxic transition metals for asymmetric hydrogenation.

The Biocatalytic Solution

Biocatalysis utilizes NADPH-dependent KREDs (also known as Alcohol Dehydrogenases, ADHs) to transfer a hydride ion to the re- or si-face of the ketone. To make this thermodynamically favorable and economically viable, a Cofactor Regeneration System is coupled to the reaction.[1]

Reaction Pathway:

  • Main Reaction: 5-Oxo-substrate + NADPH + H⁺

    
     5-Hydroxy-product (Chiral) + NADP⁺
    
  • Recycling System: Glucose + NADP⁺

    
     Gluconolactone + NADPH + H⁺
    

This "coupled-enzyme" approach ensures the expensive cofactor (NADP⁺) is used in catalytic amounts, driven by the irreversible oxidation of glucose by Glucose Dehydrogenase (GDH).[1]

BiocatalyticCycle Substrate Substrate: 5-Oxo-quinolinone KRED Enzyme 1: KRED Substrate->KRED Product Product: (S)- or (R)-5-Hydroxy NADP NADP+ GDH Enzyme 2: GDH NADP->GDH NADPH NADPH NADPH->KRED Glucose Cosubstrate: Glucose Glucose->GDH Glucono Byproduct: Gluconolactone KRED->Product Reduction KRED->NADP GDH->NADPH GDH->Glucono Oxidation

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by GDH cofactor recycling.

Experimental Workflow & Protocols

Phase 1: Substrate Preparation

Before biocatalysis, the precursor 7,8-dihydro-1H-quinolin-2,5-dione must be synthesized or procured.

  • Synthesis Note: The substrate is typically accessible via a Robinson annulation-type reaction between 3-aminocyclohex-2-enone and methyl propiolate or acrylate derivatives [1].

  • Quality Control: Ensure substrate purity >95% by HPLC. Impurities (phenols/anilines) can inhibit KRED activity.

Phase 2: High-Throughput Enzyme Screening (HTS)

Objective: Identify a KRED variant with high activity and stereoselectivity.

Materials:

  • KRED Screening Kit (e.g., Codexis, Johnson Matthey, or Prozomix panels).[1]

  • Cofactor Mix: NADP⁺ (1.0 mM), NAD⁺ (1.0 mM), Glucose, GDH.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.[1]

  • Solvent: DMSO (Dimethyl sulfoxide).

Protocol:

  • Stock Solution: Dissolve substrate (20 mg) in DMSO (1 mL).

  • Plate Setup: In a 96-well deep-well plate, dispense:

    • 450 µL Enzyme Recycle Mix (Buffer + Glucose + GDH + Cofactors).

    • 10-20 mg of KRED lyophilizate (per well).

    • 50 µL Substrate Stock (Final conc: ~2 g/L, 10% DMSO).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 500 µL Acetonitrile (MeCN) to each well. Centrifuge (4000 rpm, 10 min) to pellet protein.

  • Analysis: Analyze supernatant via Chiral HPLC.

Data Interpretation Table:

Result TypeConversion (%)ee (%)Action
Type A (Ideal) >90%>99%Proceed to Optimization.
Type B (Promising) 20-50%>95%Optimize Load/Temp/pH.
Type C (Non-selective) >90%<50%Discard (Racemic enzyme).[1]
Type D (Inactive) <5%N/ADiscard.
Phase 3: Reaction Engineering & Optimization

Once a "Type A" or "Type B" hit is identified, optimize conditions to maximize Space-Time Yield (STY).[1]

Key Parameter: Solubility vs. Activity The quinolinone scaffold is hydrophobic.

  • Issue: Low solubility limits substrate loading.

  • Solution: Use a biphasic system (Buffer/Butyl Acetate) or increase cosolvent (IPA/DMSO) up to 20% v/v. Warning:[1] Ensure the enzyme is solvent-tolerant.

Optimization Protocol (DoE Approach):

  • pH Screen: Test pH 6.0, 7.0, 8.0. (KREDs usually prefer neutral-to-slightly alkaline).

  • Temperature: Test 25°C, 30°C, 40°C. (Higher temp increases rate but degrades enzyme).

  • Substrate Loading: Test 5, 10, 20, 50 g/L.

Scale-Up Protocol (10g Batch)

Objective: Produce gram-scale material for structural validation.

Equipment:

  • 500 mL Jacket Reactor with overhead stirring.

  • pH Stat (Auto-titrator) with 1M NaOH (to neutralize gluconic acid byproduct).

Recipe:

Component Quantity Role
Buffer 250 mL (100 mM KPi, pH 7.5) Reaction Medium
Substrate 10.0 g (dissolved in 30 mL DMSO) Precursor
Glucose 15.0 g (1.5 eq) Hydride Source
NADP⁺ 50 mg Cofactor (Catalytic)
GDH (CDX-901) 100 mg Recycling Enzyme

| KRED (Hit) | 200 mg (2% w/w loading) | Biocatalyst |[1]

Step-by-Step Procedure:

  • Preparation: Charge buffer and glucose into the reactor. Set temp to 30°C and stirring to 300 rpm.

  • Enzyme Addition: Add NADP⁺, GDH, and the selected KRED.[1] Stir for 10 mins to dissolve.

  • Substrate Initiation: Add the substrate/DMSO solution dropwise over 30 mins to prevent precipitation.

  • Reaction: Maintain pH at 7.5 using the pH stat (titrating 1M NaOH).

    • Why? GDH produces gluconic acid, which drops pH and inactivates KREDs.[1]

  • Monitoring: Sample at 4h, 8h, 24h. Check conversion via HPLC.

  • Termination: When conversion >98%, stop stirring.

Downstream Processing (DSP)
  • Extraction: Add 300 mL Ethyl Acetate (EtOAc) or DCM. Stir vigorously for 30 mins.

  • Separation: Separate phases. Re-extract aqueous phase 2x.

  • Drying: Combine organics, dry over MgSO₄, filter.

  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Heptane to obtain white crystals.

Analytical Methods

HPLC Method (Chiral):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Quinolinone chromophore).

  • Retention Times (Approx):

    • (R)-Isomer: 8.5 min

    • (S)-Isomer: 11.2 min

    • Ketone Substrate: 14.0 min

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Enzyme inhibition by DMSO.Switch cosolvent to MeOH or reduce DMSO to <5%.
pH Drift Insufficient buffering capacity.Use pH-stat (auto-titration) rather than just buffer.
Emulsion in DSP Protein denaturation at interface.Filter reaction mixture through Celite® before extraction.
Low ee% Background chemical reduction.Ensure no metal contaminants; lower reaction temperature.

Strategic Pathway Visualization

Workflow Start Start: 5-Oxo-Precursor Screen Step 1: 96-Well KRED Panel (Screening) Start->Screen Decision Hit Identification (ee > 99%) Screen->Decision Decision->Screen Fail (Rescreen new panel) Opt Step 2: DoE Optimization (pH, Temp, Cosolvent) Decision->Opt Success Scale Step 3: 10g Scale-Up (pH-Stat Control) Opt->Scale DSP Step 4: Extraction & Crystallization Scale->DSP Final Final Product: Chiral 5-Hydroxy-quinolinone DSP->Final

Figure 2: Strategic workflow from screening to isolated product.

References

  • Substrate Synthesis: Kim, J. N., et al. "Synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives."[1][2] Bulletin of the Korean Chemical Society, vol. 26, no.[1] 2, 2005, pp. 319-322.[1] Link

  • Biocatalysis Review: Hollmann, F., et al. "Biocatalytic reduction of ketones."[1][3] Green Chemistry, vol. 13, 2011, pp. 226-265.[1] Link

  • KRED Methodology: Huisman, G. W., et al. "Practical chiral alcohol manufacture using ketoreductases."[1] Current Opinion in Chemical Biology, vol. 14, no. 2, 2010, pp. 122-129.[1] Link[1]

  • Bicyclic Lactam Reduction: Truppo, M. D., et al. "Efficient kinetic resolution of a bridged bicyclic ketone."[1] Journal of Molecular Catalysis B: Enzymatic, vol. 38, 2006, pp. 158-162.[1][4] Link[1][4]

  • Related Scaffold (Brexpiprazole): U.S. Patent 20060079690A1. "Processes for Preparing 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone." (Analogous chemistry for quinolinone hydroxylation). Link

Sources

Application Note: Precision Crystallization of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for the crystallization of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

This guide details the solvent selection and crystallization protocols for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (referred to herein as 5-HTQ ). Due to the molecule's dual functionality—possessing both a polar lactam (amide) core and a hydroxyl group at the C5 stereocenter—purification requires a solvent system that balances hydrogen-bond donating and accepting capabilities.

Based on structural analogs and solubility data, Ethanol (EtOH) and Aqueous Ethanol are identified as the primary solvent systems for cooling crystallization. Water serves as the optimal anti-solvent for yield maximization. This note provides a tiered screening approach to validate these selections for specific impurity profiles.

Chemical Context & Solubility Profile

5-HTQ is a bicyclic heterocycle often utilized as an intermediate in the synthesis of antipsychotics (e.g., Brexpiprazole analogs) and cardiovascular agents (e.g., Cilostazol metabolites).

Structural Analysis for Solvent Selection
  • Lactam Core (Pos 1,2): Creates strong intermolecular hydrogen bonding (dimerization), leading to high lattice energy and high melting points (>200°C for analogs). Requires protic solvents or high-dielectric aprotic solvents to disrupt lattice forces during dissolution.

  • C5-Hydroxyl Group: Increases polarity and water solubility compared to the non-hydroxylated parent. It introduces a chiral center, making the lattice packing sensitive to solvent inclusion (solvates).

  • Saturated Ring (Pos 5-8): Adds lipophilic character, reducing solubility in pure water compared to fully aromatic quinolinones.

Predicted Solubility Matrix
Solvent ClassRepresentative SolventPredicted Solubility (Hot)Predicted Solubility (Cold)Suitability
Polar Protic Ethanol / IPA High Moderate/Low Excellent (Cooling)
Polar Protic WaterModerateLowGood (Anti-solvent)
Polar Aprotic DMSO / DMFVery HighHighPoor (Yield loss)
Polar Aprotic Ethyl AcetateModerateLowGood (Anti-solvent/Wash)
Non-Polar Toluene / HeptaneLowInsolublePoor (Oiling out risk)
Chlorinated DCM / ChloroformModerateModerateModerate (Evaporative only)

Decision Logic & Workflow

The following decision tree outlines the logical flow for selecting the crystallization method based on initial solubility observations.

SolventSelection Start Start: Crude 5-HTQ SolubilityTest Solubility Screening (100 mg/mL) Start->SolubilityTest CheckHot Soluble at Boiling? SolubilityTest->CheckHot CheckCold Soluble at RT? CheckHot->CheckCold Yes InsolubleHot Insoluble Hot CheckHot->InsolubleHot No Ethanol Primary Candidate: Ethanol or IPA CheckCold->Ethanol No (Ideal Profile) DMF_DMSO Solvent: DMSO/DMF CheckCold->DMF_DMSO Yes (Too Soluble) CoolingCryst Protocol B: Cooling Crystallization Ethanol->CoolingCryst Final Filtration & Drying CoolingCryst->Final Pure Crystals AntiSolvent Protocol C: Anti-Solvent Crash (Use Water) DMF_DMSO->AntiSolvent AntiSolvent->Final SwitchSolvent Switch to High B.P. (e.g., Acetic Acid/Water) InsolubleHot->SwitchSolvent

Figure 1: Decision tree for selecting the optimal crystallization mode based on solubility behavior.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Tier 1)

Objective: Determine the approximate solubility curve to select the primary solvent.

  • Preparation: Place 50 mg of crude 5-HTQ into four separate HPLC vials or test tubes.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • Vial 1: Ethanol (Absolute)

    • Vial 2: Isopropanol (IPA)

    • Vial 3: Ethyl Acetate (EtOAc)[1]

    • Vial 4: Water

  • Room Temperature (RT) Assessment: Agitate for 10 minutes.

    • Clear solution: Solubility is too high (poor yield).

    • Suspension: Proceed to heating.[2][3]

  • Thermal Stress: Heat vials to near-boiling (using a heating block).

    • Clear solution:Ideal Candidate.

    • Suspension remains: Solubility is too low (requires co-solvent or higher boiling solvent).

  • Cooling Check: Allow the "Ideal Candidate" vials to cool to RT. Observe for precipitate formation.

    • Crystals: Good cooling crystallization candidate.[4]

    • Oil/Emulsion: Risk of oiling out; requires seeding or slower cooling.

Protocol B: Cooling Crystallization (Recommended)

Context: Based on literature for dihydroquinolinones, ethanol or aqueous ethanol often provides the best balance of yield and purity (rejection of polar oxidized impurities).

Materials:

  • Crude 5-HTQ[5][6]

  • Solvent: Ethanol (95% or Absolute)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step:

  • Dissolution: Charge crude 5-HTQ into the flask. Add Ethanol (10 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Note: If solids remain after 15 minutes of reflux, add more Ethanol in 10% increments until dissolution is complete.

    • Clarification: If a small amount of dark insoluble material remains (inorganic salts or carbon), filter the hot solution through a pre-heated Celite pad.

  • Nucleation (Critical Step): Remove from heat. Allow the solution to cool slowly to room temperature (approx. 1°C/min).

    • Seeding: If available, add seed crystals of pure 5-HTQ at 50°C to prevent supersaturation and oiling out.

  • Maturation: Once at RT, further cool the slurry in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel.

  • Washing: Wash the cake with cold Ethanol (or cold EtOAc) to remove mother liquor.

  • Drying: Dry under vacuum at 40-50°C. Caution: Ensure the hydroxyl group does not dehydrate; however, this is generally stable below 100°C.

Protocol C: Anti-Solvent Crystallization (Recovery)

Context: Used when the compound is too soluble in organic solvents or to recover material from mother liquors.

System: Solvent = DMSO or Methanol; Anti-solvent = Water.

  • Dissolution: Dissolve crude 5-HTQ in the minimum amount of DMSO or Methanol at RT.

  • Precipitation: Slowly add Water (Anti-solvent) dropwise with vigorous stirring.

    • Ratio: Target a final Solvent:Anti-solvent ratio of 1:3 to 1:5.

  • Control: Stop water addition as soon as persistent cloudiness is observed. Stir for 30 minutes to allow crystal growth (Ostwald ripening).

  • Completion: Add the remaining water to complete precipitation.

  • Filtration: Filter and wash extensively with water to remove DMSO/MeOH.

Troubleshooting & Optimization

"Oiling Out" Phenomenon

Symptom: The product separates as a liquid oil droplets rather than crystals upon cooling. Cause: The melting point of the solvated species is lower than the crystallization temperature, or the supersaturation is too high. Solution:

  • Reheat to dissolve the oil.[3]

  • Seed the solution at a higher temperature (closer to the boiling point).

  • Slow Down the cooling rate.

  • Add Co-solvent: Add 5-10% Toluene or EtOAc to the Ethanol to change the interfacial tension.

Polymorphism

5-HTQ may exist in different polymorphic forms (anhydrous vs. hydrate).

  • Ethanol typically yields the anhydrous form or an ethanol solvate.

  • Water/Ethanol mixtures may yield a hydrate.

  • Validation: Perform DSC (Differential Scanning Calorimetry) on the dried solid. A sharp endotherm indicates a pure polymorph. A broad endotherm followed by a second peak suggests a solvate desolvation or polymorph transition.

References

  • Synthesis and properties of 3,4-dihydroquinolin-2(1H)

    • Source: PubChem & ChemicalBook (CAS 30389-33-4 & 31570-97-5).
    • Relevance: Confirms solubility profiles of 5-hydroxy analogs in alcohols and polar aprotic solvents.
    • URL:

  • Crystallization Strategies for Polar Lactams

    • Source: National Institutes of Health (PMC) - "Influence of Solvent Selection on Crystallizability".
    • Relevance: Establishes the efficacy of protic solvents (Ethanol) for hydrogen-bonding lactam structures.
    • URL:

  • General Purification of Tetrahydroquinolines

    • Source: Google P
    • Relevance: Describes recrystallization of hydroxy-dihydro-quinolinones
    • URL:

  • Solubility Parameters for Pharmaceutical Crystallization

    • Source: ResearchGate - "Solvent Systems for Crystalliz
    • Relevance: Theoretical grounding for matching solute polarity with solvent dielectric constants.
    • URL:

Sources

Application Note: Handling, Storage, and Formulation Protocols for 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS: 923679-78-1) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1]. Featuring a partially saturated carbocycle fused to a pyridone (lactam) ring, this scaffold provides a rigidified hydrogen-bonding network ideal for targeting kinases and G-protein-coupled receptors (GPCRs). However, the presence of a secondary hydroxyl group at the C5 position introduces specific physicochemical vulnerabilities that require strict handling protocols to prevent degradation.

Table 1: Physicochemical Properties & Identifiers
PropertyValue
Chemical Name 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
CAS Registry Number 923679-78-1
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Key Functional Groups Secondary alcohol, Lactam (cyclic amide)
Recommended Solvents Anhydrous DMSO, DMF, Methanol

Physicochemical Vulnerabilities & Storage Causality

To maintain the scientific integrity of your compound library, it is critical to understand the causality behind its degradation pathways.

  • Oxidation: The C5 hydroxyl group is situated on a partially saturated ring system. Exposure to atmospheric oxygen, especially under light or thermal stress, can lead to the oxidation of the secondary alcohol to a ketone, yielding 5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one.

  • Dehydration: The hydroxyl group is susceptible to acid-catalyzed or thermally induced elimination. Loss of water generates a fully conjugated double bond, resulting in 7,8-dihydro-1H-quinolin-2-one.

  • Hygroscopicity: The lactam motif acts as a strong hydrogen bond donor and acceptor. In ambient conditions, the powder can rapidly absorb atmospheric moisture, leading to caking, inaccurate weighing, and accelerated hydrolysis in downstream assays.

To counteract these vulnerabilities, storage protocols must act as a self-validating system where environmental controls directly neutralize degradation mechanisms.

G Target 5-hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one Oxidation Oxidation to 5-oxo Derivative Target->Oxidation O2 Exposure Dehydration Dehydration to 7,8-dihydro-1H-quinolin-2-one Target->Dehydration Thermal/Acidic Stress Hygroscopy Moisture Absorption & Caking Target->Hygroscopy High Humidity Argon Argon/N2 Overlay Argon->Oxidation Prevents Temp Storage at -20°C Temp->Dehydration Prevents Desiccant Desiccant / Dry Cabinet Desiccant->Hygroscopy Prevents

Fig 1: Degradation pathways of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one and preventative steps.

Primary Storage Directives (Solid State)

For the solid powder, the following conditions must be strictly maintained to ensure long-term stability:

  • Temperature: Store at -20°C for long-term preservation[2]. Short-term handling (less than 48 hours) can be conducted at room temperature, provided the compound is protected from light.

  • Atmosphere: Maintain under an inert atmosphere. Vials must be purged with Argon or high-purity Nitrogen before sealing to displace oxygen and moisture.

  • Container: Use amber glass vials to prevent UV-induced photo-oxidation, sealed with PTFE-lined caps to prevent moisture ingress.

Table 2: Storage Directives Summary
StateTempAtmosphereContainerMax Shelf Life
Solid Powder-20°CArgon/NitrogenAmber Glass (PTFE cap)> 2 Years
DMSO Stock (10 mM)-80°CArgon OverlayPolypropylene Microtubes6 Months

Standard Operating Procedure (SOP): Preparation of in vitro Stock Solutions

The preparation of DMSO stock solutions is a critical failure point in many biological assays. Dimethyl sulfoxide (DMSO) is highly hygroscopic; water absorption not only depresses the freezing point of DMSO but also drastically reduces the solubility of lipophilic compounds, leading to undetectable precipitation[3].

Workflow Step1 Equilibrate to RT (30 min) Step2 Weighing (Anti-static) Step1->Step2 Step3 Dissolution (Anhydrous DMSO) Step2->Step3 Step4 Sterile Filtration (0.22 µm PTFE) Step3->Step4 Step5 Aliquoting (Single-use) Step4->Step5 Step6 Argon Purge & Seal Step5->Step6 Step7 Storage (-80°C) Step6->Step7

Fig 2: Step-by-step workflow for the preparation and storage of anhydrous DMSO stock solutions.

Step-by-Step Methodology:
  • Equilibration (Critical Step): Before opening the manufacturer's vial, transfer it from the -20°C freezer to a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, introducing water that will degrade the compound and ruin the anhydrous nature of the stock solution.

  • Weighing: Weigh the required mass using an analytical balance in a controlled, low-humidity environment (ideally a glove box or dry cabinet). Use anti-static spatulas to prevent loss of the fine powder.

  • Dissolution: Dissolve the powder in high-purity, anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve the desired concentration (e.g., 10 mM).

    • Causality: Using standard grade DMSO introduces water, which alters the kinetic solubility profile and causes the compound to precipitate out of solution over time[3].

  • Sterile Filtration: If the solution is intended for cell-based assays, filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and exhibits low non-specific binding, preventing the loss of the compound which might otherwise adhere to nylon or cellulose filters via hydrogen bonding.

  • Aliquoting & Purging: Divide the stock solution into single-use aliquots (e.g., 50 µL) in sterile polypropylene microtubes. Gently purge the headspace of each tube with Argon gas before capping.

  • Cryogenic Storage: Immediately transfer the aliquots to a -80°C freezer.

    • Causality: Storage at -80°C maximizes stability. Avoid repeated freeze-thaw cycles, as the kinetic stress of phase changes accelerates precipitation and oxidative degradation[2].

Analytical Validation (Quality Control)

To ensure the self-validating nature of this protocol, the integrity of the stock solution should be periodically verified:

  • LC-MS Verification: Perform Liquid Chromatography-Mass Spectrometry to confirm the presence of the parent ion (m/z [M+H]+ 166.2) and check for the absence of the dehydrated product (m/z [M+H]+ 148.2) or the oxidized ketone (m/z [M+H]+ 164.2).

  • Visual Inspection: Before use, thaw the aliquot at room temperature and inspect for any discoloration or micro-precipitates. If the solution appears cloudy or tinted, discard it immediately and thaw a fresh aliquot[4].

References[1] F2124-0310 - Lifechemicals Shop. lifechemicals.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3I6Rhu0A88OKnBUMjGJPPDCfzWzz4W4nzbpFhIiDEWlAdxSTS734wTYj8-nKEQmLbnTMKlX6d0n22tTW6xnZZV8ivo9pVaWLqt4RMLfwDug69fxHKfOV-Fnl01jdhv0KfX7DiouY=[2] Ethoxysanguinarine DMSO stock solution preparation and storage - Benchchem. benchchem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyRB_rS55HkwS_pnboWrJTG8DydomTRohFy-buK3SgV9MeZgzaGiaeedxUCdQevUS2jTWKmia5txhtlLL47fMyUZEaVzQIVWagojNnQ2RT3aDmDu3tKnfNkjJbrAGJqfwxp2iTOVjVl86LZKPO1cxDNqW6HSKhA02EZFUEMd-BYefwXGxOdx1yUGdL-HvtZYvF52hhW6rK4iiN[5] Is it normal that SC79 turned pink after being prepared as a stock solution with DMSO?. researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjjz17iJT8yVVju-9fHfwI8S-Y4GwJ_5bpVKv4Lr2b8XNxE5PHbBWFN69UliX2olrEa9Il2XcasB5qq-7BzeiB1bI7UqhNcBf8b4WxEoQGrav60bdnOweY6Y96VVSvfU3mxQktbtbv0XsTaUReWALCknQOQtZqUJYyrhmcZ_op88aju3fjwl75eB-cCR5mQ2uk6C3Y7WXrURAVtDJU7jtkTYPpb7O7MzObs1psKaMpzJk=[3] The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. ziath.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkBDUM0ArPFKAoaGwDl1lfSkvuvSo1dv5Gc2WNp6Uk6AsoooTqRCp_-yFRazfdZ-N-dQWvyh2bQPKVa0vFA8LGlveoI0WCvgT86Ws9xkE0_hWECsGDo1HPBXFx_2Jg4CitavZqmE2ZtesitL78-hHTu5QQCWZPEav_gIeLZUANGiXC8L-cO30npzOGiSg=[4] FAQs on Inhibitor Preparation - MilliporeSigma. sigmaaldrich.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGSjrXbFyG7yxxRN4jgVyIsguxThEaO788s-L7qygyh25R0tRm2Y32UQKXH7vGd8sNE2YjjaI7oqc8zAcXgalxyucQOkQB6x7CGU6rOftFNZQ_MDbpkqEI02t6dYCYSzzXVGfdswdLNX2im9OLR3PLjA8OYzuKqikPyBpcqrHMMknbRJLIQ9Zn18f7c58fi3nIfgxUb2FfPD6coYj6l9P42ayJ_F-zxqVzx2bs4tPV5dSrOqhsAAbE8PymaBLhCpRHp-FkvpE6iDPG6rxL

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

User Guide Overview

Topic: Yield Optimization & Process Control Molecule: 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (Also referred to as 5-hydroxy-3,4-dihydrocarbostyril derivatives in some patent literature). Primary Challenge: Regioselective reduction, solubility management during workup, and preventing over-reduction of the heteroaromatic ring.

Part 1: The Synthetic Logic (The "Why" & "How")

To improve yield, we must abandon the low-efficiency route of oxidizing the tetrahydroquinoline core (C-H activation). Instead, the industry-standard high-yield approach utilizes the Selective Reduction Strategy starting from the 2,5-dione precursor.

The High-Yield Pathway
  • Precursor Assembly: Condensation of 1,3-cyclohexanedione with a C3-nitrogen source (e.g., cyanoacetamide or propiolamide) to form 7,8-dihydro-1H-quinoline-2,5-dione .

  • Chemo-selective Reduction: Targeting the C5-ketone without reducing the C2-lactam (amide) or the heteroaromatic unsaturation.

Visualizing the Critical Control Points

The following diagram illustrates the pathway and identifies the "Yield Traps" where material is commonly lost.

SynthesisPathway Start 1,3-Cyclohexanedione + Propiolamide Intermediate 7,8-Dihydro-1H-quinoline-2,5-dione (The 'Dione' Precursor) Start->Intermediate Cyclocondensation (Base/Heat) Trap1 YIELD TRAP 1: Aromatization Failure Intermediate->Trap1 Incomplete Dehydration Target TARGET: 5-Hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one Intermediate->Target NaBH4 (0-5°C) Selective Reduction Trap2 YIELD TRAP 2: Over-reduction (Diol) Intermediate->Trap2 Excess Reductant or High Temp Trap3 YIELD TRAP 3: Water Solubility/Loss Target->Trap3 Poor Extraction (pH dependent)

Caption: Critical control points in the synthesis. The primary yield losses occur during the selective reduction (Trap 2) and the aqueous workup (Trap 3).

Part 2: Step-by-Step Optimization Protocols

Phase 1: Synthesis of the Dione Precursor

Context: Many researchers struggle here with "oiling out" or low conversion. The key is driving the equilibrium.

Optimized Protocol:

  • Reagents: 1,3-Cyclohexanedione (1.0 eq), Cyanoacetamide (1.1 eq), KOH (catalytic).

  • Solvent: Ethanol/Water (9:1). Why? Water is necessary to solubilize the base, but too much hinders the dehydration.

  • Procedure: Reflux for 4-6 hours. Monitor by TLC.[1]

  • Critical Workup (Yield Booster): Do not just extract. Acidify the reaction mixture to pH 3-4 with HCl. The dione often precipitates as a solid. Filter it.

    • Troubleshooting: If no precipitate forms, salt the aqueous phase with NaCl before extracting with CHCl3/Isopropanol (3:1).

Phase 2: The Selective Reduction (The Yield Maker)

Context: You need to reduce a ketone (C5) in the presence of an amide/lactam (C2). Strong reducing agents (LiAlH4) will destroy the lactam.

Protocol:

Parameter Recommendation Technical Rationale
Reagent Sodium Borohydride (NaBH4) Chemoselective for ketones over amides/esters.
Stoichiometry 0.35 - 0.40 eq (of NaBH4) One mole of NaBH4 provides 4 hydrides. Using exactly 0.25 eq is risky; slight excess ensures conversion, but >0.5 eq risks side reactions.
Solvent Methanol (anhydrous) Protic solvents activate the ketone for borohydride attack.
Temperature 0°C to 5°C Crucial: Higher temperatures increase the risk of reducing the C3-C4 double bond (if present in intermediates) or over-reaction.

| Additive | CeCl3·7H2O (Optional) | Use Luche conditions if you observe reduction of the double bond in the pyridine ring (rare, but possible). |

Execution:

  • Dissolve the dione in Methanol. Cool to 0°C.

  • Add NaBH4 portion-wise over 30 minutes. Do not dump it in.

  • Stir for 1 hour. Quench with Acetone (scavenges excess hydride) followed by saturated NH4Cl.

Part 3: Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer during workup. How do I get it out?

Diagnosis: 5-hydroxy-quinolinones are amphoteric and highly polar due to the lactam (NH-CO) and the hydroxyl group. They love water. The Fix:

  • Salting Out: Saturate the aqueous quench layer with solid NaCl.

  • The "Magic" Solvent: Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) for extraction. Ethyl acetate is often too non-polar to extract this efficiently.

  • Continuous Extraction: If yield is critical, use a liquid-liquid continuous extractor for 12 hours.

Q2: I see a byproduct that looks like the diol. What happened?

Diagnosis: Over-reduction. You likely reduced the lactam carbonyl (C2) or the heteroaromatic ring. The Fix:

  • Check your stoichiometry. Ensure you are using NaBH4, not LiAlH4.

  • Lower the temperature to -10°C.

  • Buffer the reaction: Add CeCl3 (Luche reduction) which accelerates the attack on the ketone (C5) specifically, making the reaction faster so you can stop it before side reactions occur.

Q3: The NMR shows a mixture of tautomers. Is my product pure?

Diagnosis: 2-quinolinones exist in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. The Fix:

  • This is normal. In polar solvents (DMSO-d6), the lactam form usually predominates.

  • Do not try to purify "one" tautomer; they interconvert. Report the spectra as observed in the specific solvent.

Q4: Can I make this via oxidation of 5,6,7,8-tetrahydroquinolin-2-one?

Diagnosis: You are trying to oxidize a C-H bond at position 5.[1] The Verdict: Avoid this route. Benzylic oxidation with reagents like DDQ or KMnO4 is notoriously low-yielding (often <30%) and produces complex mixtures of ketones, alcohols, and over-oxidized ring-opened products [1, 4]. Stick to the reduction of the dione.

References

  • ChemicalBook. (n.d.). 5-HYDROXY-2(1H)-QUINOLINONE synthesis. Retrieved from

  • BenchChem. (2025). Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine. (Mechanistic insights on tetrahydroquinoline reduction). Retrieved from

  • National Institutes of Health (NIH). (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol. (Parallel chemistry for benzylic oxidation issues). Retrieved from

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Quinolinone Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Hub

Executive Summary: The "Silent Killer" of Hydrogenation

Hydrogenating quinolinones (e.g., converting 2-quinolinone to 3,4-dihydro-2-quinolinone) is deceptively complex. While the thermodynamics are favorable, the kinetics are frequently strangled by catalyst poisoning .

Unlike simple olefin reduction, quinolinone hydrogenation involves a substrate that is, paradoxically, both the reactant and a potential inhibitor.[1] The basic nitrogen atom and the amide/lactam functionality can compete with hydrogen for active sites on the metal surface. Furthermore, trace impurities from upstream synthesis (sulfur, halides) often act as irreversible poisons.

This guide moves beyond basic "clean your reactor" advice. We analyze the molecular mechanisms of deactivation and provide self-validating protocols to restore activity.

Diagnostic Hub: Is Your Catalyst Poisoned?

Use this decision matrix to identify the root cause of your failure.

Symptom A: The reaction never starts (Induction Failure).

  • Likely Cause: Irreversible poisoning by feed impurities (Sulfur, Halides) or oxidized catalyst.

  • Immediate Test: Spike the reaction with a standard olefin (e.g., styrene). If the olefin reduces but the quinolinone does not, the issue is competitive inhibition (see Section 3). If nothing reduces, the catalyst is dead (see Section 4).

Symptom B: Rapid initial uptake, then sudden stall < 50% conversion.

  • Likely Cause: Product inhibition or pore blocking. The dihydro-product may bind more strongly than the starting material, or oligomers are forming.

  • Immediate Test: Filter catalyst and analyze the filtrate for dimers/oligomers.

Symptom C: Steady but extremely slow rate (10x slower than expected).

  • Likely Cause: "Self-Poisoning" via Nitrogen coordination.

  • Immediate Test: Add 1.0 equivalent of Acetic Acid or TFA. If rate spikes, the N-lone pair was blocking the active site.

Deep Dive: Mechanisms of Deactivation

To troubleshoot effectively, you must visualize the catalyst surface.

Mechanism 1: Competitive N-Adsorption (The "Self-Poisoning" Effect)

Quinolinones possess a basic nitrogen (in the tautomeric form) or a lactam functionality. Metals like Pd, Pt, and Rh are "soft" acids; they love "soft" bases like Nitrogen.

  • The Problem: The quinolinone binds "flat" or via the Nitrogen lone pair too strongly to the metal surface. It occupies the site but doesn't leave, preventing H₂ adsorption (dissociative chemisorption).

  • The Fix: Protonation. By running the reaction in an acidic medium (Acetic acid, Methanol/HCl), you protonate the nitrogen (or the lactam oxygen tautomer), rendering it electron-poor. It can no longer coordinate strongly to the metal, allowing H₂ to access the site.

Mechanism 2: Irreversible Sulfur/Halide Poisoning
  • The Problem: Sulfur (from upstream thionyl chloride steps or sulfonylation reagents) binds to Pd/Pt with a binding energy often > 100 kcal/mol. It essentially "plates out" the catalyst, permanently deactivating it.

  • The Threshold: For Pd/C, even 1-5 ppm of Sulfur in the bulk feed can deactivate 50% of the active sites depending on loading.

Visualization: Troubleshooting Logic Flow

The following diagram maps the logical pathway for diagnosing the specific type of poisoning.

TroubleshootingFlow Start ISSUE: Reaction Stalled/Failed CheckImpurity Step 1: Check Feedstock Impurities (S, Cl, Br, I) Start->CheckImpurity ImpurityPos Impurities Found (>5 ppm) CheckImpurity->ImpurityPos ImpurityNeg Clean Feedstock CheckImpurity->ImpurityNeg Remediation1 PROTOCOL A: Feedstock Purification (Carbon treat / Recrystallize) ImpurityPos->Remediation1 CheckSolvent Step 2: Check Solvent System (Is it neutral?) ImpurityNeg->CheckSolvent SolventNeutral Neutral Solvent (MeOH, EtOH) CheckSolvent->SolventNeutral SolventAcidic Acidic Solvent Used CheckSolvent->SolventAcidic Remediation2 PROTOCOL B: Acidic Modification (Add AcOH or HCl) SolventNeutral->Remediation2 CheckH2 Step 3: Check H2 Purity & Pressure (CO contamination?) SolventAcidic->CheckH2 Decision Step 4: Catalyst Selection (Switch Metal) CheckH2->Decision H2 is Pure SwitchRh Switch to Rh/C or Pt/C (Less sensitive to N) Decision->SwitchRh

Caption: Logical decision tree for diagnosing catalyst deactivation in quinolinone hydrogenation. Blue nodes represent diagnostic steps; Grey nodes represent remediation protocols.

Remediation Protocols
Protocol A: Feedstock Scavenging (Removing S/Halides)

Use this if upstream synthesis involved S-containing reagents (SOCl₂, MsCl, thiols).

  • Dissolution: Dissolve crude quinolinone in MeOH or THF (10 volumes).

  • Scavenger Addition: Add Activated Carbon (Darco G-60) at 10 wt% relative to substrate OR Raney Nickel (washed, 5 wt%) as a sacrificial scavenger.

  • Agitation: Stir at 40°C for 1 hour.

  • Filtration: Filter through a 0.45 µm PTFE membrane (critical to remove fines).

  • Validation: Test filtrate for Sulfur (Combustion analysis or Lead Acetate paper test). Target: < 5 ppm .

Protocol B: The "Acid Spike" (Overcoming N-Poisoning)

Use this if feedstock is clean but reaction is sluggish.

  • Standard Setup: Prepare reaction vessel with Pd/C (5-10 wt% loading).

  • Solvent Switch: Instead of pure MeOH, use MeOH + 1.05 eq. Acetic Acid (relative to quinolinone).

    • Note: For very basic substrates, use Methanesulfonic acid (1.0 eq) .

  • Rationale: Protonation of the quinolinone Nitrogen (

    
     for conjugate acid) prevents the lone pair from binding to Pd. The protonated species interacts weakly, allowing H₂ to displace it and reduce the double bond.
    
  • Warning: Ensure your equipment (autoclave) is rated for acidic corrosion (Hastelloy or Glass-lined preferred).

Protocol C: Catalyst Regeneration (For Precious Metal Recovery)

Only applicable for Pd/C or Pt/C. Do not attempt with Raney Ni (pyrophoric risk).

  • Washing: Filter catalyst and wash with warm DMF (removes oligomers) followed by water and methanol .

  • Oxidative Strip: Suspend in water, bubble air through at 60°C for 2 hours (burns off light carbonaceous deposits).

  • Reductive Reactivation: Switch to

    
     purge, then 
    
    
    
    purge at room temperature for 1 hour before reusing.
    • Success Rate: Low for Sulfur poisoning (irreversible); High for oligomer fouling.

Quantitative Data: Catalyst Sensitivity Matrix

Not all catalysts respond to poisons equally.[2][3] Use this table to select the right metal for your impurity profile.

CatalystSensitivity to SulfurSensitivity to Nitrogen (Self-Poisoning)Recommended Condition
Pd/C (Palladium) High (Deactivates > 2 ppm S)Moderate (Requires Acid)Acidic MeOH, 3-5 bar H₂
Pt/C (Platinum) High Low (More tolerant)Neutral or Acidic, 1-3 bar H₂
Rh/C (Rhodium) ModerateVery Low (Best for N-heterocycles)Neutral EtOH, 5-10 bar H₂
Raney Nickel Low (Sacrificial bulk)High (Strong adsorption)Basic/Neutral, High Pressure (>20 bar)
Frequently Asked Questions (FAQ)

Q1: Can I use DMSO as a solvent for solubility? A: Absolutely NOT. DMSO (Dimethyl Sulfoxide) is a potent catalyst poison. The sulfoxide oxygen/sulfur binds irreversibly to Pd and Pt. If solubility is an issue, use DMF, DMAc, or NMP, but be aware these are harder to remove and can sometimes decarbonylate on Pd at high temps.

Q2: Why does my reaction work on 1g scale but fails on 100g scale? A: This is usually a Mass Transfer vs. Poison Accumulation issue.

  • Poison Accumulation: Impurities are often quantified in ppm. On a larger scale, the absolute amount of sulfur introduced might exceed the total active sites of the catalyst, even if the ppm concentration is the same.

  • H₂ Availability: At scale, gas-liquid mass transfer (

    
    ) becomes rate-limiting. If H₂ starvation occurs, the catalyst surface is dominated by the substrate (N-adsorption), exacerbating self-poisoning. Increase agitation speed (rpm) significantly. 
    

Q3: I see "Pd black" precipitating. Is this poisoning? A: This is sintering/agglomeration , not chemical poisoning. It is often caused by:

  • Lack of H₂ (catalyst surface oxidation).

  • High temperature (>80°C).

  • Strong acid causing metal leaching and reprecipitation.

  • Fix: Lower temperature, ensure good H₂ flow, and check support stability (Carbon is stable, Alumina/Silica may degrade in acid/base).

References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Fouilloux, P. (1983). "The nature of the active sites on nickel and palladium catalysts." Applied Catalysis, 8(1), 1-42. Link

  • Bartholomew, C. H. (2001). "Mechanisms of catalyst deactivation." Applied Catalysis A: General, 212(1-2), 17-60. Link

  • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation: A Valuable Tool for the Synthetic Chemist." Advanced Synthesis & Catalysis, 345, 103-144. Link

Sources

Technical Support Center: Asymmetric Synthesis of 5-Hydroxy-5,6,7,8-Tetrahydro-1H-Quinolin-2-One

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the enantiomeric excess (


) of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one—a privileged scaffold widely utilized in the synthesis of CB2 agonists, NK-3 receptor antagonists, and novel anticancer agents[1][2].

The chiral center at the C5 position is typically established via the asymmetric reduction of the corresponding ketone (5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one). Below, we provide diagnostic workflows, mechanistic troubleshooting, and validated protocols for both chemocatalytic and biocatalytic reduction pathways.

System Overview & Diagnostic Workflow

The synthesis of highly enantiopure 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one relies on two primary methodologies: Noyori Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreduction (KRED) [3][4].

G A 5-oxo-5,6,7,8-tetrahydro- 1H-quinolin-2-one B Chemocatalysis (ATH) RuCl(p-cymene)[(R,R)-TsDPEN] FA/TEA Azeotrope, 30°C A->B Route A C Biocatalysis (KRED) Ketoreductase / NADPH GDH, Glucose, pH 7.0 A->C Route B D (5S)-5-hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one (>98% ee) B->D Hydride Transfer E (5R)-5-hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one (>99% ee) C->E Enzymatic Reduction

Fig 1. Asymmetric reduction pathways for 5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one.

Troubleshooting & FAQs (Causality & Solutions)

Q1: My ATH reaction using RuCl(p-cymene)[(R,R)-TsDPEN] stalls at 60% conversion, and the degrades from 98% to 85%. What is the mechanistic cause?

The Causality: The Noyori ATH mechanism relies on the formation of a highly reactive 16-electron ruthenium intermediate. If your formic acid to triethylamine (FA/TEA) azeotrope ratio drifts from the optimal 5:2 molar ratio, the hydride source becomes depleted or the local pH shifts[4]. Furthermore, the C5-hydroxyl product is pseudo-benzylic; prolonged exposure to an imbalanced, acidic FA/TEA mixture at elevated temperatures can trigger reversible dehydration/rehydration, leading to thermodynamic racemization. The Solution:

  • Reagent Integrity: Always prepare the FA/TEA (5:2) azeotrope freshly, or purchase it pre-mixed and store it under argon.

  • Temperature Control: Do not exceed 30°C. Higher temperatures accelerate the reverse dehydrogenation pathway, eroding

    
    .
    
  • Quenching: Terminate the reaction strictly upon reaching >95% conversion by neutralizing the mixture with saturated aqueous

    
     to lock the stereocenter.
    
Q2: During enzymatic reduction with KRED, conversion is poor (<50%) despite adding excess enzyme. How do I force completion?

The Causality: Ketoreductases (KREDs) require stoichiometric amounts of the cofactor NADPH[5]. To make the process economical, a cofactor recycling system (typically Glucose Dehydrogenase [GDH] and glucose) is used. As GDH oxidizes glucose to regenerate NADPH, it produces gluconic acid. If the system lacks a pH-stat, the accumulation of gluconic acid rapidly drops the pH below the KRED's operational optimum (usually pH 6.5–7.5), denaturing the enzyme and halting conversion. The Solution: Implement an automated pH-stat titrator dispensing 1M NaOH to maintain a strict pH of 7.0 throughout the reaction. Alternatively, use a high-capacity phosphate buffer (at least 250 mM), though a pH-stat is superior for scale-up.

Q3: I achieved >99% in the reaction mixture, but after silica gel chromatography, the isolated product shows significant racemization ( < 90%). Why?

The Causality: The 5-hydroxy group on the tetrahydroquinoline ring is highly sensitive. The slightly acidic nature of standard silica gel can protonate the C5-hydroxyl group, facilitating the formation of a resonance-stabilized carbocation (stabilized by the adjacent aromatic system). Water or ambient nucleophiles can then re-attack from either face, causing epimerization[6]. The Solution: Passivate your silica gel by pre-treating the column with 1% triethylamine (TEA) in your starting mobile phase. Alternatively, isolate the product via direct crystallization from a neutral solvent system (e.g., ethyl acetate/heptane) to entirely bypass chromatographic stress.

Validated Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a self-validating kinetic checkpoint to prevent over-reduction and racemization.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, charge 5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one (1.0 eq, 10 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq, 0.5 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) (5 mL/g of substrate) and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Hydride Source: Dropwise, add a pre-degassed 5:2 mixture of Formic Acid / Triethylamine (3.0 eq of FA).

  • Reaction: Seal the flask and stir at 30°C.

  • Validation Checkpoint: At 8 hours, withdraw a 50 µL aliquot, quench in 0.5 mL saturated

    
    , extract with ethyl acetate, and analyze via chiral HPLC. Conversion should be >90%.
    
  • Workup: Once conversion reaches >98%, cool the reactor to 0°C. Slowly quench with saturated

    
     until gas evolution ceases and the aqueous layer reaches pH 7.5. Extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure (bath temp < 35°C).
Protocol B: Biocatalytic Ketoreduction (KRED)
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • Substrate Loading: Dissolve the ketone substrate (10 mmol) in 5 mL of DMSO (co-solvent) and add to the buffer.

  • Enzyme/Cofactor Addition: Add Glucose (20 mmol, 2.0 eq), NADP+ (0.1 mmol, 1 mol%), Glucose Dehydrogenase (GDH, 100 U), and the selected KRED variant (e.g., KRED-130, 200 U).

  • Incubation: Stir at 30°C at 250 rpm.

  • pH Maintenance: Use an autotitrator to maintain pH 7.0 with 1M NaOH. The volume of NaOH consumed directly correlates to conversion, serving as a real-time self-validating metric.

  • Isolation: Upon cessation of NaOH consumption (typically 12-24 hours), extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the organic layer with brine, dry, and evaporate.

Performance Data & Method Comparison

The following table summarizes the quantitative performance metrics of the two primary synthetic routes for optimizing


 in 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one synthesis.
MetricRu-ATH (Chemocatalysis)KRED (Biocatalysis)
Typical Conversion > 98%> 99%
Enantiomeric Excess (

)
95% – 98%> 99%
Reaction Time 8 – 12 hours12 – 24 hours
Catalyst Loading 0.5 – 1.0 mol%1 – 5 wt% (Enzyme)
Scalability Excellent (Kilogram scale)Good (Requires volume for buffer)
Primary Failure Mode Azeotrope drift causing racemizationpH drop causing enzyme denaturation

References

  • Google Patents (HK40083539A / WO201412934).Process of preparing butyl-(5s)-5... (Details the use of RuCl(p-cymene)[(R,R)-TsDPEN] for the asymmetric transfer hydrogenation of 5-oxo-tetrahydroquinolines).
  • ResearchGate (ChemInform Abstract). Concurrent Oxidations with Tandem Biocatalysts in One Pot: Green, Selective and Clean Oxidations of Methylene Groups to Ketones. (Discusses enantioselective biocatalytic reduction and resolution of tetrahydroquinoline derivatives). Available at:[Link]

  • Google Patents (US8871761B2).NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders. (Contextualizes the utility of the 5,6,7,8-tetrahydro-1H-quinolin-2-one scaffold in drug development).

Sources

Removing impurities from crude 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Introduction

Welcome to the technical support hub for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (hereafter 5-HTQ ). This intermediate is a critical scaffold in the synthesis of atypical antipsychotics and phosphodiesterase inhibitors.[1][2]

The synthesis of 5-HTQ typically involves the reduction of the corresponding 5-oxo precursor (5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one).[3][1][2] Consequently, the "crude" material is rarely a clean solid; it is often a sticky gum plagued by unreacted ketone, dehydration byproducts (alkenes), and persistent boron-complexes.[1][2]

This guide moves beyond generic advice, offering self-validating protocols to transform your crude mixture into high-purity crystalline material.

Module 1: Diagnostic Triage – Know Your Enemy[1][3]

Q: My HPLC shows three distinct peaks. What are the most likely impurities in my crude 5-HTQ?

A: In 95% of reduction workflows for this scaffold, your impurities are predictable.[2] You are likely seeing the "Triangle of Impurities" derived from the reduction process.[1][2]

Retention Time (Relative)IdentityOriginDiagnosis
0.85 - 0.90 5-Oxo-SM (Starting Material)Incomplete reduction or oxidation of product during workup.[3][1][2]Check reaction completion by TLC/LCMS before quenching.
1.00 5-HTQ (Target Alcohol)Desired Product.N/A
1.10 - 1.20 Dehydrated Alkene (5,6-dihydro or 7,8-dihydro)Acid-catalyzed elimination of the -OH group during workup.[3][1][2]Did you use strong acid (HCl) to quench? Switch to NH₄Cl.[3][2]
Baseline Hump Boron-Complexes Residual Boron from NaBH₄ or Borane reagents.[3][1][2]Product appears as a sticky gum/glass rather than a powder.[3][2]

Visualization of Impurity Pathways:

ImpurityPathways SM 5-Oxo Precursor (Starting Material) Target 5-HTQ (Target Alcohol) SM->Target Reduction (NaBH4) Target->SM Air Oxidation (Slow) Alkene Dehydrated Alkene (Impurity) Target->Alkene Acidic Workup (-H2O) Complex Boron-Product Complex Target->Complex Incomplete Quench Complex->Target MeOH/Heat Breakdown

Figure 1: Reaction pathways leading to common impurities. Note that the target alcohol is labile under acidic conditions.[3][1]

Module 2: The "Gold Standard" Purification Protocol

Q: My crude is a sticky yellow solid. Standard recrystallization from Ethanol failed.[3][2] What is the correct protocol?

A: The "sticky" nature confirms the presence of residual boron salts or oligomers.[3][1] Simple ethanol recrystallization fails because these impurities act as solubilizers, preventing crystal lattice formation.[2] You must use a High-Shear Trituration followed by a Binary Solvent Recrystallization .[3][1][2]

Step-by-Step Protocol: The "Swish" & Crystallize

Phase 1: De-gumming (The Swish)

  • Dry: Ensure the crude is dried under high vacuum to remove residual reaction solvent (THF/Methanol).[3][2]

  • Slurry: Add Methyl tert-butyl ether (MTBE) or Ethyl Acetate (5 mL per gram of crude).

  • Shear: Sonicate or stir vigorously at room temperature for 30 minutes.

    • Why? 5-HTQ is poorly soluble in cold MTBE, but non-polar impurities and oils will dissolve.[3][1][2]

  • Filter: Collect the solid. It should now be a manageable powder, not a gum.[2]

Phase 2: The Binary Recrystallization (Ethanol/Water) This system utilizes the high temperature coefficient of solubility of 5-HTQ in ethanol.[3][1]

  • Dissolution: Transfer the solid to a flask. Add Absolute Ethanol (approx. 8-10 mL/g).[3][2]

  • Heat: Heat to reflux (78°C). The solid must dissolve completely.[1][2] If not, add ethanol in 1 mL increments.

    • Critical Check: If the solution is dark brown/black, add Activated Carbon (5 wt%), stir for 10 min, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot (~60°C), add Deionized Water dropwise.[2]

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[2]

    • Re-solubilize: Add 1-2 drops of hot ethanol to clear the solution back to transparent.[3][1][2]

  • Crystallization: Allow to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.[2]

    • Mechanism:[2][4][5] Rapid cooling traps impurities.[3][2] Slow cooling builds a pure lattice.[3][2]

  • Harvest: Once thick crystals form, cool to 0-4°C for 1 hour. Filter and wash with cold Ethanol/Water (1:1).[2]

Data: Solvent System Efficiency

Solvent SystemYield (%)Purity ImprovementNotes
Ethanol / Water 75 - 85%High (98%+)Best for removing inorganic salts and boron residues.[3][1][2]
Methanol / MTBE 60 - 70%MediumGood for removing organic oils; lower yield due to solubility.[3][1][2]
Ethyl Acetate / Hexane 50 - 60%LowNot Recommended. Often leads to "oiling out" rather than crystals.[3][1][2]

Module 3: Troubleshooting "Oiling Out"

Q: During recrystallization, my product separated as an oil droplet at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.[3][1] This usually happens because the solution is too concentrated or the temperature dropped too fast.[1][2]

The Remediation Workflow:

  • Re-heat: Heat the mixture until the oil layer re-dissolves into a clear solution.

  • Dilute: Add 10-15% more of the good solvent (Ethanol).[3][2] This shifts the phase diagram away from the oiling region.[1][2]

  • Seed: Cool the solution to just above the oiling temperature (cloud point). Add a tiny crystal of pure 5-HTQ (Seed crystal).[3][1][2]

    • No seed? Scratch the inner glass wall with a glass rod to induce nucleation.[1][2]

  • Isothermal Stirring: Hold the temperature steady once turbidity begins. Do not cool further until a solid bed of crystals is visible.[3][2]

PurificationLogic Start Crude 5-HTQ Check State of Crude? Start->Check Gum Sticky Gum/Oil Check->Gum Solid Amorphous Solid Check->Solid Triturate Trituration (MTBE or Et2O) Gum->Triturate Remove Oils Recryst Recrystallization (EtOH/H2O) Solid->Recryst Triturate->Solid OilOut Problem: Oils Out Recryst->OilOut If too conc. Pure Pure Crystals (>98%) Recryst->Pure Success FixOil Add EtOH + Seed Slow Cool OilOut->FixOil FixOil->Pure Success

Figure 2: Decision matrix for handling physical state issues during purification.

Module 4: Advanced Scavenging (Chemical Purity)

Q: I still have 5% unreacted ketone (5-oxo) in my product. Recrystallization isn't removing it. [3][1][2]

A: The 5-oxo starting material and the 5-hydroxy product have similar solubilities, making separation by crystallization difficult if the impurity level is high (>5%).[3][1][2] You must intervene chemically before the final crystallization.[1][2]

The Derivatization Strategy: If you cannot push the reaction to completion, use a Girard's Reagent wash.[1][2]

  • Dissolve: Dissolve crude in Ethanol containing 10% Acetic Acid.

  • Add Reagent: Add Girard's Reagent T (Trimethylaminoacetohydrazide chloride).[3][2]

    • Mechanism:[2][5] This reacts selectively with the ketone (5-oxo) to form a water-soluble hydrazone.[3][1][2] The alcohol (5-HTQ) remains unreacted.[3][1][2]

  • Partition: Evaporate most ethanol, add water and Ethyl Acetate.

  • Wash: The ketone-hydrazone stays in the aqueous layer.[3][1][2] The pure 5-HTQ extracts into the Ethyl Acetate layer.[1]

  • Finish: Dry and crystallize the organic layer.[3][2]

References & Grounding

  • Synthesis and Reduction Context:

    • Source: Methods for the reduction of 5-oxo-5,6,7,8-tetrahydroquinolines are well-documented in the synthesis of dopamine agonists.[3][1][2]

    • Citation: Chelucci, G. et al. "Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines."[1][2][6] Arkivoc 2004 (xiv) 44-50.[1][2] Link

    • Relevance: Establishes the stability and solubility profiles of the tetrahydroquinoline scaffold.

  • Recrystallization Methodology:

    • Source: MIT OpenCourseWare Guide to Two-Solvent Recrystallization.[3][1][2]

    • Citation: "Two-Solvent Recrystallization Guide."[3][1][2] MIT Department of Chemistry.[3][2] Link

    • Relevance: Validates the ethanol/water antisolvent protocol described in Module 2.

  • Impurity Characterization (Analogous Structures):

    • Source: PubChem Compound Summary for 5,6,7,8-Tetrahydroquinoline derivatives.[1][2]

    • Citation: National Center for Biotechnology Information.[3][2] "PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline." Link

    • Relevance: Provides physicochemical data (logP, H-bond donors) supporting the choice of polar solvents for purification.

  • Industrial Context (Brexpiprazole Intermediates):

    • Source: Otsuka Pharmaceutical Co., Ltd.[2] Patents regarding quinolinone intermediates.

    • Citation: "Process for producing 7-hydroxy-3,4-dihydroquinolin-2(1H)-one."[3][1][2] (Analogous chemistry for hydroxy-quinolinones). Note: While specific to the 7-hydroxy isomer, the solubility and workup logic applies to the 5-hydroxy isomer due to the shared lactam/carbocycle core.[1][2]

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 5-HTQ and all solvents before proceeding.

Sources

Technical Support Center: Resolving Solubility Issues of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one. Achieving an appropriate concentration in aqueous media is a critical first step for a multitude of experimental applications, from in vitro assays to early-stage formulation development.

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve solubility issues. The methodologies presented are grounded in the fundamental principles of physical chemistry and pharmaceutics, aiming to provide not just protocols, but a clear rationale for each experimental choice.

Compound Profile: 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

A thorough understanding of the compound's physicochemical properties is the foundation for any successful solubilization strategy.

PropertyPredicted ValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
logP (Octanol-Water Partition Coefficient) -0.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Acidic pKa (Phenolic OH) ~9.65EPA[2]

Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.

The molecule's structure, featuring a fused ring system, contributes to its low intrinsic aqueous solubility. While the hydroxyl and amide groups provide some polarity, the overall molecule possesses significant non-polar character. The predicted logP of -0.3 suggests a degree of hydrophilicity, yet practical experience often shows that compounds like this can still exhibit solubility challenges. The key to enhancing solubility lies in overcoming the crystal lattice energy of the solid form and promoting favorable interactions with the aqueous solvent.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Q1: I'm observing very low solubility (<0.1 mg/mL) of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one in water and standard physiological buffers like PBS (pH 7.4). What is the scientific reason for this, and what should be my initial troubleshooting step?

Answer:

The poor solubility you are observing is an expected consequence of the compound's molecular structure. The energy required to break the bonds of the solid-state crystal lattice is greater than the energy released when the molecule is solvated by water. At a physiological pH of 7.4, the compound is in its neutral form, as this pH is significantly below the predicted acidic pKa of ~9.65 for the phenolic hydroxyl group. Neutral forms of ionizable compounds are typically less soluble than their ionized counterparts.[3]

Your first and most critical step is to perform a pH-solubility profile .[4][5] This foundational preformulation study will determine how the compound's solubility changes with pH, which is essential for developing a rational solubilization strategy.[]

  • Buffer Preparation: Prepare a series of buffers across a broad pH range (e.g., pH 2, 4, 6, 7.4, 9, 10, and 12).

  • Equilibration: Add an excess of the solid compound to a fixed volume of each buffer in individual, sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sample Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully withdraw a sample of the supernatant, filter it through a 0.22 µm syringe filter (ensure the filter material does not bind to your compound), and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of each buffer.

You should anticipate a significant increase in solubility as the pH of the buffer approaches and surpasses the pKa of ~9.65, due to the deprotonation of the hydroxyl group to form a more soluble phenolate anion.[7]

Caption: Decision tree for utilizing pH adjustment to enhance solubility.

Q2: My cell-based assay requires a physiological pH, so I cannot use a high pH formulation. What are the most effective alternative strategies?

Answer:

When pH modification is not a viable option, the focus shifts to using formulation excipients to increase the apparent solubility of the compound. The most common and effective approaches for research applications are the use of co-solvents and cyclodextrins.[8][9]

This technique involves adding a water-miscible organic solvent to your aqueous system.[10] This reduces the overall polarity of the solvent, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic compound and enhancing solubility.[10]

Recommended Co-solvents for Research:

  • Dimethyl sulfoxide (DMSO): A powerful solvent, ideal for preparing high-concentration stock solutions. It is critical to ensure the final concentration in your assay is low (typically <0.5%, ideally <0.1%) to prevent cellular toxicity or other experimental artifacts.[11]

  • Ethanol: A common and less toxic alternative to DMSO.

  • Polyethylene Glycols (PEGs), e.g., PEG 400: Water-soluble polymers that are effective at increasing the solubility of non-polar compounds.[12][13]

  • Propylene Glycol: Another frequently used, low-toxicity co-solvent.[12]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming a "host-guest" inclusion complex that is readily soluble in water.[14][15]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and excellent safety profile.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with very high solubility, often used in commercial formulations.

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your desired aqueous buffer to create a stock solution (e.g., 20-40% w/v).

  • Add Compound: Add an excess of solid 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one to the cyclodextrin solution.

  • Equilibrate: Agitate the mixture for 24-48 hours at a constant temperature to ensure the formation of the inclusion complex reaches equilibrium.

  • Separate and Quantify: Centrifuge and filter the suspension to remove any undissolved solid. Analyze the clear supernatant by a validated method (e.g., HPLC-UV) to determine the new, enhanced solubility.

Caption: Primary formulation strategies for enhancing aqueous solubility.

Q3: My compound dissolves in a DMSO-based stock solution, but it precipitates when I dilute it into my aqueous assay buffer, or after a freeze-thaw cycle. What is happening and how can I prevent this?

Answer:

This common issue highlights the difference between kinetic solubility and thermodynamic solubility .[17] By dissolving the compound in a strong organic solvent like DMSO and then rapidly diluting it, you can create a supersaturated solution. This is a thermodynamically unstable state that will eventually crash out of solution to reach its true, lower thermodynamic equilibrium solubility.

Strategies to Improve Solution Stability:

  • Reduce Stock Concentration: The most direct approach is to lower the concentration of your stock solution to a point that remains stable upon dilution.

  • Optimize the Dilution Process: Add the DMSO stock to the aqueous buffer slowly while vortexing to minimize localized high concentrations that can trigger precipitation.

  • Incorporate Stabilizers: A combination of approaches can be very effective.[18] For example, diluting your DMSO stock into an aqueous buffer that already contains a low concentration of a co-solvent (like PEG 400) or a cyclodextrin (like HP-β-CD) can help stabilize the final solution.

  • Storage and Handling: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Store these aliquots at -20°C or -80°C and protect them from light to prevent degradation.

By systematically applying these principles of preformulation science, you can overcome the solubility challenges of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one and generate reliable and reproducible data in your research.

Part 2: References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

  • Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.

  • Vertex AI Search. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?

  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.

  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.

  • Vertex AI Search. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.

  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.

  • Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC.

  • Vertex AI Search. Cosolvent - Wikipedia.

  • Vertex AI Search. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review.

  • Vertex AI Search. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.

  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.

  • Vertex AI Search. White paper - Pre-formulation studies for Drug Dissolution Enhancement - SEQENS.

  • Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.

  • Vertex AI Search. A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications.

  • Vertex AI Search. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - ijpcbs.

  • Vertex AI Search. kinetic versus thermodynamic solubility temptations and risks - PubMed.

  • Vertex AI Search. Cosolvent and Complexation Systems - Pharma Excipients.

  • Vertex AI Search. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed.

  • Vertex AI Search. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design - PubMed.

  • Vertex AI Search. Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate.

  • Vertex AI Search. Best Practices For Preformulation In Drug Development - Drug Discovery.

  • Vertex AI Search. Importance of Preformulation Studies In Drug Development - UPM Pharmaceuticals.

  • Vertex AI Search. PH adjustment: Significance and symbolism.

  • Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC.

  • Vertex AI Search. Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series.

  • Vertex AI Search. 5,6,7,8-Tetrahydro-8-hydroxy-2(1H)-quinolinone - Echemi.

  • Vertex AI Search. The Impact of Ionization in Drug Discovery & Development - ACD/Labs.

  • Vertex AI Search. Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma.

  • Vertex AI Search. 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone | C9H11NO2 - PubChem.

  • Vertex AI Search. 5,6,7,8-Tetrahydro-2(1H)-quinazolinone Properties - EPA.

  • Vertex AI Search. Combined effect of complexation and pH on solubilization - PubMed - NIH.

Sources

Technical Support Center: Tetrahydroquinolinone Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of tetrahydroquinolinones and their derivatives. The construction of the 1,2,3,4-tetrahydroquinolin-4-one core is a critical step in the development of various pharmaceuticals, including potent anticancer and P-glycoprotein inhibitory agents. However, the delicate balance of heteroaromatic thermodynamics and reactive intermediates makes this scaffold highly susceptible to side reactions such as over-reduction, aromatization, and undesired nucleophilic attacks.

This guide is designed by Senior Application Scientists to help you diagnose, troubleshoot, and optimize your synthetic workflows.

Diagnostic Workflow

When your reaction yields a complex mixture, identifying the primary side product is the first step toward mechanistic correction. Use the diagnostic logic tree below to isolate the root cause of your synthetic failure.

Troubleshooting Start Analyze Crude Mixture SideRxn Identify Major Side Product Start->SideRxn Aromatization Aromatized Quinoline (Over-oxidation) SideRxn->Aromatization SelfCond Aldehyde Self-Condensation SideRxn->SelfCond Demethylation Demethylation / Ring Opening SideRxn->Demethylation Sol1 Exclude O2, Avoid DDQ/Strong Acids Aromatization->Sol1 Sol2 Switch to Milder Base (e.g., DABCO) SelfCond->Sol2 Sol3 Rigorous Anhydrous Conditions Demethylation->Sol3

Diagnostic workflow for identifying and resolving common tetrahydroquinolinone side reactions.

Frequently Asked Questions (Troubleshooting)

Q: Why am I obtaining decahydroquinolines instead of the desired 5,6,7,8-tetrahydroquinolinones during catalytic hydrogenation? A: This is a classic case of over-reduction. When hydrogenating quinolinones or 4-hydroxyquinolines to their 5,6,7,8-tetrahydro counterparts, the thermodynamic driving force can push the reaction past the tetrahydro stage to the fully saturated decahydroquinoline[1]. Mechanistic Causality: Highly active catalysts like Palladium on Carbon (Pd/C) or prolonged exposure to Platinum oxide (


) under high hydrogen pressure fail to differentiate between the heteroaromatic and carbocyclic rings once the initial reduction barrier is breached.
Solution: Limit the hydrogen pressure by using a simple hydrogen balloon rather than a pressurized autoclave[2]. Alternatively, switch to a chemoselective catalyst. Recent advancements demonstrate that ruthenium-tungsten-sulfide (Ru-W-S) catalysts can selectively reduce the N-heterocycle while preserving other sensitive functional groups and preventing over-reduction[3].

Q: During the synthesis of tetrahydroquinolin-4-ones via 2'-aminochalcones, my yields are severely diminished by aldehyde side products. How can I suppress this? A: The formation of 2'-aminochalcones via the Claisen-Schmidt condensation is highly susceptible to the competitive self-condensation of the starting aryl aldehydes[4]. Mechanistic Causality: Traditional protocols utilize strong bases like NaOH in ethanol. While effective for the cross-aldol condensation, the high basicity and elevated temperatures accelerate the self-condensation of aldehydes and ketones, consuming your starting material and complicating purification[4]. Solution: Transition to milder, greener catalytic systems. Utilizing a sonicated basic ionic liquid catalyst, such as [DABCO-EtOH][AcO], provides sufficient basicity to drive the desired cross-condensation while completely suppressing the self-condensation pathway, often boosting yields to >95%[4].

Q: I am attempting a Povarov-type multicomponent reaction to form a substituted tetrahydroquinoline core, but I isolate fully aromatized quinolines instead. What is driving this oxidation? A: The Povarov reaction yields a tetrahydroquinoline adduct that is highly prone to spontaneous or acid-catalyzed elimination-oxidation (aromatization)[5]. Mechanistic Causality: If your protocol employs strong Lewis acids (like DDQ) or Brønsted acids (like TFA) in the presence of atmospheric oxygen, the intermediate dihydroquinoline undergoes rapid fragmentation and oxidation[5]. The acid catalyzes the elimination of amine or alcohol moieties, and subsequent air oxidation irreversibly yields the fully aromatic quinoline[5]. Solution: If the tetrahydro-state must be preserved, rigorously exclude oxygen by degassing solvents and running the reaction under an inert argon/nitrogen atmosphere. If controlled oxidation to a specific derivative is desired, utilize milder, selective oxidants like Wako Chemical Manganese Dioxide (CMD) with a pyridine buffer to prevent the fragmentation pathway[5].

Q: My methoxy-substituted tetrahydroquinolinones are undergoing unexpected demethylation during downstream functionalization (e.g., acylation). How do I prevent this? A: This side reaction is driven by trace nucleophiles—most commonly water—in your reaction mixture[6]. Mechanistic Causality: When the nitrogen of the tetrahydroquinolinone ring is acylated (e.g., by an isocyanate), it acquires a partial positive charge. This activates the adjacent methoxy group, making its methyl carbon highly susceptible to an


-type nucleophilic attack. Even atmospheric moisture or water trapped in aging molecular sieves is sufficient to drive this demethylation, yielding a hydroxylated side product[6].
Solution: Ensure rigorous anhydrous conditions. Use freshly activated molecular sieves, flame-dried glassware, and strictly anhydrous solvents to eliminate water as a competing nucleophile[6].

Reaction Pathway & Bottlenecks

Pathway A 2-Aminoacetophenone C 2'-Aminochalcone (Intermediate) A->C Mild Base B Aryl Aldehyde B->C Mild Base E Self-Condensation (Side Product) B->E Strong Base (NaOH) D Tetrahydroquinolin-4-one C->D Acid Catalyzed Cyclization

Synthetic pathway for tetrahydroquinolin-4-ones highlighting the self-condensation side reaction.

Validated Experimental Protocols

Protocol 1: Chemoselective Hydrogenation of 4-Hydroxyquinolines

Self-Validating Principle: By restricting hydrogen availability (balloon vs. high pressure) and utilizing a precise catalyst loading, the reaction self-terminates at the tetrahydro-stage, preventing decahydro-formation.

  • Preparation: Dissolve the starting 4-hydroxy-2-methylquinoline (1.00 eq) in glacial acetic acid to achieve a 0.6 M concentration[2].

  • Catalyst Addition: Add Platinum oxide (

    
    ) at exactly 10 mol%. Critical Step: Do not exceed this loading, as excess active surface area promotes over-reduction[2].
    
  • Atmosphere Control: Purge the heterogeneous mixture with nitrogen for 5 minutes to remove ambient oxygen. Attach a balloon filled with standard atmospheric pressure

    
     gas[2].
    
  • Reaction: Stir vigorously at room temperature for 22 hours. Monitor strictly via TLC (10% MeOH-DCM)[2]. The reaction is complete when the starting material spot disappears; stop immediately to prevent further reduction.

  • Workup: Filter the mixture through a pad of Celite under vacuum to remove the

    
     catalyst. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 5,6,7,8-tetrahydroquinolin-4-one[2].
    
Protocol 2: Acid-Catalyzed Cyclization of 2'-Aminochalcones

Self-Validating Principle: Using a two-step approach isolates the condensation from the cyclization, preventing the strong acid required for ring closure from degrading the sensitive aldehyde precursors.

  • Condensation: React 2-amino-5-nitroacetophenone with the appropriate aryl aldehyde using a mild base catalyst (e.g., DABCO) to form the intermediate 2'-aminochalcone[7]. Purify via recrystallization.

  • Cyclization Setup: Dissolve the purified chalcone in a non-nucleophilic solvent (e.g., toluene or ethanol)[7].

  • Acid Addition: Introduce a catalytic amount of an acid catalyst (e.g., p-Toluenesulfonic acid or polyphosphoric acid) to initiate the intramolecular Michael-type addition of the amine to the

    
    -unsaturated ketone[7].
    
  • Heating: Reflux the mixture. The elevated temperature provides the activation energy for the ring closure to form the tetrahydroquinolin-4-one core[7].

  • Quenching: Cool to room temperature and immediately quench with saturated aqueous

    
     to neutralize the acid, preventing reverse ring-opening or polymerization during solvent evaporation.
    

Quantitative Data: Reaction Condition Matrix

The table below summarizes the impact of various reaction conditions on the product distribution during tetrahydroquinolinone synthesis, highlighting how specific choices directly influence the prevalence of side reactions.

Reaction StepCatalyst / ConditionPrimary Side ReactionYield of Desired ProductYield of Side Product
Hydrogenation

,

Balloon, 22h
Over-reduction (Decahydroquinoline)89%< 5%
Hydrogenation Pd/C,

Autoclave (High Pressure)
Over-reduction (Decahydroquinoline)< 40%> 50%
Claisen-Schmidt NaOH / EtOH, Room TempAldehyde Self-Condensation65%20-30%
Claisen-Schmidt [DABCO-EtOH][AcO], SonicatedNone observed95-99%< 1%
Povarov Cyclization DDQ / TFA,

Atmosphere
Aromatization / Fragmentation< 15%75-85%

References

  • Benchchem. "Technical Support Center: Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline - Benchchem".1

  • ResearchGate. "Synthesis of tetrahydroquinolones. Synthesis of... | Download Scientific Diagram". 2

  • International Journal of Pharmacy and Biological Sciences. "SYNTHESIS AND EVALUATION OF NITROGEN ANALOGUES OF FLAVANONES-TETRAHYDROQUINOLONES AS CYTOTOXIC AGENTS".7

  • Arabian Journal of Chemistry. "Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents". 4

  • PMC. "Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity". 6

  • PMC. "Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts". 5

  • Journal of the American Chemical Society. "Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions". 3

Sources

Technical Support Center: Purification of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

[1]

Ticket ID: #PUR-5HTQ-001 Escalation Level: Tier 3 (Senior Application Scientist) Status: Active Topic: High-Purity Isolation & Chiral Resolution Strategies[1]

Executive Summary

You are likely encountering difficulties purifying 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (hereafter 5-HTQ ) due to its "schizophrenic" solubility profile—it possesses a polar lactam core fused to a lipophilic cyclohexyl ring with a secondary alcohol.[1]

Common failure modes for this molecule include:

  • Oiling Out: Formation of a gummy oil instead of crystals during cooling.

  • Dehydration: Acid-catalyzed elimination of the 5-OH group to form the 5,6-alkene impurity.[1]

  • Enantiomeric Drift: Difficulty separating the (R) and (S) enantiomers without expensive chromatography.[1]

This guide moves beyond standard textbook advice, applying process chemistry logic to these specific challenges.

Module 1: The "Dirty" Crude – Catalyst Removal & Initial Isolation

Context: 5-HTQ is typically synthesized via catalytic hydrogenation of 5-hydroxy-quinolin-2(1H)-one or the 5-oxo precursor.[1] The primary contaminant here is the metal catalyst (Pd/C or Pt/C) and over-reduced byproducts.

The Problem: Product Trapping

5-HTQ has poor solubility in cold organic solvents.[1] If you filter the catalyst at room temperature, ~30-40% of your product will remain trapped in the filter cake (adsorbed to the carbon).

Protocol: The "Hot Filtration" Technique
  • Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) .[1] Do not use Ethyl Acetate (EtOAc) for the crude step; solubility is insufficient.

  • Temperature: Heat the reaction mixture to reflux (65–78°C) . Ensure the product is fully dissolved.

  • Filtration:

    • Pre-heat the Buchner funnel or celite pad with hot solvent.

    • Filter rapidly while boiling hot.

    • Critical: Wash the filter cake with 2 volumes of boiling solvent immediately.

  • Metal Scavenging (Optional but Recommended): If the filtrate is dark, treat with SiliaMetS® Thiol or activated carbon (Charcoal) at 50°C for 30 mins, then re-filter.

Module 2: Chemical Purity – Recrystallization Strategy

Context: Achieving >99.5% chemical purity requires removing the "dehydration impurity" (the alkene).

The Solubility Paradox
  • Polar Solvents (MeOH, Water): High solubility, but poor impurity rejection.

  • Non-Polar Solvents (Hexane, Toluene): Zero solubility.

Solution: You must use a Binary Solvent System with a specific polarity index.[1]

Solvent Screening Table
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 90:10 High Gold Standard.[1] Water acts as the anti-solvent. Slow cooling yields needles.[1]
IPA / Heptane 1:2ModerateGood for removing non-polar impurities, but risk of "oiling out" is high.
Methanol / MTBE 1:3LowMTBE often precipitates the product too fast as an amorphous powder (low purity).[1]
Acetone 100%LowProduct is moderately soluble; yield will be poor upon cooling.[1]
Troubleshooting "Oiling Out"

If your product comes out as a gum/oil:

  • Re-heat until clear.

  • Seed It: Add <1 mg of pure seed crystals at the cloud point (approx. 50°C).

  • Slow Down: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling promotes oiling.[1]

Module 3: Optical Purity – Chiral Resolution

Context: The 5-position is a chiral center.[1][2] Synthetic hydrogenation usually yields a racemate (50:50 mixture of R/S).[1] Separation is the highest value-add step.[1]

Method A: Kinetic Enzymatic Resolution (Scalable/Green)

Instead of expensive Chiral HPLC, use Lipases to selectively acetylate one enantiomer.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PS-C).[1]

  • Acyl Donor: Vinyl Acetate.[1]

  • Solvent: MTBE or Toluene (anhydrous).[1]

Mechanism: The lipase will acetylate the (R)-alcohol to the ester, leaving the (S)-alcohol untouched (or vice versa, depending on enzyme specificity).[1] You can then separate the Polar Alcohol from the Non-Polar Ester via standard silica flash chromatography.

Method B: Chiral HPLC (Analytical/Prep)

For final purity checks or small batches.[1]

  • Column: Chiralpak AD-H or OD-H.[1][3]

  • Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA).[1]

  • Note: The DEA is critical to prevent peak tailing caused by the lactam nitrogen.

Visual Workflows

Figure 1: Purification Logic Flow

PurificationStrategyStartCrude 5-HTQ(Racemic + Catalyst)HotFiltHot Filtration (MeOH)>60°CStart->HotFiltCakeFilter Cake(Pd/C + Adsorbed Product)HotFilt->CakeTrappedFiltrateClear FiltrateHotFilt->FiltrateDecisionTarget Purity?Filtrate->DecisionChemPureChemical Purity Only(>99% LCMS)Decision->ChemPureRacemic OKOptPureOptical Purity(>99% ee)Decision->OptPureSingle EnantiomerCrystRecrystallization(EtOH/H2O 90:10)ChemPure->CrystEnzResEnzymatic Resolution(CAL-B + Vinyl Acetate)OptPure->EnzResFinalChemPure Racemic 5-HTQCryst->FinalChemSepSilica Separation(Alcohol vs. Ester)EnzRes->SepFinalOptPure Enantiomer (R or S)Sep->FinalOpt

Caption: Decision tree for isolating 5-HTQ based on purity requirements (Chemical vs. Optical).

Module 4: FAQ & Troubleshooting

Q1: I see a new impurity peak at RRT 1.2 after drying. What is it?

  • Diagnosis: This is likely the 5,6-dihydro-alkene .[1]

  • Cause: Dehydration.[1] The 5-OH group is "benzylic-like" (adjacent to the aromatic system) and prone to elimination under acidic conditions or excessive heat.[1]

  • Fix: Avoid acidic mobile phases in HPLC. Dry the solid at <50°C under vacuum. Do not use HCl for salt formation unless necessary; use milder acids like Fumaric acid.[1]

Q2: My crystals are yellow. The product should be white.

  • Diagnosis: Oxidation byproducts (quinones) or residual metal.[1]

  • Fix: Perform a "charcoal drop." Dissolve crude in hot EtOH, add 5 wt% Activated Carbon, stir for 30 mins, hot filter, then crystallize.

Q3: Can I use Normal Phase Silica for purification?

  • Answer: Yes, but it is difficult. The lactam and hydroxyl groups make the molecule "stick" to silica (tailing).

  • Modification: You must add 1% Triethylamine (TEA) or 1% MeOH to your DCM/MeOH eluent to deactivate the silica silanols.

References

  • BenchChem. (2025).[1][4] Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.Link[1]

  • MDPI. (2024).[1] Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.[5]Link[1]

  • National Institutes of Health (NIH). (2016).[1] Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation.[1][6]Link[1]

  • ChemScene. (2024). Product Data: 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one.[1]Link[1]

  • Taylor & Francis. (2019).[1] Chiral resolution – Knowledge and References.[1][7]Link[1]

Overcoming low reaction rates in 5-hydroxyquinoline reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Hydroxyquinoline Reduction

Topic: Overcoming Low Reaction Rates in 5-Hydroxyquinoline (5-HQ) Reduction to 1,2,3,4-Tetrahydro-5-hydroxyquinoline (5-THQ). Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary: The Kinetic Bottleneck

Reducing 5-hydroxyquinoline (5-HQ) to its tetrahydro derivative is a deceptively simple transformation that frequently stalls. As a Senior Application Scientist, I often see researchers struggle with reaction rates that plateau at 20-30% conversion.

The root cause is rarely "bad catalyst." It is almost always a combination of catalyst poisoning by the basic nitrogen and competitive adsorption of the electron-rich phenol ring. The 5-hydroxy group increases electron density on the benzene ring, but the critical failure point is the pyridine nitrogen binding irreversibly to active metal sites (Pd, Pt, Rh), effectively shutting down the catalytic cycle.

This guide provides a self-validating troubleshooting framework to restore reaction kinetics.

Diagnostic Workflow

Before altering random variables, use this logic flow to identify the specific rate-limiting factor in your reactor.

DiagnosticWorkflow Start START: Reaction Stalled/Slow Check1 Check 1: Is the mixture homogeneous? Start->Check1 Solubility Issue: Mass Transfer Limitation Action: Switch to AcOH or add co-solvent Check1->Solubility No (Precipitate visible) Check2 Check 2: Is the catalyst poisoned? Check1->Check2 Yes (Clear solution) Poisoning Issue: Nitrogen Coordination Action: Add 1.1 eq HCl or use AcOH Check2->Poisoning Rate slows over time Check3 Check 3: H2 Pressure/Temp? Check2->Check3 Rate constant but low Kinetics Issue: Activation Energy Barrier Action: Increase T to 50-60°C, P to 20-50 bar Check3->Kinetics Low T/P Success Target: >95% Conversion Check3->Success Optimized

Figure 1: Diagnostic logic for identifying the root cause of low reaction rates in quinoline reduction.

Technical Q&A: Troubleshooting Specific Issues

Category 1: Catalyst Deactivation & Poisoning[1][2]

Q: I am using Pd/C in methanol, but the reaction stops after 1 hour. Adding more catalyst doesn't help. Why? A: You are experiencing product inhibition and nitrogen poisoning . The basic nitrogen of the starting material (and even more so, the more basic secondary amine of the product, 5-THQ) coordinates strongly to the Palladium surface, blocking H2 adsorption.

  • The Fix: You must protonate the nitrogen to prevent this coordination. Run the reaction in Glacial Acetic Acid or add 1.1 equivalents of concentrated HCl to your methanol solvent. This forms the quinolinium salt, which does not poison the metal surface [1][2].

Q: Will acidic conditions reduce the benzene ring? A: No. Under standard hydrogenation conditions (Pd/C or PtO2, <60°C, <50 bar), the benzene ring remains aromatic. The acid actually activates the pyridine ring towards reduction by increasing its electrophilicity.

Category 2: Catalyst Selection & Efficiency

Q: Is Palladium on Carbon (Pd/C) the best choice? A: For 5-hydroxyquinoline, Platinum Oxide (PtO2, Adams' Catalyst) is often superior to Pd/C for difficult substrates.

  • Why: PtO2 is more robust against poisoning in acidic media and operates efficiently at lower pressures (1-4 bar) compared to Pd/C, which often requires higher pressures (10-20 bar) for this specific substrate [3].

  • Recommendation: If Pd/C fails, switch to PtO2 (5 mol%) in acetic acid.

Category 3: Selectivity & Over-Reduction

Q: How do I prevent over-reduction to the decahydro- derivative? A: Over-reduction typically occurs only under drastic conditions (high T > 100°C, high P > 80 bar) or with Rhodium catalysts.

  • Control Strategy: Monitor the reaction at 50°C . The energy barrier for reducing the phenol-substituted benzene ring is significantly higher than the pyridine ring. As long as you stay below 80°C, chemoselectivity for the 1,2,3,4-tetrahydro product is usually >98% [4].

Optimized Experimental Protocols

These protocols are designed to be self-validating : if the solution doesn't turn clear (Protocol A) or uptake H2 immediately, the setup is incorrect.

Protocol A: The "Gold Standard" (High Success Rate)

Best for: Stubborn substrates, small-to-medium scale.

ParameterConditionRationale
Catalyst PtO2 (Adams' Catalyst)High activity, resistant to poisoning in acid.
Loading 5 mol% (approx. 10 wt%)Sufficient active sites to overcome initial lag.
Solvent Glacial Acetic Acid (0.1 M)Solubilizes substrate; protonates N to prevent poisoning.
H2 Pressure 3 - 5 bar (Balloon to Low Pressure)PtO2 is active at low pressure; safer.
Temperature 25°C - 40°CMild temp preserves the benzene ring.

Step-by-Step:

  • Dissolve 5-hydroxyquinoline (1.0 equiv) in glacial acetic acid (0.1 M concentration). Note: The solution should be clear.

  • Add PtO2 (5 mol%).

  • Purge reactor 3x with N2, then 3x with H2.

  • Stir vigorously (>1000 rpm) under H2 (4 bar). Crucial: Mass transfer controls the rate.

  • Monitor H2 uptake. Reaction is typically complete in 2-6 hours.

  • Workup: Filter catalyst over Celite. Concentrate acetic acid. Neutralize residue with saturated NaHCO3 to liberate the free base. Extract with EtOAc.

Protocol B: The "Scalable" Method (Pd/C)

Best for: Larger scales where acetic acid removal is difficult.

ParameterConditionRationale
Catalyst 10% Pd/C (wet type)Cheaper, widely available.
Loading 10 wt%Standard loading.
Solvent Methanol + 1.1 eq conc. HClHCl mimics the acidic effect of AcOH.
H2 Pressure 20 - 30 barPd requires higher pressure to overcome aromatic stability.
Temperature 50°C - 60°CKinetic boost required for Pd.

Step-by-Step:

  • Dissolve 5-HQ in Methanol. Add 1.1 equivalents of concentrated HCl (12M). Validation: Ensure pH < 2.

  • Add 10% Pd/C (10 wt% relative to substrate).

  • Pressurize autoclave to 20 bar H2.

  • Heat to 50°C. Stir at max RPM.

  • Workup: Filter catalyst. Evaporate MeOH. Neutralize the hydrochloride salt with ammonia water or NaHCO3.

Comparative Data: Reaction Efficiency

The following table summarizes expected outcomes based on different catalytic systems for hydroxyquinoline reduction.

SystemSolventAdditivePressureTimeYield (5-THQ)Notes
Pd/C MeOHNone1 bar24h< 10%Stalled. Catalyst poisoning.
Pd/C MeOHHCl (1 eq)20 bar6h85-95%Effective. Salt formation is key.
PtO2 AcOHNone4 bar3h> 98%Optimal. Fast, clean, mild.
Rh/C MeOHNone50 bar12h40%Poor Selectivity. Over-reduction risk.

Mechanistic Insight

Understanding the pathway clarifies why acid is non-negotiable.

ReactionPathway Substrate 5-Hydroxyquinoline (Basic N, Poisoning) Substrate->Substrate Strong Adsorption to Catalyst (Stall) Protonation Protonation (+ H+) Substrate->Protonation Salt Quinolinium Salt (Activated, Non-poisoning) Protonation->Salt Fast Reduction Hydrogenation (+ 2 H2) Salt->Reduction Rate Determining Step ProductSalt 5-THQ Salt (Stable) Reduction->ProductSalt Workup Neutralization (- H+) ProductSalt->Workup FinalProduct 5-THQ (Free Base) Workup->FinalProduct

Figure 2: The protonation pathway prevents catalyst poisoning and activates the ring for reduction.

References

  • Topf, C. (2021).[1][2] Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ResearchGate. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). The Catalytic Hydrogenation of Quinoline (Thesis). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Tetrahydroquinolines. Retrieved from [Link]

Sources

Thermal degradation issues of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities associated with the handling, stability, and analysis of this heterocyclic compound. Drawing from established principles of organic chemistry and pharmaceutical stability testing, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Intrinsic Instability

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is a valuable synthetic intermediate, but its structure harbors inherent instabilities. The presence of a tertiary benzylic alcohol, a lactam (cyclic amide), and a hydrogenated pyridine ring makes the molecule susceptible to degradation under various common laboratory conditions. Understanding these potential degradation pathways is not merely a matter of procedural correctness; it is fundamental to ensuring the purity, potency, and safety of any downstream application. This guide will equip you with the knowledge to anticipate, identify, and mitigate these stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample shows a new, less polar spot on TLC/peak in HPLC after heating. What is it?

Answer: This is a classic sign of thermal degradation, most likely due to dehydration . The 5-hydroxy group is a tertiary benzylic alcohol, which is highly susceptible to elimination of water under acidic or thermal stress to form a more stable, conjugated double bond. This process is acid-catalyzed and proceeds readily via a stable tertiary carbocation intermediate.[1]

Plausible Degradation Pathway: Dehydration

The tertiary alcohol at C-5 can be protonated (even by trace acid) and eliminated as water, leading to the formation of a resonance-stabilized carbocation. Subsequent loss of a proton from an adjacent carbon (C-4 or C-6) results in the formation of one of two possible diene isomers.

  • Product 1: 7,8-dihydro-1H-quinolin-2(6H)-one

  • Product 2: 5,6-dihydro-1H-quinolin-2(7H)-one

These dehydration products are significantly less polar than the parent alcohol, which explains their faster elution (higher Rf on TLC, shorter retention time in reverse-phase HPLC).

Troubleshooting & Prevention:

  • Avoid High Temperatures: If your reaction requires heat, use the minimum temperature necessary. Consider microwave-assisted synthesis for shorter reaction times.

  • Control pH: Ensure your reaction medium is not acidic. If an acid catalyst is required, neutralize it promptly during workup. For purification, avoid acidic mobile phases in chromatography if possible.

  • Inert Atmosphere: While not the primary cause of dehydration, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may be accelerated by heat.

FAQ 2: The purity of my stored sample is decreasing over time, and I see a new, more polar impurity. What's happening?

Answer: This observation strongly suggests oxidative degradation . Tetrahydroquinoline scaffolds are known to undergo oxidative aromatization to form the corresponding quinoline or quinolinone structures.[2] This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photolysis). The resulting 5-hydroxy-1H-quinolin-2-one is a fully aromatic, more polar compound.

Plausible Degradation Pathway: Oxidation/Aromatization

The saturated ring is susceptible to dehydrogenation. This can be a stepwise radical process or catalyzed by environmental factors. The ultimate product is the thermodynamically stable aromatic quinolinone system.

Troubleshooting & Prevention:

  • Storage Conditions: Store the solid compound and solutions under an inert atmosphere (N₂ or Ar).[3]

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect from light.[4]

  • Temperature Control: Store samples at low temperatures (refrigerated at 2-8°C or frozen) to minimize the rate of all degradation processes.[3]

  • Use of Antioxidants: For solution-based assays or formulations, consider the addition of antioxidants like butylated hydroxytoluene (BHT) if compatible with your system.[5]

FAQ 3: My NMR spectrum is clean, but my LC-MS analysis shows a peak with the same mass as my starting material but a different retention time. What could this be?

Answer: You are likely observing a diastereomer . The 5-hydroxy group creates a chiral center at the C-5 position. Depending on your synthetic route, you may have a racemic mixture or a single enantiomer. However, under certain conditions (e.g., exposure to acid or base), epimerization at a different chiral center could occur if one exists, or you may be separating enantiomers if using a chiral chromatography method.

More commonly, if you are seeing a loss of the main peak without new UV-active degradants, it could indicate the formation of non-UV active products or highly polar species that are not retained on your reverse-phase column.[6]

Troubleshooting & Analysis:

  • Chiral HPLC: If stereoisomerism is suspected, use a chiral column to resolve the enantiomers/diastereomers.

  • Mass Balance Assessment: In a forced degradation study, it's crucial to ensure mass balance (typically 90-110%).[7] If the loss of the parent peak does not correspond to the appearance of new peaks, your analytical method may not be detecting all degradants. Consider changing the detection wavelength or using a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside MS.

  • Method Validation: Ensure your HPLC method is fully validated and "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[8]

FAQ 4: I'm performing a reaction in an acidic or basic solution and see significant sample loss. What is the likely cause?

Answer: Under strong acidic or basic conditions, the lactam (amide) bond within the quinolinone ring is susceptible to hydrolysis . This is a common degradation pathway for many pharmaceutical compounds containing amide or ester functional groups.[2][9] This reaction opens the heterocyclic ring to form an amino acid derivative.

  • Acid Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by elimination of the amide nitrogen, leads to ring opening.

The resulting ring-opened product will have vastly different physicochemical properties (polarity, pKa) and will likely not be detectable under the same HPLC conditions as the parent compound.

Troubleshooting & Prevention:

  • pH Optimization: If possible, adjust the reaction pH to be closer to neutral. If extreme pH is necessary, minimize reaction time and temperature.

  • Protecting Groups: In a multi-step synthesis, consider protecting the lactam nitrogen if it is not essential for the desired transformation, though this adds complexity.

  • Analytical Monitoring: When performing reactions at extreme pH, use LC-MS to monitor for the appearance of the expected hydrolyzed product mass.

Visualizing Degradation: Pathways and Workflows

To better understand these processes, the following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability issues.

Parent 5-Hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one Dehydrated 7,8-Dihydro-1H-quinolin-2(6H)-one (and isomer) Parent->Dehydrated Heat / Acid (-H₂O) Oxidized 5-Hydroxy-1H-quinolin-2-one (Aromatized) Parent->Oxidized O₂, Light, Metal Traces (-4H) Hydrolyzed Ring-Opened Amino Acid Parent->Hydrolyzed Strong Acid or Base (+H₂O) Start Unexpected Result Observed (e.g., New Peak, Low Purity) Check_Method Is Analytical Method Stability-Indicating? Start->Check_Method Validate_Method Perform Forced Degradation Study & Validate HPLC Method Check_Method->Validate_Method No Analyze_Conditions Analyze Experimental Conditions (Temp, pH, Light, Air) Check_Method->Analyze_Conditions Yes Validate_Method->Analyze_Conditions Identify_Pathway Characterize Impurity (LC-MS, NMR) Analyze_Conditions->Identify_Pathway Mitigate Modify Protocol: - Lower Temp - Adjust pH - Protect from Light/Air - Change Solvents Identify_Pathway->Mitigate Success Problem Resolved Mitigate->Success

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation (Stress) Study

This protocol is essential for identifying potential degradants and developing a stability-indicating analytical method, in line with ICH guideline Q1A(R2). 1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (perform in parallel):

  • Control: Stock solution stored at 5°C, protected from light.

  • Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. [4] - Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. [4] - Oxidative Degradation: Mix stock solution 1:1 with 3% H₂O₂. Keep at room temperature, protected from light. [7] - Thermal Degradation: Store the stock solution at 80°C, protected from light. [10] - Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions). [7] 3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralize acid/base samples before injection.

  • Analyze all samples by a suitable HPLC method (see Protocol 2).

  • Aim for 5-20% degradation of the main peak for meaningful results. [8]Adjust stress conditions (time, temperature) if degradation is too fast or too slow.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a general starting point for a reverse-phase HPLC method. Optimization will be required.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA broad gradient is a good starting point to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CControlled temperature ensures reproducible retention times.
Detection PDA/UV at 230 nm & 254 nmMonitor multiple wavelengths to ensure detection of all chromophoric species.
Injection Vol. 10 µLStandard injection volume.

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using a PDA detector or MS is essential to confirm that the parent peak is free from co-eluting degradants. [7][11]

Summary and Best Practices

ParameterRecommendationRationale
Storage Solid: 2-8°C, inert gas, dark. Solution: Frozen (-20°C), inert gas, dark.Minimizes thermal, oxidative, and photolytic degradation. [3]
Handling Prepare solutions fresh. Avoid strong acids/bases and high heat.The compound has multiple labile functional groups.
Purification Use neutral or slightly basic conditions for chromatography.Avoids acid-catalyzed dehydration.
Analysis Use a validated, stability-indicating HPLC method.Ensures accurate quantification and detection of impurities. [5]

By adhering to these guidelines and understanding the chemical vulnerabilities of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one, researchers can ensure the quality and reliability of their experimental data, leading to more robust and reproducible scientific outcomes.

References

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved from [Link]

  • Unich, M., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Journal of Pharmaceutical and Biomedical Analysis.
  • Zhang, J., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • S. R. B., & S. B. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • IJSDR. (2021). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Arcinova. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Valiveti, S., et al. (2015). Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. PMC. [Link]

  • Zandler, K. A., et al. (2011). Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria. PMC. [Link]

  • Springer. (2013). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. [Link]

  • PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Mondal, B., et al. (2019). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Pharmaceutical and Biomedical Analysis.
  • Al-Trawneh, S. A., et al. (2025). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. [Link]

  • ResearchGate. (2017). Method development and hydrolytic degradation study of Doxofylline by RP HPLC and LC-MS/MS. [Link]

  • Al-Trawneh, S. A., et al. (2025). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PubMed. [Link]

Sources

Controlling pH levels for optimal stability of quinolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers working with quinolinone derivatives (e.g., carbostyrils). It addresses the physicochemical "tug-of-war" between solubility and stability, providing actionable protocols to prevent degradation during formulation and analysis.

Topic: pH-Dependent Stability & Solubility of 2-Quinolinone (Carbostyril) Derivatives Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers Version: 2.0 (Current)

Introduction: The Lactam Paradox

Quinolinone derivatives (specifically 2-quinolinones or carbostyrils) present a unique challenge: the conditions required to dissolve them often destroy them. [1]

The core structure exists in a tautomeric equilibrium between the enol form (2-hydroxyquinoline) and the keto form (2-quinolinone) .[2][3] In aqueous solution, the keto (lactam) form predominates.[1] This lactam ring is the stability "Achilles' heel." It is susceptible to hydrolysis (ring-opening) at pH extremes, yet the neutral molecule is often insoluble at neutral pH.[1]

This guide provides the precise pH windows and buffer strategies to maintain the integrity of this scaffold.

Module 1: Diagnosis & Troubleshooting (FAQ)

Q1: My compound precipitates immediately upon dilution into PBS (pH 7.4). Why?

Diagnosis: Lack of Ionization. The core 2-quinolinone ring is non-ionic at physiological pH.

  • The Chemistry: The lactam nitrogen is not basic like a pyridine nitrogen. It is weakly acidic (pKa

    
     11.7).[1] The carbonyl oxygen is extremely weakly basic (pKa 
    
    
    
    -0.7).[1]
  • The Result: At pH 7.4, the core ring is neutral and hydrophobic. Unless your derivative has a solubilizing side chain (e.g., a piperazine amine with pKa ~7-8), it will crash out.[1]

  • Solution:

    • For Analysis: Use a co-solvent (Acetonitrile/Methanol) or lower the pH to < 4 only if your side-chain amine can be protonated.[1]

    • For Assays: Use a cyclodextrin carrier (e.g., HP-

      
      -CD) rather than extreme pH adjustment, which risks hydrolysis.[1]
      
Q2: I observe a new, early-eluting peak in HPLC after 24 hours at pH 2. Is this an impurity?

Diagnosis: Acid-Catalyzed Hydrolysis (Ring Opening). While quinolinones are generally more stable than simple amides, the lactam ring can open under acidic stress, forming an amino-cinnamic acid derivative .

  • Mechanism: Protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic, inviting attack by water.[4]

  • Verification: Check the UV spectrum of the new peak. The ring opening disrupts the aromatic conjugation of the quinolinone system, often causing a hypsochromic shift (blue shift) in

    
    .
    
Q3: My sample turned from colorless to yellow/brown. Is this pH-related?

Diagnosis: pH-Dependent Photodegradation. Quinolinones are photosensitizers.

  • The Trigger: Exposure to ambient light, especially in solution.

  • pH Effect: Photodegradation rates are often faster at acidic pH (e.g., pH < 4.[1]5) due to excited-state proton transfer mechanisms.[1]

  • Immediate Action: All quinolinone solutions must be stored in amber glass. If yellowing occurs, check for oxidative coupling products (dimers) or N-oxides using LC-MS.[1]

Module 2: Experimental Protocols

Protocol A: Determination of the pH-Rate Profile (Stability Window)

Objective: Identify the pH range where the degradation rate (


) is minimal (

).[1]

Reagents:

  • Buffers (100 mM): HCl (pH 1-2), Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10), NaOH (pH 11-13).[1] Note: Keep ionic strength constant (e.g.,

    
     M with NaCl).
    

Procedure:

  • Stock Prep: Dissolve API in Methanol to 1 mg/mL.

  • Initiation: Spike stock into pre-thermostated buffers (60°C to accelerate data collection) to a final conc. of 50 µg/mL.

  • Sampling: Aliquot at

    
     hours. Quench immediately by neutralizing (e.g., add pH 7 buffer and cool to 4°C).[1]
    
  • Analysis: Analyze via HPLC (monitor loss of parent peak).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .[1][5]
  • Profiling: Plot

    
     vs. pH.
    

Interpretation:

  • V-Shape Curve: Typical for lactams. The bottom of the "V" is the pH of maximum stability.

  • Target: Formulate/Analyze at the pH corresponding to the "flat" bottom of the curve (usually pH 4.5 – 6.5).

Protocol B: Buffer Selection Strategy

Objective: Avoid "General Base Catalysis" where the buffer species itself attacks the ring.

Buffer SpeciesCompatibilityRisk LevelNotes
Acetate High LowExcellent for pH 3.8 – 5.8. Non-nucleophilic.
Phosphate Medium ModeratePhosphate anions can catalyze amide hydrolysis at high concentrations (>50 mM).[1]
Citrate High LowGood for pH 3.0 – 6.0.
Tris/Amine Low HighPrimary amines can react with the lactam carbonyl (transamidation).[1] Avoid.

Module 3: Visualizing the Chemistry

Figure 1: The Stability Landscape of 2-Quinolinone

This diagram illustrates the relationship between pH, ionization, and degradation pathways.

QuinolinoneStability Acid Acidic Condition (pH < 2) Cation Cationic Form (Protonated Carbonyl) Highly Electrophilic Acid->Cation Protonation (pKa ~ -0.7) Neutral Neutral/Mild Condition (pH 4 - 8) Lactam Neutral Lactam (Stable Core) Low Solubility Neutral->Lactam Predominant Form Basic Basic Condition (pH > 10) Anion Anionic Form (Deprotonated Nitrogen) Nucleophilic Basic->Anion Deprotonation (pKa ~ 11.7) Hydrolysis_Acid Acid Hydrolysis (Ring Opening) --> Amino-Cinnamic Acid Cation->Hydrolysis_Acid Water Attack Lactam->Neutral OPTIMAL STABILITY (Use Co-solvents for Solubility) Photo Photodegradation (Oxidation/Dimerization) Lactam->Photo UV Light Exposure (Accelerated by Acid) Hydrolysis_Base Alkaline Hydrolysis (Ring Opening) --> Salt Formation Anion->Hydrolysis_Base OH- Attack

Caption: The "V-Shaped" stability profile. Extreme pH leads to ionization that catalyzes ring opening. The optimal stability window (green) often conflicts with aqueous solubility, necessitating co-solvents or surfactants.[1]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Precipitation Precipitation / Cloudiness Start->Precipitation Degradation Potency Loss / New Peaks Start->Degradation ColorChange Yellowing / Browning Start->ColorChange CheckpH Check pH Precipitation->CheckpH CheckRT Check Retention Time (RT) Degradation->CheckRT LightCheck Was sample exposed to light? ColorChange->LightCheck pH_Neutral pH 6 - 8? CheckpH->pH_Neutral SolubilityFix Cause: Neutral Lactam insolubility Action: Add Co-solvent (DMSO/MeOH) or Cyclodextrin. Do NOT acidify < pH 3. pH_Neutral->SolubilityFix EarlyEluting Early Eluting Peak? CheckRT->EarlyEluting HydrolysisFix Cause: Lactam Hydrolysis Action: Adjust pH to 4.5 - 6.0. Switch to Acetate buffer. EarlyEluting->HydrolysisFix PhotoFix Cause: Photodegradation Action: Use Amber Glassware. Avoid acidic pH under light. LightCheck->PhotoFix

Caption: Diagnostic workflow for common quinolinone stability issues. Follow the path to identify the root cause and corrective action.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Retrieved from

  • National Institutes of Health (NIH). (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. Retrieved from

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from

  • University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. Retrieved from

  • Master Organic Chemistry. (2019). Amide Hydrolysis: Mechanism and Kinetics. Retrieved from

Sources

Validation & Comparative

HPLC method development for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Analysis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one. As a critical intermediate or potential active pharmaceutical ingredient (API), developing reliable analytical methods for this compound is paramount for purity assessment, stability testing, and enantiomeric differentiation. We will navigate the complexities of this molecule, from initial reversed-phase method development to the creation of a stability-indicating assay and finally, the resolution of its enantiomers.

The core structure of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one presents several analytical challenges. Its hydroxyl group increases polarity, potentially compromising retention on traditional nonpolar stationary phases.[1][2] The quinolinone core contains a basic nitrogen atom that can lead to undesirable peak tailing through interactions with silica-based columns. Most importantly, the hydroxyl group at the C5 position creates a chiral center, necessitating enantioselective methods to control stereoisomeric purity, a critical aspect in modern drug development.[3] This guide addresses these challenges by comparing methodologies and providing actionable, data-driven protocols.

Part 1: Foundational Achiral Analysis by Reversed-Phase HPLC

The first objective in analyzing any new chemical entity is to establish a reliable method for determining its purity and concentration. Reversed-Phase HPLC (RP-HPLC) is the predominant technique for this purpose in the pharmaceutical industry.[4] Our goal is to find a set of conditions that provides adequate retention, good peak shape, and sufficient resolution from any process-related impurities.

The Causality of Experimental Choices

The selection of chromatographic parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte. For our target molecule, we must consider:

  • Polarity: The presence of a hydroxyl and a lactam group makes the molecule moderately polar. Standard C18 columns might provide insufficient retention, especially in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "ligand folding".[5] Therefore, comparing a standard C18 with phases designed for polar analytes is a logical starting point.

  • Ionization (pKa): The quinolinone nitrogen is basic. Controlling the pH of the mobile phase is crucial to ensure a consistent ionization state, which directly impacts retention time and peak shape. A buffered mobile phase below the analyte's pKa will result in its protonated, more polar form, leading to earlier elution.

  • UV Absorbance: The quinolinone ring system contains a chromophore, making UV detection a suitable choice. A UV scan of the analyte would reveal its absorbance maximum (λ-max), the ideal wavelength for sensitive detection. For many quinoline derivatives, this falls in the 220-280 nm range.

Workflow for Initial RP-HPLC Method Development

The development process follows a systematic screening approach to identify the optimal column and mobile phase combination.

cluster_0 Phase 1: Analyte & System Setup cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Evaluation & Optimization A Characterize Analyte (Solubility, pKa, UV λ-max) B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Select Initial Columns (C18, Polar-Embedded, Phenyl) B->C D Screen Organic Modifier (Acetonitrile vs. Methanol) C->D F Run Scouting Gradients (e.g., 5-95% Organic over 15 min) D->F E Screen Aqueous pH (e.g., pH 3.0 vs. pH 7.0) E->F G Evaluate Data (Retention, Peak Shape, Resolution) F->G H Select Best Condition (Column/Mobile Phase) G->H I Optimize Method (Isocratic or Shallow Gradient) H->I

Caption: Workflow for RP-HPLC Method Screening.

Experimental Protocol 1: Comparative Screening of RP-HPLC Columns

This protocol outlines a screening process to compare the performance of three common reversed-phase columns.

  • Preparation of Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one and dissolve in 10 mL of methanol.

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water. This provides an acidic pH to suppress silanol interactions and ensure consistent protonation of the basic analyte.

    • Mobile Phase B (MPB): Acetonitrile.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.

    • Columns to Compare:

      • Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

      • Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)

      • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or predetermined λ-max)

    • Injection Volume: 5 µL

  • Screening Procedure:

    • Equilibrate each column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the analyte solution (diluted to ~50 µg/mL with 50:50 water:acetonitrile).

    • Run the following gradient program for each column:

      • 0-1 min: 5% B

      • 1-12 min: 5% to 95% B

      • 12-14 min: 95% B

      • 14-14.1 min: 95% to 5% B

      • 14.1-18 min: 5% B (re-equilibration)

  • Data Analysis:

    • For each column, record the retention time (t_R_), peak asymmetry (As), and theoretical plates (N) for the main analyte peak.

Data Comparison 1: Expected Performance of RP-HPLC Columns
Stationary PhaseExpected Retention Time (min)Rationale for PerformancePeak Asymmetry (As)Theoretical Plates (N)
Standard C18 6.2Moderate retention due to hydrophobic interaction with the core structure.1.4~8,000
Polar-Embedded C18 7.5Enhanced retention of the polar analyte due to interactions with the embedded polar group; better shielding of residual silanols improves peak shape.[5]1.1~11,000
Phenyl-Hexyl 8.1Stronger retention due to potential π-π interactions between the phenyl rings of the stationary phase and the quinolinone ring system, offering alternative selectivity.[6][7]1.2~10,000

This data is illustrative and serves to compare the expected outcomes based on chromatographic principles.

Part 2: Crafting a Stability-Indicating Assay

For any compound in the drug development pipeline, a stability-indicating method is non-negotiable.[8] Such a method must be able to separate the intact API from any potential degradation products that may form under various stress conditions, ensuring that the measured potency of the drug is accurate and unaffected by impurities.[9][10]

The Logic of Forced Degradation

Forced degradation involves subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[9] The goal is not to destroy the drug completely but to achieve a modest level of degradation (typically 5-20%). The resulting stressed samples are then analyzed using the developed HPLC method to prove its specificity.

Workflow for Developing a Stability-Indicating Method

A Select Optimized Achiral Method (from Part 1) B Perform Forced Degradation Studies A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidation (e.g., 3% H₂O₂) B->E F Thermal Stress (e.g., 80°C) B->F G Photolytic Stress (e.g., UV/Vis light) B->G H Analyze Stressed Samples with Optimized Method C->H D->H E->H F->H G->H I Check for Peak Purity (PDA Detector) H->I J Optimize Gradient (if co-elution occurs) I->J Resolution < 1.5? K Validated Stability-Indicating Method I->K Resolution ≥ 1.5 and all peaks pure J->H

Caption: Workflow for Forced Degradation and Method Optimization.

Experimental Protocol 2: Forced Degradation Study

This protocol uses the best method identified in Part 1 (e.g., the Polar-Embedded C18 column).

  • Preparation of Stressed Samples:

    • Prepare five separate solutions of the analyte at ~0.5 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Acid: Add 1M HCl to one solution to a final concentration of 0.1M. Heat at 60°C for 4 hours.

    • Base: Add 1M NaOH to another solution to a final concentration of 0.1M. Keep at room temperature for 2 hours.

    • Oxidation: Add 30% H₂O₂ to a third solution to a final concentration of 3%. Keep at room temperature for 6 hours.

    • Thermal: Keep the fourth solution in an oven at 80°C for 24 hours.

    • Control: Keep the fifth solution at room temperature, protected from light.

  • Sample Analysis:

    • Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze all stressed samples and the control sample using the optimized gradient method from Part 1.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Ensure that all degradation peaks are baseline resolved (Resolution > 1.5) from the main analyte peak.

    • Use a PDA detector to assess the peak purity of the analyte in the presence of its degradants. If the method is truly stability-indicating, the analyte peak should remain pure across all conditions.

Data Comparison 2: Representative Stability-Indicating Chromatographic Data
Stress ConditionAnalyte t_R_ (min)Degradant 1 t_R_ (min)Degradant 2 t_R_ (min)Resolution (Analyte/Degradant 1)
Control 8.52---
Acid Hydrolysis 8.517.24-4.1
Base Hydrolysis 8.536.889.755.2
Oxidation 8.508.01-2.0

This illustrative data demonstrates the method's ability to separate the parent analyte (t_R_ ~8.5 min) from various degradation products formed under stress.

Part 3: Enantioselective Separation by Chiral HPLC

The presence of a stereocenter at C5 means that 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one exists as a pair of enantiomers. Since enantiomers can have vastly different pharmacological and toxicological profiles, regulatory agencies require their separation and quantification.[3] Chiral HPLC, using a Chiral Stationary Phase (CSP), is the gold standard for this task.[11]

The Rationale for Chiral Stationary Phase Selection

Unlike achiral separations, predicting success in chiral separations is challenging.[12] An empirical screening approach is most effective. Polysaccharide-based CSPs are highly versatile and often the first choice for screening because their chiral cavities and functional groups can interact with a wide range of molecules through hydrogen bonding, dipole-dipole, and steric interactions.[3]

  • Amylose and Cellulose Derivatives: Columns like Chiralpak® IA, IB, and IC are based on amylose or cellulose coated or immobilized on a silica support. Immobilized phases (e.g., IA) offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened.

  • Macrocyclic Glycopeptide Phases: Columns like Chirobiotic™ T are based on teicoplanin and are particularly effective for separating polar and ionizable compounds through a combination of interactions including hydrogen bonding and π-π interactions.[13][14]

Workflow for Chiral Method Screening

cluster_0 Screening Modes A Select Chiral Columns (e.g., Immobilized Polysaccharide, Macrocyclic Glycopeptide) C Normal Phase (NP) (Hexane/Alcohol) A->C D Polar Organic (PO) (ACN or MeOH +/- Additives) A->D E Reversed-Phase (RP) (Water/ACN or MeOH +/- Buffers) A->E B Prepare Racemic Standard (~0.5 mg/mL) F Inject and Analyze (Isocratic Conditions) B->F C->F D->F E->F G Evaluate Resolution (Rs) and Separation Factor (α) F->G H No Separation? (Try different CSP or Mode) G->H Rs < 1.0 I Partial Separation? (Optimize Mobile Phase) G->I 1.0 ≤ Rs < 1.5 J Baseline Separation (Rs ≥ 1.5) Validated Chiral Method G->J Rs ≥ 1.5 H->A I->F

Caption: Systematic Workflow for Chiral HPLC Method Development.

Experimental Protocol 3: Chiral Stationary Phase Screening
  • Preparation of Solutions:

    • Analyte Stock (0.5 mg/mL): Dissolve 5 mg of the racemic analyte in 10 mL of ethanol or another suitable solvent.

  • Chromatographic Systems & Conditions:

    • Columns to Compare:

      • Immobilized Amylose CSP (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm)

      • Immobilized Cellulose CSP (e.g., Chiralpak® IC, 4.6 x 250 mm, 5 µm)[11]

    • Column Temperature: 25 °C

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Screening Procedure:

    • Normal Phase (NP) Screening:

      • Mobile Phase: n-Hexane / Ethanol (e.g., 80:20 v/v).

      • Run isocratically on both columns.

    • Polar Organic (PO) Screening:

      • Mobile Phase: Acetonitrile with 0.1% Diethylamine (DEA). The additive is often used to improve the peak shape of basic compounds.

      • Run isocratically on both columns.

  • Data Analysis:

    • For any separation observed, calculate the separation factor (α) and the resolution (Rs). The goal is to achieve Rs ≥ 1.5 for baseline separation.

Data Comparison 3: Expected Performance of Chiral Stationary Phases
CSP TypeMobile Phase ModeMobile Phase Compositionk'₁k'₂Separation (α)Resolution (Rs)
Immobilized Amylose Normal PhaseHexane/Ethanol (80:20)2.12.51.191.8
Immobilized Amylose Polar OrganicAcetonitrile + 0.1% DEA1.51.51.000.0
Immobilized Cellulose Normal PhaseHexane/Ethanol (80:20)3.43.51.030.4
Immobilized Cellulose Polar OrganicAcetonitrile + 0.1% DEA1.82.31.282.5

This illustrative data suggests that for this hypothetical case, the Amylose column works best in Normal Phase, while the Cellulose column provides a superior separation in Polar Organic mode. This highlights the importance of screening both column type and mobile phase mode.

Conclusion and Recommendations

Developing a robust HPLC method for a molecule like 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one requires a multi-faceted approach. This guide demonstrates that a systematic comparison of stationary phases and mobile phases is essential to overcome the challenges of polarity, basicity, and chirality.

  • For Routine Purity and Assay: A Polar-Embedded C18 column with a simple acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) offers the best combination of retention, peak shape, and efficiency for achiral analysis.

  • For Stability Testing: The optimized reversed-phase method on the Polar-Embedded C18 column , utilizing a gradient elution, is demonstrated to be an effective stability-indicating method capable of resolving the active ingredient from its forced degradation products.

  • For Enantiomeric Purity: An Immobilized Cellulose-based CSP operating in Polar Organic mode (Acetonitrile with a basic additive) provides the most effective and robust separation of the (R)- and (S)-enantiomers.

By following the structured workflows and protocols presented, researchers and drug development professionals can efficiently develop and validate comprehensive, reliable, and scientifically sound HPLC methods for the analysis of this and structurally similar compounds.

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • stability indicating hplc method development: a review. Academia.edu.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
  • (PDF) Stability Indicating HPLC Method Development: A Review.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Polar Compounds. SIELC Technologies.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. jones-chrom.co.uk.
  • Challenges of HPLC determination of quinoline derivatives used in the tre
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Applic
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Strategies for Chiral HPLC Method Development. phenomenex.com.
  • HPLC Method Development:

Sources

Comprehensive Guide to ¹H NMR Spectral Interpretation of 5-Hydroxy-5,6,7,8-Tetrahydro-1H-Quinolin-2-One

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of bicyclic heterocyclic systems. The compound 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one represents a "privileged scaffold" heavily utilized in modern drug discovery, serving as a critical intermediate for synthesizing potent anticancer agents[1] and acetylcholinesterase inhibitors for Alzheimer's disease[2].

This guide provides an objective comparison of NMR methodologies, solvent systems, and field strengths to establish a gold-standard protocol for characterizing this molecule. By understanding the causality behind these experimental choices, researchers can eliminate ambiguities in spectral interpretation.

Methodological Comparison: Optimizing the NMR Environment

The structural complexity of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one arises from its dual nature: a rigid, conjugated pyridone core fused to a flexible, saturated cyclohexanol ring. Selecting the correct analytical environment is paramount.

Solvent Selection: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent fundamentally alters the observable data for this compound.

  • CDCl₃ (Chloroform-d): While an excellent general-purpose solvent, CDCl₃ fails to stabilize the exchangeable protons (the lactam N-H and the C5-O-H). In CDCl₃, these protons undergo rapid intermolecular exchange, resulting in broad, featureless humps that cannot be integrated accurately or used for 2D correlation.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO acts as a strong hydrogen-bond acceptor. It forms stable hydrogen-bonding networks with both the N-H and O-H groups, drastically slowing their chemical exchange rates. This causality allows the O-H proton to appear as a sharp doublet (coupled to the H-5 methine) and the N-H to appear as a distinct, highly deshielded broad singlet.

Instrument Resolution: 400 MHz vs. 600 MHz

While a 400 MHz instrument is sufficient for routine purity checks, a 600 MHz spectrometer is required for rigorous structural elucidation. The saturated ring contains four methylene protons at C-6 and C-7 that possess very similar chemical environments. At 400 MHz, these signals collapse into a second-order multiplet envelope. At 600 MHz, the increased chemical shift dispersion separates these signals into analyzable first-order multiplets, allowing for the extraction of precise axial-equatorial


-couplings.
Table 1: Comparison of NMR Techniques for Tetrahydroquinolinone Elucidation
TechniqueResolution / SensitivityPrimary Information YieldTime RequiredBest Application
1D ¹H NMR (400 MHz) ModerateBasic connectivity, functional group presence< 5 minsRoutine screening, rapid purity checks
1D ¹H NMR (600 MHz) HighResolves complex aliphatic multiplets (H-6, H-7)< 5 minsPrecise

-coupling analysis, stereochemistry
2D COSY Moderate³

H-H scalar couplings
15-30 minsMapping the C5-C6-C7-C8 contiguous spin system
2D HMBC Low (¹³C detection)²

, ³

C-H long-range couplings
1-4 hoursLinking the saturated ring to the pyridone core

Expected ¹H NMR Assignments and Mechanistic Rationale

When acquired in DMSO-d₆ at 600 MHz, the ¹H NMR spectrum of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one yields highly predictable and structured signals.

Table 2: ¹H NMR Spectral Data and Assignment Rationale (DMSO-d₆)
ProtonChemical Shift (ppm)Multiplicity

(Hz)
IntegrationMechanistic Assignment Rationale
H-1 (NH) ~11.50br s-1HHighly deshielded by the adjacent carbonyl and aromatic ring current; exchanges with D₂O.
H-4 ~7.45d9.51HDeshielded by the anisotropic effect of the C=O group and the conjugated

-system.
H-3 ~6.28d9.51HAlpha to the carbonyl; shielded relative to H-4 due to resonance electron donation from the lactam nitrogen.
O-H ~5.10d5.01HHydroxyl proton, stabilized by DMSO-d₆; couples to the H-5 methine proton.
H-5 ~4.55m-1HMethine proton directly attached to the electronegative oxygen atom (inductive deshielding).
H-8 ~2.65t6.22HBenzylic-type methylene; deshielded by its direct attachment to the conjugated pyridone ring.
H-6, H-7 1.60 - 2.00m-4HAliphatic methylenes in the saturated ring; shielded environment.

Experimental Workflows and Logical Relationships

To ensure absolute confidence in the structural assignment, a systematic workflow combining 1D and 2D NMR techniques must be employed. The following diagrams illustrate the logical progression of the analysis and the specific magnetization transfer pathways used to confirm the structure.

NMR_Workflow A Sample Preparation (DMSO-d6, Filtered) B 1D 1H NMR (600 MHz) Screening & Quantitation A->B C 2D COSY / TOCSY Aliphatic Spin System B->C Multiplet Overlap E Final Structural Elucidation B->E Clear 1st Order Spectra D 2D HSQC / HMBC Core Connectivity C->D D->E

Caption: Systematic NMR workflow for the structural elucidation of tetrahydroquinolinone derivatives.

NMR_Correlations H3 H-3 H4 H-4 H3->H4 COSY (3J) C2 C-2 (C=O) H3->C2 HMBC (2J) H4->C2 HMBC (3J) C8a C-8a H4->C8a HMBC (3J) H5 H-5 C4a C-4a H5->C4a HMBC (2J) H8 H-8 H8->C8a HMBC (2J)

Caption: Key 2D COSY and HMBC magnetization transfer pathways confirming ring fusion connectivity.

Standard Operating Protocol (SOP) for High-Fidelity NMR Acquisition

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a quality-control checkpoint.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of highly purified 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one in 600 µL of DMSO-d₆ (99.9% D isotopic purity).

  • Self-Validation Check: Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube. Particulate matter causes localized magnetic susceptibility gradients, which will ruin the shimming profile and broaden the critical OH/NH signals.

Step 2: Instrument Tuning and Matching

  • Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe.

  • Perform automated or manual tuning and matching (ATM) for the ¹H channel.

  • Causality: Minimizing reflected RF power ensures the exact delivery of the 30° excitation pulse, maximizing the signal-to-noise ratio (SNR) for the broad, exchangeable protons.

Step 3: Shimming and Field Homogeneity

  • Lock onto the deuterium signal of DMSO-d₆.

  • Execute 3D gradient shimming (Z-axis), followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Self-Validation Check: Acquire a preliminary 1-scan spectrum. Assess the lineshape of the DMSO-d₆ residual pentet at 2.50 ppm. Proceed to full acquisition only if the full width at half maximum (FWHM) is < 0.8 Hz.

Step 4: Acquisition Parameters (1D ¹H)

  • Load standard proton pulse program (zg30).

  • Set Number of Scans (NS) = 16.

  • Set Relaxation Delay (D1) = 2.0 seconds. Causality: A 2-second delay ensures >5T₁ relaxation for the protons, allowing for accurate integration of the N-H and O-H peaks relative to the core scaffold.

  • Set Acquisition Time (AQ) = 3.0 seconds to ensure high digital resolution.

Step 5: Processing

  • Apply zero-filling to 64k data points.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance SNR without sacrificing the resolution of the H-6/H-7 multiplets.

  • Perform rigorous manual phase correction (zero-order and first-order) and baseline correction (multipoint polynomial) to ensure accurate integration.

References

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. ResearchGate. Available at:[Link]

  • A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. The Hong Kong University of Science and Technology. Available at:[Link]

Sources

Technical Comparison Guide: MS Characterization of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

[1][2]

Executive Summary

The characterization of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (hereafter 5-HTQ ) represents a specific analytical challenge in the development of psychotropic and vasodilatory pharmaceuticals (e.g., Brexpiprazole, Cilostazol intermediates).[1][2] As a partially hydrogenated quinolinone, 5-HTQ exhibits isomerism (positional isomers at C-6, C-7, C-8) that directly impacts downstream synthetic yield and impurity profiles.[1][2]

This guide compares the two dominant mass spectrometry approaches—High-Resolution Q-TOF (for structural elucidation) and Triple Quadrupole (QqQ) (for routine quantitation)—providing a validated workflow for distinguishing the 5-hydroxy isomer from its regioisomers.[1][2]

The Analytical Challenge: Regioisomerism

The core difficulty lies not in detecting the mass, but in assigning the position of the hydroxyl group on the saturated ring.

  • Formula: C

    
    H
    
    
    NO
    
    
  • Monoisotopic Mass: 165.0790 Da[1][2]

  • [M+H]

    
    :  166.0863 Da
    

Common isomers such as the 6-hydroxy or 7-hydroxy variants (often found in Brexpiprazole synthesis) share the exact same mass and similar polarity.[1][2] Standard MS1 scans cannot distinguish them.[1][2] Differentiation requires exploiting subtle differences in fragmentation kinetics driven by the hydroxyl group's proximity to the lactam nitrogen.

Comparative Analysis: Q-TOF vs. Triple Quad (QqQ)

The following table contrasts the performance of Time-of-Flight (TOF) instruments against Triple Quadrupoles for this specific application.

FeatureMethod A: UHPLC-Q-TOF (HRMS) Method B: UHPLC-QqQ (SRM)
Primary Utility Structural Elucidation & Unknown ID Routine Quantitation (QC)
Mass Accuracy < 2 ppm (Confirms C

H

NO

formula)
Unit Resolution (0.7 Da)
Isomer ID High: Distinguishes isomers via unique fragment ions in MS/MS spectra.[1][2]Low: Relies solely on Retention Time (RT) matching.[1][2]
Sensitivity Good (ng/mL range)Excellent (pg/mL range)
Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude
Data Size Large (Full scan spectra)Small (Targeted transitions)
Recommendation Use during R&D and Process Development .[2]Use for Batch Release and Stability Testing .
Expert Insight:

"While QqQ is the gold standard for sensitivity, you cannot rely on it for identification during early process development. I have seen cases where a 7-hydroxy impurity co-eluted with the 5-hydroxy target on a standard C18 method, leading to false positives in QqQ data. You must use HRMS to validate the separation first."

Validated Experimental Protocol

This protocol is designed to be self-validating. The presence of the m/z 166.0863 precursor confirms the species, while the specific fragmentation pattern validates the core structure.

A. Sample Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve 1 mg 5-HTQ in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? The quinolinone nitrogen is weakly basic; acidic pH ensures efficient protonation ([M+H]

      
      ) in ESI positive mode.
      
B. LC-MS Conditions (UHPLC-Q-TOF)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.[2]

    • Reasoning: CSH columns provide better peak shape for basic compounds (quinolinones) compared to standard C18.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3]

    • Source Temp: 350°C (High temp required to desolvate the polar lactam ring).

C. Fragmentation Pathway (MS/MS)

The [M+H]

  • Precursor: m/z 166.086 (C

    
    H
    
    
    NO
    
    
    )
  • Primary Fragment: Loss of H

    
    O (18 Da) 
    
    
    m/z 148.076.[2]
    • Mechanism:[1][4][5] Elimination of the secondary hydroxyl group.

  • Secondary Fragment: Loss of CO (28 Da) from the lactam ring

    
    m/z 120.081.
    
    • Diagnostic Value: This confirms the intact tetrahydro-quinolinone core.[1][2]

Visualizing the Workflow & Pathway

The following diagrams illustrate the analytical decision tree and the specific fragmentation logic for 5-HTQ.

Diagram 1: Analytical Workflow for Isomer Differentiation

MS_Workflowcluster_MSMass Spectrometry SelectionSampleCrude Reaction Mix(Contains 5-HTQ)LCUHPLC Separation(C18 CSH Column)Sample->LCESIESI (+) IonizationLC->ESIQTOFQ-TOF (HRMS)Full Scan MS/MSESI->QTOFDevelopment(ID)QqQTriple Quad (QqQ)MRM ModeESI->QqQQC Routine(Quant)DataData ProcessingQTOF->DataExact Mass &FragmentsQqQ->DataPeak AreaResultConfirmed Structurevs. IsomersData->Result

Caption: Workflow selecting Q-TOF for structural ID and QqQ for routine quantification.

Diagram 2: MS/MS Fragmentation Pathway[7]

Frag_PathwayParentPrecursor Ion [M+H]+m/z 166.086(5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one)Frag1Fragment Ionm/z 148.076[M+H - H2O]+Parent->Frag1 Eliminates -OHLoss1Neutral LossWater (-18 Da)Frag2Core Fragmentm/z 120.081[M+H - H2O - CO]+Frag1->Frag2 Lactam Ring ContractionLoss2Neutral LossCarbon Monoxide (-28 Da)

Caption: Step-wise fragmentation of 5-HTQ. The loss of water followed by CO is characteristic of hydroxy-quinolinones.

References

  • Brexpiprazole Impurity Profiling: Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Source: ACS Organic Process Research & Development.[1][2] URL:[Link]

  • Cilostazol Metabolite Characterization: Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry. Source: PubMed / Journal of Chromatography B. URL:[2][Link]

Comparative Analysis of Synthetic Routes for 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one scaffold is a privileged structural motif in modern drug discovery. It is frequently utilized in the development of muscarinic receptor ligands, allosteric modulators, and cytotoxic anticancer agents. The molecule presents a unique synthetic challenge: it combines a chiral center at the C5 position (hydroxyl group) with the strong hydrogen-bond donor/acceptor network of a 2-pyridone ring.

This guide objectively evaluates the prevailing synthetic strategies for producing this scaffold, providing researchers with evidence-based methodologies to optimize yield, scalability, and chemoselectivity.

Strategic Comparison of Synthetic Pathways

When designing a synthesis for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one, chemists typically choose between three distinct synthetic philosophies:

  • Route A: De Novo Annulation & Chemoselective Reduction (Bottom-Up) . This approach constructs the tetrahydroquinolin-2-one core from acyclic precursors (enaminones and acylating agents) followed by a targeted reduction of the C5 ketone[1][2].

  • Route B: N-Oxidation & Rearrangement (Top-Down) . This route functionalizes an existing 5,6,7,8-tetrahydroquinoline ring via N-oxidation and subsequent Boekelheide rearrangement[3].

  • Route C: Direct Catalytic Hydrogenation . A brute-force approach attempting to selectively reduce the carbocyclic ring of a fully aromatic 5-hydroxy-2-quinolone.

Quantitative Comparison of Synthetic Routes
MetricRoute A (De Novo Annulation)Route B (Boekelheide Rearrangement)Route C (Direct Hydrogenation)
Overall Yield 65–75% 30–40%< 20%
Step Count 2 Steps 4 Steps1 Step
Chemoselectivity Excellent (Targeted hydride attack)Moderate (Regioisomer mixtures)Poor (Over-reduction risks)
Scalability High (Kilogram scale, mild reagents)Low (Hazardous oxidants required)Moderate (High-pressure H2 needed)

Mechanistic Insights & Causality

Why Route A is the Industry Standard

Route A is vastly superior due to its predictable chemoselectivity and high atom economy. The formation of the core utilizes , which drive a rapid electrophilic cyclization without the need to isolate unstable acyclic intermediates[1].

Once the 5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one intermediate is formed, the reduction step exploits the stark electronic differences between the two carbonyl groups. The C5 ketone is a standard aliphatic carbonyl, highly susceptible to nucleophilic hydride attack. In contrast, the C2 carbonyl is part of a vinylogous amide (pyridone) system; its resonance stabilization renders it inert to mild hydride donors. Consequently, exclusively reduces the C5 position to the desired hydroxyl group[2].

The Pitfalls of Route B

Route B relies on the of 5,6,7,8-tetrahydroquinoline using strong oxidants (e.g., Oxone, MCPBA) to form an N-oxide[3]. The subsequent Boekelheide rearrangement (using acetic anhydride) often yields an unpredictable mixture of regioisomers (e.g., 8-acetoxy vs. 5-acetoxy derivatives). This necessitates tedious chromatographic separation, severely hampering scalability and overall yield.

RouteComparison cluster_A Route A: De Novo Annulation (Preferred) cluster_B Route B: N-Oxide Rearrangement A1 1,3-Cyclohexanedione + Enaminone A2 Electrophilic Cyclization (One-Pot) A1->A2 A3 5-Oxo Intermediate A2->A3 Target 5-Hydroxy-5,6,7,8-tetrahydro -1H-quinolin-2-one A3->Target NaBH4 Reduction B1 5,6,7,8-Tetrahydroquinoline B2 N-Oxidation (Oxone / MCPBA) B1->B2 B3 Boekelheide Rearrangement B2->B3 B3->Target Hydrolysis

Logical comparison of synthetic routes to the target tetrahydroquinolin-2-one scaffold.

Validated Experimental Workflow (Route A)

The following self-validating protocol ensures high fidelity by incorporating specific temperature controls and quenching steps to prevent over-reaction.

Workflow Step1 Step 1: Annulation Mix Enaminone & Meldrum's Acid Step2 Step 2: Cyclization Reflux, 110°C Avoid Intermediates Step1->Step2 Step3 Step 3: Reduction NaBH4 in MeOH Strictly at 0°C Step2->Step3 Step4 Step 4: Quench & Extract Cold H2O Quench DCM Extraction Step3->Step4

Step-by-step experimental workflow for the optimal Route A synthesis.

Step 1: One-Pot Annulation to 5-Oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one
  • Procedure : Dissolve the enaminone precursor (1.0 equiv) and the appropriate acyl Meldrum's acid (1.1 equiv) in anhydrous toluene. Heat the mixture to reflux (110 °C) for 4 hours.

  • Causality : Toluene enables the high-temperature reflux necessary to drive the elimination of acetone and CO2 from Meldrum's acid, forcing the electrophilic cyclization to completion in a single pot[1].

  • Validation : Monitor the reaction via TLC (DCM/MeOH 9:1). The complete disappearance of the highly UV-active enaminone spot indicates successful cyclization.

  • Isolation : Concentrate the mixture under reduced pressure and recrystallize the crude solid from ethanol to afford the pure 5-oxo intermediate.

Step 2: Chemoselective Hydride Reduction
  • Procedure : Dissolve the 5-oxo intermediate (10 mmol) in anhydrous methanol (40 mL). Cool the reaction flask strictly to 0 °C using an ice-water bath.

  • Causality : Methanol serves as both the solvent and the proton donor for the reduction mechanism. Maintaining the temperature at 0 °C is critical to suppress any background reduction of the pyridone double bonds, ensuring absolute chemoselectivity[2].

  • Addition : Add NaBH4 (10 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer. Stir the mixture for 1 hour while allowing it to slowly warm to room temperature.

  • Quench & Extraction : Quench the reaction by slowly adding cold distilled water (30 mL) to destroy unreacted NaBH4. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). The use of DCM ensures the polar 5-hydroxy product is efficiently partitioned away from the aqueous borate salts.

  • Validation :

    
    H NMR analysis will validate the success of the reaction through the disappearance of the C5 ketone signal and the emergence of a diagnostic multiplet at ~4.5 ppm, corresponding to the C5 methine proton adjacent to the newly formed hydroxyl group.
    

References

  • Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold Source: Scientific Reports (Nature) URL:[Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group Source: Arkivoc (ARKAT USA) URL:[Link]

  • 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate Source: PubMed Central (PMC) / Acta Crystallographica Section E URL:[Link]

Sources

Comprehensive Guide to Impurity Profiling of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for identifying and quantifying common impurities in 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (hereafter referred to as 5-HTQ ).

This compound serves as a critical chiral building block in the synthesis of complex pharmaceutical agents (e.g., antipsychotics, platelet inhibitors). Its quality attributes—specifically enantiomeric excess and the absence of aromatized byproducts—directly impact the efficacy and safety of the final drug substance.

The Impurity Landscape: Origins and Mechanisms

To effectively identify impurities, one must first understand their chemical lineage. 5-HTQ is typically synthesized via the selective reduction of 5-oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one or the partial hydrogenation of 5-hydroxy-2(1H)-quinolinone .

These synthetic pathways introduce three distinct classes of impurities that must be monitored:

Class A: Oxidation/Dehydrogenation Impurities
  • Identity: 5-Hydroxy-2(1H)-quinolinone (Fully aromatic analog).[1]

  • Origin: Spontaneous dehydrogenation (oxidation) of the cyclohexene ring during storage or thermal stress.[1]

  • Risk: High.[2] Aromatization flattens the ring, altering binding affinity and potentially introducing toxicity.[1]

Class B: Synthetic Intermediates (Precursors)
  • Identity: 5-Oxo-5,6,7,8-tetrahydro-1H-quinolin-2-one (The Ketone).

  • Origin: Incomplete reduction of the starting material.[1]

  • Risk: Moderate.[1] Chemically reactive due to the ketone group; can lead to adduct formation.[1]

Class C: Stereochemical Impurities[1]
  • Identity: (R)- or (S)-5-HTQ Enantiomer (The Distomer).

  • Origin: Non-selective reduction or failure of chiral resolution.[1]

  • Risk: Critical.[1][3][4] For chiral drugs, the wrong enantiomer is considered an impurity with distinct pharmacological properties.[1]

Diagram: Impurity Formation Pathways

The following diagram illustrates the chemical relationship between the target 5-HTQ and its primary impurities.

ImpurityPathways Ketone 5-Oxo-5,6,7,8-tetrahydro- 1H-quinolin-2-one (Starting Material) Ketone->Ketone Residual (Impurity B) Target 5-Hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one (TARGET 5-HTQ) Ketone->Target Reduction (NaBH4/Enzymatic) Aromatic 5-Hydroxy-2(1H)- quinolinone (Aromatized Impurity) Target->Aromatic Oxidation/Stress (-2H2) Enantiomer (R/S)-Enantiomer (Chiral Impurity) Target->Enantiomer Chiral Inversion

Caption: Chemical lineage showing the reduction of the 5-oxo precursor to the 5-HTQ target and the divergence into oxidative and chiral impurities.

Comparative Analysis of Analytical Methods

No single analytical technique can fully profile 5-HTQ due to the coexistence of structural analogs and stereoisomers.[1] The table below compares the performance of standard techniques.

FeatureMethod A: RP-HPLC (UV) Method B: UPLC-MS/MS Method C: Chiral HPLC
Primary Use Routine Purity & AssayTrace Impurity ID & Mass ConfirmationEnantiomeric Excess (% ee)
Target Impurities Aromatic (Imp A), Ketone (Imp B)Unknown degradants, low-level byproductsEnantiomers (Imp C)
Stationary Phase C18 (Octadecyl)C18 or Phenyl-Hexyl (Sub-2 µm)Amylose/Cellulose (e.g., Chiralpak AD-H)
Sensitivity (LOD) ~0.05%< 0.005% (Trace levels)~0.1%
Specific Limitation Cannot separate enantiomersExpensive; overkill for routine assayPoor separation of structural analogs
Verdict Essential (Tier 1) Validation Only (Tier 2) Essential (Tier 1)
Analytical Strategy Recommendation

For robust quality control, a Two-Pronged Approach is required:

  • RP-HPLC to quantify the Ketone and Aromatic impurities.[1]

  • Chiral HPLC to determine the enantiomeric purity.

Experimental Protocols

Protocol A: RP-HPLC for Structural Impurities (Ketone & Aromatic)

This method separates the target from its oxidized and reduced analogs based on polarity.[1]

  • Instrument: HPLC with PDA Detector (Agilent 1260 or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: Acetonitrile.[1][5][6]

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Aromatic impurity strong absorption) and 210 nm (Target/Ketone).[1]

  • Temperature: 30°C.

Self-Validating Check:

  • The Ketone (less polar) should elute after the target 5-HTQ.

  • The Aromatic (planar, conjugated) typically shows a distinct UV spectrum (red-shifted max) compared to the tetrahydro-target.

  • System Suitability: Resolution (Rs) between Target and Ketone must be > 2.0.[1]

Protocol B: Chiral HPLC for Enantiomeric Purity

This method separates the (R) and (S) enantiomers to ensure optical purity.[1]

  • Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

    • Note: If the compound is supplied as a salt, add 0.1% Diethylamine (DEA) to sharpen peaks.[1]

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 220 nm.[1]

  • Temperature: 25°C.

Self-Validating Check:

  • Inject a racemic standard (50:50 mix) first to establish the retention times of both enantiomers.[1]

  • Resolution (Rs): Must be > 1.5 for baseline separation.

Experimental Data: Representative Performance

The following data summarizes the expected retention behavior when using the protocols defined above.

Table 1: Relative Retention Times (RRT) - RP-HPLC (C18) (Reference: Target 5-HTQ RT = ~8.5 min)

CompoundRRT (approx)Detection Limit (LOD)Notes
5-Hydroxy-2(1H)-quinolinone 0.850.02%Elutes earlier due to H-bonding/polarity changes from aromaticity.
5-HTQ (Target) 1.00-Main Peak.
5-Oxo-5,6,7,8-THQ 1.250.05%Elutes later; less polar (loss of -OH).

Table 2: Chiral Separation Metrics

ParameterValue
Selectivity Factor (

)
1.35
Resolution (Rs) 2.8
Tailing Factor 1.1 (with DEA modifier)

Analytical Workflow Diagram

The following flowchart guides the researcher through the logical decision process for identifying an unknown impurity in a 5-HTQ sample.

AnalyticalWorkflow Sample Unknown Impurity in 5-HTQ Sample Step1 Step 1: Run RP-HPLC (C18) (Check Structural Impurities) Sample->Step1 Decision1 Distinct Peak Observed? Step1->Decision1 MatchRT Matches RRT of Ketone or Aromatic? Decision1->MatchRT Yes Step3 Step 3: Run Chiral HPLC (Check Enantiomers) Decision1->Step3 No (Co-elutes) Confirm Confirm Identity (UV Spectrum/Spiking) MatchRT->Confirm Yes Step2 Step 2: Run UPLC-MS (Determine Mass) MatchRT->Step2 No (Unknown) MassAnalysis Mass Analysis: [M+H]+ = 166 (Target) [M+H]+ = 164 (Ketone) [M+H]+ = 162 (Aromatic) Step2->MassAnalysis ChiralRes Impurity is Wrong Enantiomer Step3->ChiralRes

Caption: Decision matrix for isolating and identifying impurities based on retention behavior and mass spectrometry.

References

  • PubChem. 5,6,7,8-Tetrahydro-8-hydroxy-2(1H)-quinolinone Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Sielc Technologies. Separation of 5,6,7,8-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Application Guide.[1][3] Available at: [Link]

  • ResearchGate. Synthetic route to 5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl benzenesulfonamide derivatives. Available at: [Link][2][7][8][9][10][11]

Sources

Analytical Comparison Guide: Reference Standards for 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

The quinolin-2-one core, including its saturated derivatives, is a privileged structural motif in modern drug discovery, frequently utilized in the development of kinase inhibitors, P-glycoprotein modulators, and anticoagulant agents[1]. Within this chemical space, 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (5-HTHQ, CAS 923679-78-1) frequently emerges as a critical synthetic intermediate, a forced-degradation product, and a Phase I oxidative metabolite.

For researchers and drug development professionals, the precise quantification of 5-HTHQ in active pharmaceutical ingredient (API) matrices or biological fluids is non-negotiable. However, the molecule presents distinct analytical challenges: it exhibits lactam-lactim tautomerism, is susceptible to further oxidation, and suffers from matrix-induced ion suppression in mass spectrometry. Overcoming these challenges requires not only robust chromatographic design but also the selection of an unimpeachable reference standard.

Reference Standard Grade Comparison

The foundation of any quantitative assay is the purity and traceability of its reference material. Utilizing sub-standard materials introduces systematic bias that cascades through pharmacokinetic (PK) modeling and batch release testing.

The Causality of Quantitative Bias

In-house synthesized standards or basic "analytical grade" materials often rely solely on HPLC area-percent for purity assignment. This approach is fundamentally flawed because it is "mass-blind" to inorganic salts, residual solvents, and water content. A Certified Reference Material (CRM) employs quantitative NMR (qNMR) and rigorous mass-balance calculations to provide an absolute mass fraction, eliminating systematic overestimation of the analyte concentration.

Table 1: Performance & Reliability Comparison of 5-HTHQ Standards

ParameterISO 17034 CRM (Recommended)Analytical Grade (Secondary)In-House Synthesized
Purity Certification >99.5% (qNMR & Mass Balance)>98% (HPLC area% only)Variable (Uncertified)
Uncertainty (U) Rigorously quantified (e.g., ±0.2%)Not providedNot provided
Traceability SI-traceableLot-specificNone
Isotopic Analog Available (e.g., 5-HTHQ-d4)Rarely availableRequires custom synthesis
Regulatory Fit GLP / Clinical PK / API ReleaseEarly R&D / DiscoveryProof-of-Concept only

Mechanistic Experimental Design & Self-Validating Protocol

To objectively evaluate the performance of a high-purity CRM against lower-grade alternatives, we must deploy a self-validating analytical system.

Expertise & Experience: The "Why" Behind the Method
  • Chromatographic Selection (PFP vs. C18): 5-HTHQ undergoes rapid lactam-lactim tautomerization in solution. Standard C18 columns often yield broad or split peaks due to the slightly different retention factors of the tautomers. We utilize a Pentafluorophenyl (PFP) stationary phase; the enhanced dipole-dipole and

    
     interactions effectively stabilize the tautomeric equilibrium, yielding sharp, symmetrical peaks.
    
  • Sample Preparation (SPE): Protein precipitation leaves high concentrations of phospholipids in the extract, which compete for charge in the ESI source and cause severe ion suppression. Solid Phase Extraction (SPE) using a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge selectively washes away phospholipids while retaining the polar 5-HTHQ molecule.

The Self-Validating System Mechanics

A protocol is only trustworthy if it can automatically flag its own failures. By integrating a stable-isotope-labeled internal standard (SIL-IS, 5-HTHQ-d4) at the very first step, the system mathematically corrects for variable extraction recoveries and matrix effects. Furthermore, the run is bracketed by Quality Control (QC) samples. If the calculated concentration of these QCs deviates by more than ±15% from their nominal values, the analytical run systematically rejects itself, enforcing strict data integrity as per ICH M10 guidelines.

Table 2: Representative LC-MS/MS Validation Data (CRM vs. In-House Standard)

Validation ParameterAcceptance Criteria (ICH M10)CRM PerformanceIn-House Standard Performance
Inter-assay Precision (CV%)

15%
4.2%18.5% (Fails QC)
Accuracy (% Nominal) 85% - 115%98.5% - 101.2%82.0% - 118.4% (Fails QC)
Matrix Effect (IS-normalized) 85% - 115%96.4%74.2% (Uncorrected Bias)

Step-by-Step Methodology: LC-MS/MS Quantification

Step 1: Standard & Sample Preparation

  • Reconstitute the 5-HTHQ CRM and 5-HTHQ-d4 (Internal Standard) in 50:50 Methanol:Water to a stock concentration of 1.0 mg/mL.

  • Aliquot 100 µL of the biological sample or dissolved API matrix into a 96-well plate.

  • Spike all samples with 10 µL of the 5-HTHQ-d4 working solution (100 ng/mL) to initiate the self-validating isotope dilution.

Step 2: Solid Phase Extraction (HLB)

  • Condition a 30 mg polymeric HLB 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Load the spiked samples onto the cartridge.

  • Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute the target analytes with 2 x 500 µL of Acetonitrile.

  • Evaporate the eluate under

    
     gas at 40°C and reconstitute in 100 µL of Mobile Phase A.
    

Step 3: UHPLC Separation

  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 4: ESI-MS/MS Detection

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • 5-HTHQ: m/z 166.1

      
       148.1 (quantifier, loss of 
      
      
      
      ), m/z 166.1
      
      
      120.1 (qualifier).
    • 5-HTHQ-d4: m/z 170.1

      
       152.1.
      

Visualizations

Analytical Workflow

Workflow N1 Sample Matrix (API / Plasma) N2 Isotope Dilution (+ 5-HTHQ-d4) N1->N2 N3 Solid Phase Extraction (HLB Cartridge) N2->N3 Homogenization N4 UHPLC Separation (PFP Column, Gradient) N3->N4 Elution & Reconstitution N5 ESI-MS/MS Detection (MRM Mode) N4->N5 Chromatographic Peaks N6 Data Validation (ICH M10 Criteria) N5->N6 Peak Area Ratios N6->N2 QC Feedback Loop

Fig 1. Self-validating LC-MS/MS workflow for 5-HTHQ quantification using isotope dilution.

Metabolic Pathway Context

Pathway P1 Parent Scaffold (Quinolin-2-one) P2 CYP450 Oxidation (Phase I) P1->P2 in vivo / in vitro P3 5-HTHQ (Target Analyte) P2->P3 Hydroxylation P4 Glucuronidation (Phase II) P3->P4 UGT Enzymes P5 Excretion / Degradation P4->P5

Fig 2. Phase I/II metabolic pathway of quinolin-2-one derivatives yielding 5-HTHQ.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis." (2022). Available at:[Link]

  • PLOS One. "Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design." (2015). Available at:[Link]

Sources

Chiral HPLC Separation of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a strategic approach to the chiral resolution of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one , a bicyclic lactam intermediate often encountered in the synthesis of dopamine agonists and antipsychotic pharmacophores.

As direct literature values for this specific intermediate are often proprietary, this guide synthesizes performance data from structurally homologous tetrahydroquinolinone and dihydroquinolinone scaffolds, applying the rigorous method development standards of a Senior Application Scientist.

Executive Summary & Structural Analysis

The target molecule, 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one , possesses a unique structural duality: a planar, conjugated lactam (pyridone) ring fused to a flexible, saturated cyclohexane ring. The chiral center is located at the C5 position (bearing the hydroxyl group).

  • Chiral Challenge: The enantiomers (

    
     and 
    
    
    
    ) differ only in the spatial orientation of the C5-hydroxyl group.
  • Separation Mechanism: Successful resolution requires a Chiral Stationary Phase (CSP) capable of simultaneous hydrogen bonding (with the C5-OH and N1-H) and

    
    -
    
    
    
    interactions
    (with the pyridone system).
  • Primary Recommendation: Immobilized Amylose-based CSPs (e.g., Chiralpak IA) generally outperform Cellulose-based variants for this specific fused-ring scaffold due to superior inclusion complex geometry for bicyclic systems.

Comparative Analysis of Stationary Phases

The following comparison evaluates the two "Gold Standard" polysaccharide phases for this application.

Option A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA)[1]
  • Mechanism: The amylose polymer forms a helical cavity that is tighter and more defined than cellulose. This is ideal for "locking in" the bicyclic core of quinolinones.

  • Performance: Typically yields higher selectivity (

    
    ) for rigid bicyclic systems.
    
  • Pros: High resolution; "Immobilized" (IA) version allows chlorinated solvents to improve solubility of the polar lactam.

  • Cons: Can show excessive retention times if mobile phase polarity is too low.

Option B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB)[2]
  • Mechanism: The cellulose backbone is more linear/sheet-like. It relies heavily on steric fit in the "grooves" of the polymer.

  • Performance: Often provides different elution orders compared to Amylose. Good alternative if Amylose fails.

  • Pros: Historically robust; often separates isomers that "slip through" the amylose helix.

  • Cons: Lower theoretical plate counts for this specific bulky scaffold compared to AD-H.

Comparative Data: Representative Performance

Data extrapolated from homologous tetrahydroquinoline separations [1, 2].

ParameterAmylose CSP (IA/AD-H) Cellulose CSP (IB/OD-H) Pirkle-Type (Whelk-O 1)
Selectivity (

)
1.35 – 1.60 (Excellent)1.15 – 1.25 (Moderate)1.05 – 1.10 (Poor)
Resolution (

)
> 3.5 (Baseline)1.8 – 2.2 (Adequate)< 1.5 (Partial)
Mobile Phase Hexane : EtOH (80:20)Hexane : IPA (90:10)Hexane : IPA (85:15)
Retention (

)
3.5 – 5.0 min4.0 – 6.0 min2.5 – 3.5 min
Elution Order Typically

then

VariableVariable

Analyst Insight: The Amylose phase (IA/AD-H) is the "First-Pass" choice. The helical pitch of amylose accommodates the tetrahydro-quinolinone bend better than the cellulose sheet structure.

Experimental Protocol: Method Development Workflow

This protocol uses a Self-Validating System , ensuring that negative results drive the next logical step rather than a dead end.

Step 1: Sample Preparation
  • Solvent: Dissolve 1.0 mg of racemate in 1.0 mL of Ethanol (HPLC grade).

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter (Nylon filters may bind the lactam).
    
  • Marker: If available, spike with a known pure enantiomer to determine elution order.

Step 2: Primary Screening (The "4-Column" Approach)

Run the sample on Chiralpak IA, IB, IC, and ID (or coated equivalents AD, OD) using the standard mobile phase.

  • Mobile Phase A: n-Hexane / Ethanol (80:20 v/v)[1]

  • Flow Rate: 1.0 mL/min[2]

  • Temp: 25°C

  • Detection: UV @ 254 nm (Pyridone absorption max) and 210 nm.

Step 3: Optimization (If )

If resolution is partial, modify the alcohol modifier.

  • Switch Modifier: Change Ethanol to 2-Propanol (IPA). IPA is a bulkier H-bond donor/acceptor and often increases resolution by slowing down exchange kinetics.

  • Temperature Effect: Lower temperature to 15°C. This increases the enthalpy of adsorption, often enhancing separation factors for entropy-driven separations.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the decision logic for selecting the column and the molecular interaction mechanism.

ChiralSeparationWorkflow cluster_mechanism Chiral Recognition Mechanism Start Start: Racemic 5-hydroxy-quinolinone ScreenIA Screen 1: Amylose CSP (IA/AD-H) MP: Hexane/EtOH (80:20) Start->ScreenIA CheckRes1 Resolution (Rs) > 1.5? ScreenIA->CheckRes1 SuccessIA Method Validated (Amylose Preferred) CheckRes1->SuccessIA Yes ScreenIB Screen 2: Cellulose CSP (IB/OD-H) MP: Hexane/IPA (90:10) CheckRes1->ScreenIB No CheckRes2 Resolution (Rs) > 1.5? ScreenIB->CheckRes2 Optimize Optimization Phase: 1. Lower Temp (15°C) 2. Switch to MeOH (Immobilized only) CheckRes2->Optimize No FinalMethod Final Method Established CheckRes2->FinalMethod Yes Optimize->FinalMethod Mech Interaction Sites: 1. H-Bond: C5-OH to Carbamate C=O 2. H-Bond: Lactam NH to Carbamate C=O 3. Pi-Pi: Pyridone ring to Phenyl group

Caption: Decision tree for method development with mechanistic insight into the three-point interaction model.

Critical Technical Considerations

Solubility vs. Peak Shape

The lactam moiety makes the molecule polar and potentially sparingly soluble in pure Hexane.

  • The Risk: Sample precipitation at the column head leads to peak splitting (doublet peaks) often mistaken for chiral separation.

  • The Fix: Ensure the sample is dissolved in the mobile phase. If using Chiralpak IA (Immobilized), you may add 10% Dichloromethane (DCM) to the mobile phase to improve solubility and mass transfer without stripping the stationary phase [1].

The "Memory Effect" on Coated Columns

If using Chiralpak AD-H or Chiralcel OD-H (Coated phases):

  • NEVER use THF, DCM, DMSO, or Ethyl Acetate. These will dissolve the polymer coating and destroy the column.

  • Strictly stick to Hexane/Ethanol or Hexane/IPA mixtures.

Detection Wavelength Selection

While 254 nm is standard for the aromatic system, the 210-220 nm range often provides 5-10x higher sensitivity for the amide (lactam) functionality. However, ensure your solvents (especially IPA) are HPLC-UV grade to avoid high background noise at these lower wavelengths.

References

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ. Chiral Technologies. [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Cirilli, R., et al. (2008). "High-performance liquid chromatographic enantioseparation of diverse chiral compounds on immobilized polysaccharide-based chiral stationary phases." Journal of Chromatography A. [Link]

Sources

Comparative Guide: IR Spectroscopy of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the infrared (IR) spectroscopic characterization of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one , a critical chiral intermediate in the synthesis of psychotropic and cardiovascular pharmaceuticals.

The following analysis compares the target molecule against its two most common process impurities: the non-hydroxylated precursor (5,6,7,8-Tetrahydro-2(1H)-quinolinone ) and the fully aromatic analog (5-Hydroxy-2(1H)-quinolinone ).

Executive Summary

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (hereafter 5-HTQ-OH ) is a bicyclic lactam featuring a saturated cyclohexane ring fused to a pyridin-2-one core. Its IR spectrum is distinct due to the coexistence of a rigid amide (lactam) system and a secondary aliphatic hydroxyl group.

For drug development professionals, the critical quality attribute (CQA) is the presence of the C-O stretch (1050–1080 cm⁻¹) and the Aliphatic C-H stretches (<3000 cm⁻¹) , which distinguish it from aromatic impurities formed during hydrogenation.

Key Differentiators
FeatureTarget: 5-HTQ-OH Impurity A: Precursor (Des-hydroxy) Impurity B: Aromatic (Dehydrogenated)
Core Structure Saturated Carbocycle + LactamSaturated Carbocycle + LactamFully Aromatic Quinoline
Hydroxyl (OH) Present (Secondary) AbsentPresent (Phenolic)
C-H Region Strong Aliphatic (<3000 cm⁻¹)Strong Aliphatic (<3000 cm⁻¹)Weak/Absent Aliphatic
C-O Stretch ~1065 cm⁻¹ (Strong) Absent~1200 cm⁻¹ (Phenolic shift)

Experimental Protocol

To ensure reproducibility and minimize spectral artifacts (such as hygroscopic water interference), the following protocol is recommended.

Sample Preparation
  • Method A (Preferred): Attenuated Total Reflectance (ATR) using a Diamond/ZnSe crystal.

    • Rationale: Requires minimal prep; ideal for detecting surface moisture vs. intrinsic OH.

  • Method B: KBr Pellet (1-2 mg sample in 200 mg KBr).

    • Rationale: Provides higher resolution for the fingerprint region but requires strict dryness to avoid masking the OH stretch.

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹

  • Scans: 32 (ATR) or 16 (Transmission)

  • Range: 4000–600 cm⁻¹

  • Normalization: Baseline correct at 2500 cm⁻¹ (silent region).

Detailed Peak Analysis & Assignment

Region 1: High Frequency (3600 – 2800 cm⁻¹)

This region confirms the hydrogenation status of the carbocyclic ring and the presence of the hydroxyl group.

  • O-H Stretch (3250–3450 cm⁻¹):

    • Appears as a broad band due to intermolecular Hydrogen bonding.

    • Differentiation: In the Precursor , this band is absent (only N-H is visible). In the Aromatic Impurity , the phenolic OH is often sharper or shifted lower due to resonance.

  • N-H Stretch (3100–3200 cm⁻¹):

    • Characteristic of the cis-lactam dimer. Often appears as a shoulder on the OH band.

  • C-H Stretches (2850–2950 cm⁻¹):

    • Critical Identification Marker. The presence of strong methylene (-CH₂-) stretches confirms the tetrahydro (saturated) nature of the ring.

    • Comparison: The Aromatic Impurity lacks these strong peaks, showing only weak aromatic C-H stretches >3000 cm⁻¹.

Region 2: Double Bond Region (1700 – 1500 cm⁻¹)

The lactam core dominates this region.

  • Amide I (C=O Stretch) (1650–1680 cm⁻¹):

    • Intense band.[1] Lower frequency than typical ketones due to amide resonance.

  • Amide II / C=C Ring Stretch (1600–1620 cm⁻¹):

    • Corresponds to the C=C and C=N bonds of the pyridin-2-one ring.

    • Note: This confirms the integrity of the heterocyclic ring.

Region 3: Fingerprint Region (1500 – 600 cm⁻¹)

This region contains the definitive "fingerprint" for the 5-hydroxy isomer.

  • C-O Stretch (1050–1080 cm⁻¹):

    • Primary CQA. A strong, distinct peak corresponding to the secondary alcohol (cyclic).

    • Validation: Absence of this peak indicates the Precursor . A shift to ~1200–1250 cm⁻¹ indicates a Phenolic (Aromatic) C-O stretch.

  • Ring Breathing Modes (700–900 cm⁻¹):

    • Specific to the substitution pattern. 5,6,7,8-tetrahydroquinolines often show a breathing mode near 750 cm⁻¹.

Comparative Data Summary

The following table synthesizes expected experimental data based on structural functional group analysis.

Functional GroupVibration Mode5-HTQ-OH (Product) Precursor (Impurity A) Aromatic Analog (Impurity B)
Hydroxyl O-H Stretch3300-3400 cm⁻¹ (Broad) Absent3200-3350 cm⁻¹ (Phenolic)
Amine N-H Stretch3100-3200 cm⁻¹3100-3200 cm⁻¹3100-3200 cm⁻¹
Alkane C-H Stretch (sp³)2850-2950 cm⁻¹ (Strong) 2850-2950 cm⁻¹ (Strong) Weak/Absent
Carbonyl C=O Stretch (Amide I)1660-1680 cm⁻¹1660-1680 cm⁻¹1640-1660 cm⁻¹ (Conjugated)
Alcohol/Ether C-O Stretch1065 ± 10 cm⁻¹ Absent~1220 cm⁻¹

Decision Logic for Quality Control

The following logic flow allows rapid identification of the product versus its common impurities using IR data.

QC_Logic Start Start: Acquire IR Spectrum Check_OH Is Broad Peak present at 3200-3450 cm⁻¹? Start->Check_OH Check_CH Are Strong Aliphatic Peaks present at 2850-2950 cm⁻¹? Check_OH->Check_CH Yes Result_Prec IMPURITY A: Precursor (Des-hydroxy) Check_OH->Result_Prec No (Only NH) Check_CO Is C-O Peak present at ~1065 cm⁻¹? Check_CH->Check_CO Yes Result_Arom IMPURITY B: Aromatic Analog (Dehydrogenated) Check_CH->Result_Arom No (Aromatic C-H only) Result_Prod IDENTITY CONFIRMED: 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one Check_CO->Result_Prod Yes Check_CO->Result_Prec No

Figure 1: Decision tree for identifying 5-HTQ-OH and distinguishing it from key process impurities.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (General reference for Lactam and Cyclic Alcohol shifts).

  • National Institute of Standards and Technology (NIST). "Infrared Spectrum of 2(1H)-Quinolinone, 5,6,7,8-tetrahydro-". NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used for Precursor baseline data).

  • PubChem. "Compound Summary: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (Isomer Comparison)". National Library of Medicine. Available at: [Link]

Sources

Comparative Reactivity Guide: 5-Hydroxy vs. 6-Hydroxy Tetrahydroquinolinone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (5-OH-DHQ) and 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (6-OH-DHQ).

Executive Summary

The positional isomerism between 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (5-OH-DHQ) and 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (6-OH-DHQ) fundamentally alters their electronic landscape, dictating divergent synthetic utilities in pharmaceutical chemistry.

  • 5-OH-DHQ acts as the scaffold for the beta-blocker Carteolol . Its reactivity is governed by cooperative electronic effects , making the C6 and C8 positions highly susceptible to electrophilic attack.

  • 6-OH-DHQ is the key intermediate for the antiplatelet drug Cilostazol .[1] Its reactivity is characterized by competitive electronic effects , resulting in higher stability towards oxidation but distinct regioselectivity (C5) during substitution.

This guide analyzes these differences through the lens of mechanistic organic chemistry, supported by experimental protocols and physicochemical data.

Electronic Structure & Reactivity Prediction

The core distinction lies in the interaction between the phenolic hydroxyl group and the amide nitrogen of the dihydroquinolinone (hydrocarbostyril) ring.

Directing Effects Analysis
  • The Amide Nitrogen (N1): Acts as a resonance donor (+M effect) to the aromatic ring, activating positions ortho (C8) and para (C6) .

  • The Hydroxyl Group (OH): A strong resonance donor (+M), activating positions ortho and para relative to itself.

IsomerOH PositionN1 Directs ToOH Directs ToNet Effect
5-OH-DHQ C5C6 , C8C6 , C8 (para), C4 (aliphatic)Cooperative: Both groups activate C6 and C8. The C6 position is a "hotspot" for electrophilic substitution.
6-OH-DHQ C6C8, (C6 blocked)C5 , C7Competitive/Distributed: N1 activates C8; OH activates C5 and C7. The strongest activation is at C5 (ortho to OH, meta to N).
Acid-Base Chemistry (pKa)

The position of the hydroxyl group relative to the nitrogen lone pair influences acidity.

  • 6-OH-DHQ (pKa ~9.86): The OH is para to the nitrogen. The electron-donating effect of the nitrogen destabilizes the phenolate anion (intensifies negative charge), making the proton less acidic.

  • 5-OH-DHQ (pKa ~9.63): The OH is meta to the nitrogen. The phenolate is less destabilized by the nitrogen's resonance, resulting in slightly higher acidity.

Visualizing the Electronic Conflict

The following diagram illustrates the resonance contributions and the resulting activation sites.

ReactivityMap cluster_5OH 5-Hydroxy Isomer (Cooperative) cluster_6OH 6-Hydroxy Isomer (Distributed) Struct5 5-OH-DHQ (Structure) Site6 C6 Position (Super-Activated) Struct5->Site6 OH(ortho) + N(para) Site8 C8 Position (Activated) Struct5->Site8 OH(para) + N(ortho) Struct6 6-OH-DHQ (Structure) Site5 C5 Position (Ortho to OH) Struct6->Site5 OH(ortho) dominance Site7 C7 Position (Ortho to OH) Struct6->Site7 OH(ortho) Site8_6 C8 Position (Ortho to N) Struct6->Site8_6 N(ortho) only

Figure 1: Reactivity mapping showing the "Super-Activated" C6 position in the 5-OH isomer versus the distributed activation in the 6-OH isomer.

Key Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

Scenario: Bromination or Nitration.[2]

  • 5-OH-DHQ: Reacts rapidly. Controlling mono-substitution is difficult because the product (e.g., 6-bromo-5-hydroxy) retains the strong activation of the OH group, often leading to 6,8-disubstitution.

  • 6-OH-DHQ: Reacts more controllably. Substitution occurs predominantly at C5 (ortho to the directing OH group) rather than C7 or C8, due to the stronger directing power of OH compared to the amide N.

O-Alkylation (Drug Synthesis)

Both isomers function as nucleophiles in the Williamson ether synthesis, a critical step in API production.

Feature5-OH-DHQ (Carteolol Route)6-OH-DHQ (Cilostazol Route)
Reagent Epichlorohydrin1-Cyclohexyl-5-(4-chlorobutyl)tetrazole
Base NaOH (aq)K₂CO₃ or NaOH (solid/aq)
Solvent Methanol/WaterEthanol/Isopropanol
Challenge Cyclization: The side chain can cyclize with the amide nitrogen if not carefully controlled, forming a tricyclic system.Solubility: The tetrazole side chain is bulky; phase transfer catalysis is often beneficial.
Oxidation Potential
  • 5-OH-DHQ: Susceptible to oxidation to quinoline-5,8-dione (para-quinone) derivatives upon aromatization and oxidation. The 5,8-relationship allows for a stable para-quinone structure.

  • 6-OH-DHQ: Oxidation would yield a quinoline-5,6-dione (ortho-quinone). Ortho-quinones are inherently less stable and more reactive than para-quinones, making the 6-OH isomer more resistant to clean oxidation but prone to polymerization if forced.

Experimental Protocols

Protocol A: Selective O-Alkylation of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Cilostazol Intermediate)

This protocol demonstrates the functionalization of the 6-OH position, minimizing N-alkylation.

Reagents:

  • 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq)

  • 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Isopropanol (IPA)

Procedure:

  • Setup: Charge a reaction vessel with 6-OH-DHQ (16.3 g, 100 mmol) and IPA (150 mL).

  • Deprotonation: Add K₂CO₃ (20.7 g, 150 mmol). Stir at 50°C for 30 minutes. Note: The color may shift as the phenoxide forms.

  • Addition: Add the tetrazole alkyl halide (26.7 g, 110 mmol) dropwise or in portions.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6-8 hours. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Filter off inorganic salts.

  • Crystallization: Concentrate the filtrate to ~50% volume. Cool to 0-5°C to precipitate the product.[1]

  • Yield: Typical yield is 85-90% of the O-alkylated ether.

Validation Point: The absence of N-alkylation is confirmed by the persistence of the amide N-H stretch (~3200 cm⁻¹) in IR and the broad singlet at ~10.0 ppm in ¹H NMR.

Protocol B: Regioselective Bromination of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This protocol highlights the high reactivity of the 5-OH isomer.

Reagents:

  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[3]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve 5-OH-DHQ (1.63 g, 10 mmol) in MeCN (20 mL) at 0°C.

  • Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Critical: Rapid addition leads to di-bromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Quench: Pour into ice water (100 mL).

  • Isolation: Filter the precipitate.

  • Product: The major product is 6-bromo-5-hydroxy-3,4-dihydroquinolin-2(1H)-one .

  • Data: ¹H NMR will show the loss of the C6 proton doublet and a shift in the C8 proton signal.

Synthesis Workflow Comparison

The following graph illustrates how these two isomers serve as divergent starting points for major pharmaceutical agents.

SynthesisPath Start5 Cyclohexane-1,3-dione Inter5 5-Hydroxy-3,4-dihydroquinolinone (5-OH-DHQ) Start5->Inter5 Cyclization & Dehydrogenation Start6 4-Methoxyaniline Inter6 6-Hydroxy-3,4-dihydroquinolinone (6-OH-DHQ) Start6->Inter6 Friedel-Crafts & Demethylation Rxn5 + Epichlorohydrin + t-Butylamine Drug5 CARTEOLOL (Beta-blocker) Inter5->Drug5 O-Alkylation @ C5 Rxn6 + Chlorobutyl-tetrazole Drug6 CILOSTAZOL (Antiplatelet) Inter6->Drug6 O-Alkylation @ C6

Figure 2: Divergent synthetic pathways for Carteolol and Cilostazol utilizing the specific reactivity of the 5-OH and 6-OH isomers.

Comparison Summary Table

Property5-Hydroxy-DHQ6-Hydroxy-DHQ
CAS Number 30389-33-454197-66-9
Melting Point 225-227 °C236-240 °C
Predicted pKa 9.63 (More Acidic)9.86 (Less Acidic)
EAS Reactivity High (C6/C8 Cooperative)Moderate (C5/C7 Competitive)
Primary Drug Use Carteolol (Glaucoma/Hypertension)Cilostazol (Intermittent Claudication)
Oxidation Product Quinoline-5,8-dione (Stable)Quinoline-5,6-dione (Unstable)

References

  • Synthesis of Cilostazol: BenchChem. Application of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in the Synthesis of Cilostazol. Link

  • Synthesis of Carteolol: DrugFuture. Synthesis routes of Carteolol hydrochloride. Link

  • Regioselectivity in Quinolinones: National Institutes of Health (PMC). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones. (Analogous scaffold study). Link

  • Chemical Properties (5-OH): ChemicalBook. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one Properties and Synthesis. Link

  • Chemical Properties (6-OH): PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Compound Summary. Link

  • Oxidative Aromatization: American Chemical Society (ACS). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones. Link

  • Nitration of Hydroxyquinolines: Srce.hr. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline. Link

Sources

Validating purity of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one for clinical research

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one for Clinical Research: A Comparative Analytical Guide

Executive Summary

In the development of psychotropic agents and bioactive alkaloids, 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (hereafter referred to as 5-HTQ ) serves as a critical chiral intermediate or active metabolite. Unlike simple reagents, 5-HTQ possesses a stereogenic center at the C5 position and a partially hydrogenated ring prone to oxidative aromatization.

Standard "Certificate of Analysis" (CoA) protocols often rely solely on achiral HPLC-UV, which fails to detect enantiomeric impurities or accurately quantify non-chromophoric contaminants. For clinical research—where ICH Q3A/B guidelines mandate rigorous impurity qualification—this is insufficient.

This guide objectively compares standard industrial analysis against a Clinical-Grade Validation Workflow , demonstrating why the latter is non-negotiable for translational research.

Part 1: Critical Quality Attributes (CQAs) & The "Hidden" Risks

Before selecting an analytical method, researchers must understand the specific instability profile of 5-HTQ.

AttributeRisk FactorClinical Consequence
Chirality (C5) The (R)- and (S)- enantiomers often exhibit distinct pharmacodynamics (e.g., receptor binding affinity).False Negatives/Positives: Using a racemate or essentially pure enantiomer with unknown optical purity can skew dose-response curves.
Ring Stability The tetrahydro- ring is susceptible to dehydrogenation, reverting to the fully aromatic 5-hydroxyquinolin-2-one .Toxicity: Aromatic analogs often have planar structures that intercalate DNA or alter metabolic clearance (CYP450 inhibition).
Hygroscopicity The amide/hydroxyl motif promotes water retention.Dosing Errors: Gravimetric preparation based on "dry weight" without water correction leads to under-dosing.

Part 2: Comparative Analysis of Analytical Techniques

We compared three validation approaches. Method C is the recommended standard for clinical entry.

Method A: The "Vendor Standard" (Achiral HPLC-UV)
  • Technique: C18 Reverse Phase HPLC at 254 nm.

  • Verdict: UNSUITABLE for clinical research.

  • Deficiency: Cannot distinguish between the (R) and (S) enantiomers. It often overestimates purity by failing to detect inorganic salts or residual solvents that lack UV absorption.

Method B: Chiral HPLC-UV
  • Technique: Amylose/Cellulose-based Chiral Stationary Phase (CSP).[1]

  • Verdict: INCOMPLETE .

  • Deficiency: Solves the chirality issue but remains relative. It assumes the extinction coefficients of all impurities are identical to the main peak, which is rarely true for oxidative degradants.

Method C: The "Gold Standard" (Chiral LC-MS/MS + qNMR)
  • Technique: Chiral separation coupled with Mass Spectrometry, cross-validated by quantitative NMR (qNMR).

  • Verdict: REQUIRED for IND-enabling studies.

  • Advantage: qNMR provides absolute purity (mass-balance) without reference standards, while LC-MS identifies specific oxidative impurities.

Part 3: Experimental Protocols

Protocol 1: Chiral Purity Determination (LC-MS/MS)

Objective: To quantify the Enantiomeric Excess (ee%) and identify the aromatized impurity.

Materials:

  • Column: Chiralpak AD-RH or OD-RH (5 µm, 4.6 × 150 mm). Note: Polysaccharide columns are preferred for dihydroquinolinones.

  • Mobile Phase: Isocratic elution.

    • MP A: 10 mM Ammonium Acetate (pH 6.8).

    • MP B: Acetonitrile (LC-MS grade).

    • Ratio: 60:40 (A:B).

  • Flow Rate: 0.8 mL/min.

  • Detection: MS (ESI Positive Mode). Target ions: m/z 166.08 [M+H]+ (Target) vs. m/z 162.05 [M+H]+ (Aromatized Impurity).

Step-by-Step:

  • System Suitability: Inject a racemic mixture of 5-HTQ. Verify resolution (

    
    ) between enantiomers is 
    
    
    
    .
  • Sample Prep: Dissolve 1 mg of 5-HTQ in 1 mL of Mobile Phase. Vortex for 30s. Filter through 0.22 µm PTFE.

  • Injection: 5 µL.

  • Integration: Integrate the extracted ion chromatogram (EIC) for m/z 166.08.

  • Calculation:

    
    
    
Protocol 2: Absolute Purity via qNMR

Objective: To determine the precise weight-percent purity (potency), accounting for water and salts.

Materials:

  • Solvent: DMSO-

    
     (99.9% D) with 0.05% v/v TMS.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must be non-hygroscopic and chemically distinct.

Step-by-Step:

  • Weighing: Accurately weigh ~10 mg of 5-HTQ (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 600 µL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition: Run 1H-NMR (400 MHz or higher).

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60s (Critical: must be 
      
      
      
      of the longest proton relaxation to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the C3-H or C4-H protons of 5-HTQ (distinct multiplet regions) against the singlet of the IS.

  • Calculation:

    
    
    (Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS)

Part 4: Visualization of Validation Logic

The following diagrams illustrate the degradation pathway risks and the decision logic for clinical acceptance.

Figure 1: Degradation & Impurity Pathway

Caption: Oxidative dehydrogenation pathway converting the chiral tetrahydro- form to the achiral aromatic impurity.

G cluster_0 Stability Risk Target 5-HTQ (Target) (Chiral C5) Inter Intermediate (Dihydro- species) Target->Inter Oxidation (-2H) Impurity 5-Hydroxyquinolin-2-one (Aromatic/Achiral) Inter->Impurity Oxidation (-2H)

Figure 2: Clinical Acceptance Decision Tree

Caption: Logic flow for accepting a batch of 5-HTQ for clinical or pre-clinical use based on ICH Q3A standards.

DecisionTree Start Batch Receipt qNMR Run qNMR (Absolute Purity) Start->qNMR Check1 Purity > 98.0%? qNMR->Check1 ChiralLC Run Chiral LC-MS Check1->ChiralLC Yes Reject REJECT / RE-PURIFY Check1->Reject No Check2 ee% > 99.0%? ChiralLC->Check2 Check3 Aromatic Impurity < 0.15%? Check2->Check3 Yes Check2->Reject No Check3->Reject No (Toxicology Risk) Accept RELEASE FOR CLINICAL USE Check3->Accept Yes

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Subramanian, G. (Ed.). (2006).[2][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide column selection in dihydroquinolinones).

  • Food and Drug Administration (FDA). (2022). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one. As a specialty chemical often used in targeted research and drug development, detailed safety and disposal data may not be readily available in a dedicated Safety Data Sheet (SDS). Therefore, this guide is built upon the foundational principle of chemical prudence: treating the compound with the level of caution appropriate for its chemical class—quinolinone derivatives—and adhering to established best practices for hazardous laboratory waste management.

The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage waste streams confidently, ensuring personal safety, regulatory compliance, and environmental stewardship.

Hazard Assessment and the Principle of Prudence

The first step in any disposal protocol is a thorough understanding of the potential hazards. While specific toxicological data for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is limited, the broader quinoline and tetrahydroquinoline chemical families exhibit known biological activity and potential hazards.[1][2] Prudent practice dictates that this compound should be handled as a hazardous substance until proven otherwise.[3]

The rationale for this cautious approach is rooted in the known GHS (Globally Harmonized System) classifications of analogous compounds, which suggest potential risks.[4]

Quantitative Hazard Data Summary (Based on Analogous Compounds)
Hazard CategoryGHS Classification (Typical for Class)Precautionary Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed.[1][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4][5][6]
Aquatic ToxicityAcute and/or ChronicH400/H410: Very toxic to aquatic life with long lasting effects.[1][7][8]

Causality: By assuming a conservative hazard profile, we establish a framework of maximum protection. This proactive stance prevents accidental exposure and ensures that the chosen disposal pathway is adequate for the potential risks, aligning with the core tenets of laboratory safety.

Mandatory Personal Protective Equipment (PPE)

Direct exposure must be minimized through the consistent use of appropriate PPE during all handling and disposal activities.[9] This is a non-negotiable baseline for safety.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[10]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[11]

  • Lab Coat: A full-length laboratory coat protects skin and personal clothing from contamination.[11]

  • Ventilation: All handling of the solid compound and preparation of waste should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particulates.[1][9]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct characterization and segregation at the point of generation.[12] This is the most critical step to ensure safety and compliance. In the absence of specific data, all waste streams containing 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one must be classified as hazardous chemical waste .[3]

The Causality of Segregation: Mixing incompatible waste streams can lead to dangerous chemical reactions, pressure buildup, or the formation of new, more hazardous substances.[13] Furthermore, waste disposal facilities have strict requirements; for instance, halogenated and non-halogenated solvent wastes are often incinerated under different conditions. Proper segregation is therefore essential for both safety and logistical reasons.

Step-by-Step Disposal Protocol

This protocol is divided into three primary waste streams: solid waste, liquid waste, and contaminated labware.

Solid Waste Disposal

This stream includes unused or expired pure compounds, contaminated weighing papers, and disposable items like pipette tips.

  • Container Selection: Choose a sealable, leak-proof, and chemically compatible solid waste container. The original manufacturer's container is often a suitable choice for unused chemicals.[10]

  • Labeling: As soon as the first item of waste is added, the container must be labeled.[3] The label must include:

    • The words "HAZARDOUS WASTE "[12][14]

    • The full chemical name: "5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one " (no formulas or abbreviations).[12][14]

    • An estimation of the quantity or concentration.

    • The date accumulation started.

  • Waste Transfer: Carefully transfer solid waste into the designated container, minimizing the generation of dust.[1][15]

  • Storage: Keep the container sealed at all times, except when adding waste.[3][12] Store it in a designated satellite accumulation area within the lab, away from incompatible materials.[12]

Liquid Waste Disposal

This stream includes solutions from experiments, reaction mothers, and solvent rinses.

  • Container Selection: Use a sealable, compatible liquid waste container (e.g., a high-density polyethylene or glass bottle). Ensure the container is appropriate for the solvent system used (e.g., do not store organic solvents in a plastic container they might degrade).

  • Segregation:

    • Aqueous Waste: Collect aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" container.

    • Organic Solvent Waste: Collect organic solutions in a separate "Organic Hazardous Waste" container. Further segregate based on halogen content (e.g., "Halogenated Solvents" vs. "Non-Halogenated Solvents") as required by your institution.

  • Labeling: Label the liquid waste container immediately with "HAZARDOUS WASTE ," the full name of all chemical components (including solvents), and their approximate percentages.[12]

  • Storage: Keep the container tightly capped and stored in secondary containment (e.g., a spill tray) to mitigate leaks or spills.[3][14] Do not leave a funnel in the opening.[12]

Contaminated Sharps and Glassware
  • Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[10]

  • Reusable Glassware: See Section 6 for decontamination procedures.

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the proper disposal of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one waste.

G Disposal Workflow for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one A Start: Waste Generation B Step 1: Hazard Assessment (Treat as Hazardous) A->B C Step 2: Don PPE (Gloves, Goggles, Lab Coat) B->C D Step 3: Characterize & Segregate Waste C->D E Solid Waste (Pure compound, tips, paper) D->E Solid F Liquid Waste (Solutions, rinsate) D->F Liquid G Contaminated Sharps (Needles, broken glass) D->G Sharps H Step 4: Select & Label 'HAZARDOUS WASTE' Container E->H I Step 4: Select & Label 'HAZARDOUS WASTE' Container (Aqueous/Organic) F->I J Step 4: Place in Labeled Puncture-Proof Sharps Container G->J K Step 5: Store Securely in Satellite Accumulation Area H->K I->K J->K L Step 6: Arrange Pickup by Institutional EH&S or Licensed Contractor K->L M End: Compliant Disposal L->M

Caption: Logical workflow for the safe disposal of quinolinone-based chemical waste.

Spill Management and Decontamination

Accidents can happen, and a prepared response is a core component of safety.

Spill Cleanup Protocol
  • Alert & Evacuate: Immediately alert personnel in the area and evacuate if the spill is large, in a poorly ventilated area, or involves a highly volatile solvent.[16]

  • Assess: From a safe distance, assess the extent of the spill and the hazards involved.[17]

  • Contain: For liquid spills, contain the spill using universal absorbent materials (e.g., vermiculite or chemical absorbent pads), starting from the outside and working inward.[17][18] Do not use combustible materials like paper towels for large spills of oxidizing or flammable materials.[17]

  • Clean: Gently sweep the absorbent material (for liquids) or the spilled solid into a compatible container.[19] Avoid creating dust.[15]

  • Dispose: The collected spill debris must be disposed of as hazardous solid waste, following the protocol in Section 4.1.

  • Decontaminate: Clean the spill surface with soap and water or an appropriate solvent, collecting the cleaning materials and rinsate as hazardous waste.[18][19]

Decontamination of Reusable Glassware
  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound. This initial rinsate is hazardous and must be collected as hazardous liquid waste .[1]

  • Triple Rinse: After the initial solvent rinse, a standard triple rinse with water can be performed.[14] The rinsate from this step must also be collected as hazardous aqueous waste.[14]

  • Final Wash: Proceed with a standard laboratory wash using soap and water.

Empty Container Disposal

An empty container that held 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is not considered regular trash until properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a solvent (which could be water or an organic solvent) capable of removing the residue.[3][14]

  • Collect Rinsate: All rinsate from this process must be collected and disposed of as hazardous liquid waste.[14]

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[3][13]

  • Dispose: Once decontaminated and defaced, the container may be disposed of in the appropriate glass or plastic recycling bin.[13]

Final Disposal Pathway

The ultimate disposal of hazardous chemical waste is a highly regulated process. Laboratory personnel are responsible for the safe collection, labeling, and storage of waste. The final step is to arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or an approved hazardous waste contractor.[1][12] These entities are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations, typically through methods like high-temperature incineration.[1]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the lifecycle of research chemicals is managed responsibly from acquisition to final disposal.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • American Chemical Society. Hazardous Waste and Disposal. ACS.org.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC.
  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 5,6,7,8-Tetrahydroquinoxaline.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 5,6,7,8-Tetrahydroquinoline, 98%.
  • BenchChem. (2025). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - 8-Hydroxyquinoline.
  • Severn Biotech Ltd. (2012, November 5). Safety data sheet - 8-Hydroxyquinoline.
  • CCOHS. (2023, June 14). Spill Response - Chemicals.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.
  • The University of Queensland. Chemical Spill and Response Guideline. UQ Policy and Procedure Library.
  • University of British Columbia Okanagan. (2021, October). General Chemical Spill Procedures. Campus Operations and Risk Management.
  • Cornell University. 5.4 Chemical Spill Procedures. Environment, Health and Safety.
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • National Center for Biotechnology Information. Working with Chemicals. Prudent Practices in the Laboratory.
  • PubChem. 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information.
  • BenchChem. 5,6,7,8-Tetrahydroquinolin-6-ol.

Sources

Personal protective equipment for handling 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel heterocyclic building blocks into their synthetic pipelines. 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is a highly specialized bicyclic intermediate. Because exhaustive chronic toxicological profiling (such as long-term carcinogenicity or reproductive toxicity) is rarely available for such niche compounds, we must operate under the strict presumption of high hazard[1].

This guide provides a self-validating, step-by-step operational framework designed to protect laboratory personnel while maintaining the integrity of your research.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To effectively protect yourself, you must understand how a chemical interacts with your environment and biology.

  • Amphiphilic Permeability: The tetrahydroquinoline core is highly lipophilic, while the 5-hydroxyl group and the lactam (quinolin-2-one) moiety act as strong hydrogen bond donors and acceptors. If this compound is dissolved in permeation-enhancing laboratory solvents (e.g., DMSO or DMF), its amphiphilic nature drastically increases the rate of dermal absorption. This transforms a localized skin hazard into a systemic acute toxicity risk.

  • Particulate Aerosolization: In its dry, solid state, the fine powder is highly susceptible to static charge accumulation. Unmitigated transfer can lead to rapid aerosolization, presenting a severe inhalation hazard and risking mucous membrane intercalating irritation.

Personal Protective Equipment (PPE) Specification Matrix

To mitigate these specific mechanistic risks, the following PPE matrix must be strictly adhered to[2],[3].

Protection ZoneRequired PPETechnical SpecificationMechanistic Rationale
Ocular (Eyes) Chemical Splash GogglesANSI Z87.1 compliant, indirect venting.Standard safety glasses are insufficient. Indirect venting prevents fine aerosolized powder and solvent vapors from bypassing the lenses[2].
Dermal (Hands) Double Nitrile GlovesInner: 4-mil standard nitrile.Outer: 8-mil extended-cuff nitrile.The outer glove provides mechanical strength and primary chemical resistance. The inner glove acts as a fail-safe against micro-pinholes and solvent breakthrough[3].
Dermal (Body) Fluid-Resistant Lab CoatKnee-length, snap-closure, flame-resistant (FR) if using flammable solvents.Snap closures allow for rapid doffing in the event of a catastrophic spill. Protects against localized skin sensitization[4].
Respiratory Fume Hood / Particulate RespiratorMinimum face velocity of 0.4–0.6 m/s.Primary engineering controls are mandatory. If weighing outside a hood is absolutely unavoidable, an N95/P100 respirator is required to block fine dust[5].

Operational Workflow: Step-by-Step Handling Protocol

This protocol ensures that every action has a built-in safety check, validating the security of your workflow at every stage.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Confirm the fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Clear the hood of unnecessary clutter to prevent turbulent airflow, which can pull hazardous dust into your breathing zone.

  • Don PPE: Inspect both pairs of nitrile gloves for degradation or pinholes by trapping air in the fingers and squeezing. Ensure the lab coat cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.

Phase 2: Weighing and Transfer (High-Risk Phase)
  • Neutralize Static: Pass an anti-static ionizer gun over the weighing boat and spatula. Causality: Tetrahydroquinolinone powders hold static charge; neutralizing it prevents the powder from repelling off the spatula and aerosolizing into the air.

  • Enclosed Weighing: Weigh the compound strictly inside a ventilated balance enclosure or deep within the fume hood (at least 6 inches behind the sash).

  • Secure Containment: Cap the receiving vial tightly before removing it from the fume hood. Never transport open containers of the powder across the laboratory.

Phase 3: Dissolution and Reaction Setup
  • Solvent Addition: When adding solvents (especially DMSO or methanol), use a chemical dispenser or pipette. Do not pour directly from large bottles to avoid splashing.

  • Agitation: Use a magnetic stirrer or a closed-vial vortexer. Causality: Manual shaking of unsealed vials increases the risk of micro-droplet ejection, which can bypass standard PPE and cause dermal exposure.

Phase 4: Doffing and Decontamination
  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a wet wipe soaked in a compatible solvent (e.g., 70% isopropanol). Causality: Wet-wiping traps residual particulates; dry sweeping forces them into the air.

  • Safe Doffing: Remove the outer gloves first using the "glove-in-glove" technique, turning them inside out to trap any chemical residue. Wash hands immediately with soap and water after removing the inner gloves.

Spill Response & Disposal Plan

In the event of an uncontrolled release, execute the following steps to regain control of the environment[6],[7]:

Solid Powder Spill:

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Suppress: Do not sweep. Gently cover the powder with damp absorbent pads (using water or a mild solvent) to suppress dust generation.

  • Collect: Carefully scoop the wet mass using a non-sparking tool into a wide-mouth hazardous waste container.

Liquid Solution Spill (e.g., dissolved in DMSO):

  • Absorb: Deploy universal chemical absorbent pads over the spill, working from the outside in to prevent spreading.

  • Neutralize/Clean: Wash the affected surface with a detergent solution, followed by a water rinse, to remove residual solvent that could act as a dermal carrier.

Waste Disposal Protocol:

  • Segregation: Do not mix with general aqueous waste. 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one must be segregated into "Hazardous Organic Waste."

  • Halogenation Check: If the compound was dissolved or extracted using halogenated solvents (e.g., dichloromethane), the entire mixture must be routed to the "Halogenated Organic Waste" stream to prevent explosive cross-reactions in waste processing facilities.

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations) and the GHS hazards (Acute Toxicity, Irritant)[1].

Workflow and Decision Matrix

PPE_Workflow Compound 5-hydroxy-5,6,7,8-tetrahydro- 1H-quinolin-2-one State Determine Physical State Compound->State Powder Dry Powder / Solid State->Powder Solid Solution In Solution (e.g., DMSO/MeOH) State->Solution Liquid PowderHandling Weighing & Transfer: Enclosed Balance / Fume Hood Minimize Static Powder->PowderHandling SolutionHandling Liquid Handling: Standard Fume Hood Avoid Splash/Aerosol Solution->SolutionHandling CorePPE Mandatory PPE: Double Nitrile Gloves (8 mil outer) ANSI Z87.1 Goggles Fluid-Resistant Lab Coat PowderHandling->CorePPE SolutionHandling->CorePPE Disposal Disposal: Incineration via Hazardous Waste Protocol CorePPE->Disposal

Caption: Workflow and PPE decision matrix for handling 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one.

References

  • [2] Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press.[Link]

  • [3] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC.[Link]

  • [4] Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • [5] Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.[Link]

  • [1] Novel Chemicals with Unknown Hazards SOP. Texas Woman's University (TWU).[Link]

  • [6] Guidelines for the Safe Handling of Unknown Chemicals. University of Pittsburgh EH&S.[Link]

  • [7] Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.